Product packaging for Mesoridazine Besylate(Cat. No.:CAS No. 32672-69-8)

Mesoridazine Besylate

Cat. No.: B146311
CAS No.: 32672-69-8
M. Wt: 544.8 g/mol
InChI Key: CRJHBCPQHRVYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mesoridazine besylate is the benzenesulfonate salt of mesoridazine prepared using equimolar amounts of mesoridazine and benzenesulfonic acid. It has a role as a dopaminergic antagonist and a first generation antipsychotic. It contains a mesoridazine.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970. This drug has a black box warning from the FDA.
See also: Mesoridazine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N2O4S3 B146311 Mesoridazine Besylate CAS No. 32672-69-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHBCPQHRVYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954368
Record name Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32672-69-8
Record name Mesoridazine besylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32672-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesoridazine besylate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032672698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESORIDAZINE BESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesoridazine benzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESORIDAZINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4G2I958J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mesoridazine Besylate on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mesoridazine (B118732) Besylate, with a specific focus on its interaction with dopamine (B1211576) receptors. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through the modulation of dopaminergic neurotransmission.[1] This document details the quantitative binding affinities of mesoridazine, explores the downstream signaling pathways it influences, and outlines the experimental protocols used to elucidate these interactions.

Dopamine Receptor Binding Affinity of Mesoridazine

Mesoridazine exhibits a distinct binding profile for various dopamine receptor subtypes. Its primary action is as an antagonist at D2-like dopamine receptors (D2, D3, and D4), which is a hallmark of typical antipsychotic drugs.[2] The binding affinities, expressed as inhibition constants (Ki), quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine significantly influences its binding affinity and functional activity.[3] Studies on the individual stereoisomers have revealed that two of the four isomers possess potent D2 receptor binding and functional antagonism.[3]

Table 1: Quantitative Binding Affinities (Ki) of Mesoridazine for Human Dopamine Receptor Subtypes

Receptor Subtype-log(Ki)Ki (nM)Reference
Dopamine D16.99102.3[4]
Dopamine D27.7219.05[4]
Dopamine D3< 3 (for potent isomers)< 3[3]
Dopamine D4-< 20[5]
Dopamine D5No data availableNo data available

Table 2: Functional Antagonism (IC50) of Mesoridazine Stereoisomers at the Dopamine D2 Receptor

StereoisomerIC50 (nM)Reference
Potent Isomer 1≤ 10[3]
Potent Isomer 2≤ 10[3]

Mechanism of Action and Downstream Signaling Pathways

Mesoridazine's antagonism of dopamine receptors, particularly the D2 receptor, is central to its antipsychotic effects. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[6] These two families are coupled to different G-proteins and trigger opposing downstream signaling cascades.[7]

D2-like Receptor Signaling Pathway

The D2-like receptors are coupled to inhibitory G-proteins (Gi/o).[7] When dopamine binds to these receptors, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).[7] This results in decreased intracellular cAMP levels and reduced activity of protein kinase A (PKA).

Mesoridazine, as an antagonist, binds to the D2 receptor but does not activate it.[2] By occupying the receptor, it prevents dopamine from binding and initiating the inhibitory signaling cascade. This blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Mesoridazine Mesoridazine Mesoridazine->D2_Receptor Binds & Blocks Gi_o Gi/o Protein D2_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Mesoridazine antagonism of the D2 receptor signaling pathway.

In addition to the canonical G-protein signaling, D2 receptor activation can also lead to G-protein-independent signaling through β-arrestin.[8] This pathway can mediate distinct cellular responses. The precise role of mesoridazine in modulating this β-arrestin-dependent signaling is an area of ongoing research.

D1-like Receptor Signaling Pathway

The D1-like receptors are coupled to stimulatory G-proteins (Gs). When dopamine binds to these receptors, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. Mesoridazine has a lower affinity for D1 receptors compared to D2 receptors.[4] Its antagonist activity at these receptors is less pronounced but may contribute to its overall pharmacological profile.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds & Activates Mesoridazine Mesoridazine Mesoridazine->D1_Receptor Binds & Blocks Gs Gs Protein D1_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Neuronal Excitability PKA->Cellular_Response Leads to

Mesoridazine antagonism of the D1 receptor signaling pathway.

Experimental Protocols

The binding affinities of mesoridazine for dopamine receptors are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[9] The following is a representative protocol adapted from the NIMH Psychoactive Drug Screening Program (PDSP).[10][11]

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the affinity (Ki) of a test compound (mesoridazine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).

  • Test Compound: Mesoridazine Besylate.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor (e.g., haloperidol (B65202) for D2).

  • Assay Buffer: Typically a Tris-HCl buffer with physiological salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of mesoridazine.

    • For determining non-specific binding, add a high concentration of the non-specific binding control instead of mesoridazine.

    • For determining total binding, add assay buffer instead of mesoridazine.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of mesoridazine by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the mesoridazine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of mesoridazine that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation Incubation 3. Incubation of Membranes, Radioligand, and Mesoridazine Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Mesoridazine) Reagent_Prep->Incubation Filtration 4. Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing 5. Washing of Filters Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Data_Processing 7. Calculation of Specific Binding Counting->Data_Processing Curve_Fitting 8. Dose-Response Curve Fitting (IC50) Data_Processing->Curve_Fitting Ki_Calculation 9. Calculation of Ki (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent antagonist of dopamine D2-like receptors, with a higher affinity for D2, D3, and D4 subtypes compared to D1-like receptors. Its mechanism of action is primarily attributed to the blockade of D2 receptor-mediated signaling pathways, leading to a reduction in the overactive dopaminergic neurotransmission associated with psychosis. The quantitative data on its binding affinities and the understanding of its impact on downstream signaling cascades are crucial for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the role of mesoridazine's interaction with D5 receptors and its modulation of G-protein-independent signaling pathways.

References

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Mesoridazine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Mesoridazine (B118732) Besylate, a phenothiazine-class antipsychotic agent. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Synthesis of Mesoridazine Besylate

The synthesis of this compound is a multi-step process commencing with the formation of the Mesoridazine free base, followed by its conversion to the besylate salt. The primary synthesis route is outlined in U.S. Patent 3,084,161, which describes the preparation of 3-methylsulphinyl phenothiazine (B1677639) derivatives.

Synthesis of Mesoridazine Free Base

The synthesis of the Mesoridazine free base, chemically named 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine, involves the alkylation of 2-methylsulfinylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine (B1622540).

Experimental Protocol:

A detailed experimental protocol, based on the principles outlined in U.S. Patent 3,084,161, is as follows:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-methylsulfinylphenothiazine in an inert organic solvent such as benzene, toluene, or xylene.

  • Addition of Condensing Agent: Introduce an alkaline condensation agent to the solution. Suitable agents include alkali metals (e.g., metallic sodium), alkali metal hydroxides (e.g., sodium or potassium hydroxide), amides (e.g., sodium amide), or alkanolates (e.g., sodium tertiary butylate).

  • Alkylation: While stirring, add 2-(2-chloroethyl)-1-methylpiperidine to the reaction mixture. The reaction can be carried out at or above room temperature.

  • Reaction Completion and Work-up: After the reaction is complete, the mixture is washed with water. The organic layer is then extracted with an aqueous solution of a weak organic acid, such as tartaric acid, to separate the basic product from neutral byproducts.

  • Isolation of the Free Base: The acidic aqueous extract is made alkaline, causing the oily Mesoridazine free base to separate. The base is then extracted with an organic solvent like benzene.

  • Purification: The organic extract is washed with water, dried over a suitable drying agent (e.g., potassium carbonate), and the solvent is evaporated under reduced pressure to yield the crude Mesoridazine free base. Further purification can be achieved by distillation in a high vacuum.

Synthesis of this compound

The final step is the conversion of the Mesoridazine free base to its besylate salt to improve its stability and solubility.

Experimental Protocol:

  • Dissolution: Dissolve the purified Mesoridazine free base in a suitable organic solvent, such as ethyl acetate.

  • Salt Formation: To this solution, add an equimolar amount of benzenesulfonic acid dissolved in the same solvent.

  • Crystallization: The this compound salt will precipitate from the solution. The crystallization process can be aided by cooling the mixture.

  • Isolation and Drying: The precipitated crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Synthesis Pathway

Synthesis_Pathway 2-Methylsulfinylphenothiazine 2-Methylsulfinylphenothiazine Alkylation Alkylation 2-Methylsulfinylphenothiazine->Alkylation 2-(2-Chloroethyl)-1-methylpiperidine 2-(2-Chloroethyl)-1-methylpiperidine 2-(2-Chloroethyl)-1-methylpiperidine->Alkylation Mesoridazine (Free Base) Mesoridazine (Free Base) Alkylation->Mesoridazine (Free Base) Salt Formation Salt Formation Mesoridazine (Free Base)->Salt Formation Benzenesulfonic Acid Benzenesulfonic Acid Benzenesulfonic Acid->Salt Formation This compound This compound Salt Formation->this compound

A diagram illustrating the synthesis of this compound.

Chemical Characterization

A thorough chemical characterization of this compound is crucial for confirming its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Mesoridazine and its besylate salt is presented in the table below.

PropertyMesoridazine (Free Base)This compound
Molecular Formula C₂₁H₂₆N₂OS₂C₂₇H₃₂N₂O₄S₃
Molecular Weight 386.57 g/mol 544.75 g/mol
Appearance Oily productWhite to pale yellow crystalline powder.[1]
Melting Point Not applicableDecomposes at approximately 178 °C.[1]
Solubility Insoluble in water.[2]1 g is soluble in 20 mL of water, about 30 mL of alcohol, 8 mL of chloroform, and approximately 6.6 mL of methanol.[1]
Stability -Solutions are stable in the pH range of 4.0-6.5 and are sensitive to light.[1]
Spectroscopic Characterization

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol for ¹H-NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).

  • Instrumentation: Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of all protons in the this compound molecule. A study on the diastereoisomeric ratio of a freshly synthesized sample of mesoridazine using NMR revealed two equal pairs of diastereoisomers.[3]

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol for ATR-FTIR:

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as C-H (aromatic and aliphatic), C=C (aromatic), C-N, C-S, S=O, and the sulfonic acid group from the besylate counter-ion.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Mesoridazine.

Experimental Protocol for LC-MS/MS:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile (B52724)/water mixture).

  • Instrumentation: Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to acquire full scan data to determine the parent ion mass and product ion scan data to obtain the fragmentation pattern. The ion transition monitored in positive-ion mode for mesoridazine is m/z 387>126.[1]

  • Data Analysis: Analyze the mass spectra to confirm the molecular weight of the Mesoridazine cation and interpret the fragmentation pattern to further confirm its structure.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying the amount of this compound in a sample.

Experimental Protocol for HPLC:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor the elution at a wavelength where this compound has significant absorbance (e.g., around 265 nm).

    • Column Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Data Analysis: Integrate the peak area of the this compound peak. Purity can be assessed by the presence of any impurity peaks. Quantification is achieved by comparing the peak area to that of a reference standard of known concentration. A developed RP-HPLC method for the simultaneous estimation of Perphenazine and Amitriptyline, which are also phenothiazine derivatives, utilized a C18 column with a mobile phase of Phosphate Buffer (pH 2) and Acetonitrile (64:36 v/v) at a flow rate of 1.0 mL/min and detection at 265 nm.[4]

Characterization Workflow

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS HPLC HPLC Sample->HPLC Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Functional_Groups Functional_Groups FTIR->Functional_Groups Molecular_Weight Molecular_Weight MS->Molecular_Weight Purity_Quantification Purity_Quantification HPLC->Purity_Quantification

A workflow for the chemical characterization of this compound.

Mechanism of Action and Signaling Pathway

Mesoridazine is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) receptors in the central nervous system. Specifically, it is an inhibitor of both D2 and D4 dopamine receptors.[5][6]

Signaling Pathway

The binding of dopamine to D2/D4 receptors on the postsynaptic neuron typically inhibits the production of cyclic AMP (cAMP) by inhibiting the enzyme adenylyl cyclase. Mesoridazine, by blocking these receptors, prevents this inhibition, thereby modulating downstream signaling pathways involved in mood, cognition, and motor control.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_D4_Receptor D2/D4 Receptor Dopamine->D2_D4_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase D2_D4_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Substrate Downstream_Effects Downstream Effects (Modulation of Neuronal Activity) cAMP->Downstream_Effects Mesoridazine Mesoridazine Mesoridazine->D2_D4_Receptor Blocks

The signaling pathway of Mesoridazine as a D2/D4 dopamine receptor antagonist.

This guide provides a foundational understanding of the synthesis and chemical characterization of this compound. Researchers are encouraged to consult the cited references for further details and to adapt the described protocols to their specific laboratory conditions and analytical instrumentation.

References

In-vitro Dopamine Receptor Binding Affinity of Mesoridazine Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro dopamine (B1211576) receptor binding affinity of Mesoridazine (B118732) Besylate. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects through interaction with various neurotransmitter receptors, with a notable affinity for dopamine receptors.[1][2] This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of mesoridazine's pharmacological profile.

Quantitative Binding Affinity Data

The in-vitro binding affinity of mesoridazine for various dopamine receptor subtypes is a critical determinant of its antipsychotic activity and side-effect profile. The following table summarizes the available quantitative data, primarily expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi Value (nM)NotesSource(s)
Dopamine D1 102.3Antagonist activity.[3]
Dopamine D2 19.05Potent antagonist activity. Stereochemistry of the sulfoxide (B87167) moiety plays a dominant role.[3][4]
Dopamine D3 Moderate AffinityTwo stereoisomers showed moderate affinity.[4]
Dopamine D4 < 20High affinity.[5]
Dopamine D5 No specific data found--

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue or cell line source, and assay buffer composition.

Mesoridazine acts as a dopamine antagonist, meaning it binds to dopamine receptors but does not activate them, thereby blocking the actions of dopamine.[2] Its potent antagonism at the D2 receptor is a key mechanism for its antipsychotic effects.[4][6] Studies on stereoisomers of mesoridazine have highlighted that the stereochemistry of the sulfoxide group significantly influences its binding affinity for the D2 receptor.[4]

Experimental Protocols: Radioligand Displacement Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[7] The following protocol outlines a typical radioligand displacement assay for determining the binding affinity (Ki) of a test compound like mesoridazine for dopamine receptors.

1. Membrane Preparation

  • Source: Crude membrane preparations from cell lines stably expressing human recombinant dopamine receptor subtypes (e.g., CHO or HEK293 cells) or from tissues rich in these receptors (e.g., corpus striatum).[7][8]

  • Procedure:

    • Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[7]

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[7]

    • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[7]

    • Resuspend the membrane pellet in a fresh assay buffer and repeat the high-speed centrifugation to wash the membranes.[7]

    • Resuspend the final pellet in the assay buffer to a desired protein concentration.

2. Competitive Binding Assay

  • Materials:

    • Prepared cell membranes.

    • Radioligand: A radioactively labeled ligand with high affinity and specificity for the dopamine receptor subtype of interest (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1-like receptors).[8][9]

    • Test Compound: Mesoridazine Besylate, prepared in serial dilutions.

    • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM Spiperone or Haloperidol) to determine the amount of non-specific binding of the radioligand.[7][10]

    • Assay Buffer: For example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[7]

  • Procedure:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of mesoridazine.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

    • Incubate the plate for a specific time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[10]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[7][8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[7]

  • Plot the percentage of specific binding against the logarithm of the mesoridazine concentration.

  • Determine the IC50 value, which is the concentration of mesoridazine that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.[11]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Visualizations

The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway of a key dopamine receptor target.

Radioligand_Displacement_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (Cells/Tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Compound Test Compound (Mesoridazine) Compound->Incubation Filtration Rapid Filtration (Separates bound/unbound) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50 IC50 Determination (Dose-response curve) Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a radioligand displacement assay.

Dopamine receptors are G protein-coupled receptors (GPCRs) that are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[][13] Mesoridazine primarily targets D2-like receptors.[3][4] The signaling pathway for the D2 receptor is depicted below.

D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Mesoridazine Mesoridazine Mesoridazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Gbetagamma Gβγ Subunits G_protein->Gbetagamma Releases cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation PLC Phospholipase C (PLC) Gbetagamma->PLC Activates IonChannels Ion Channels (e.g., K+) Gbetagamma->IonChannels Modulates

Caption: Dopamine D2 receptor signaling pathway.

References

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Mesoridazine Besylate in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of mesoridazine (B118732) besylate in rodent models. Mesoridazine, a piperidine-type phenothiazine (B1677639) and a major active metabolite of thioridazine, has been a subject of interest in neuropharmacology. This document consolidates available data on its absorption, distribution, metabolism, and excretion (ADME) in rats and mice, offering a valuable resource for preclinical research and development.

Pharmacokinetic Profile

The quantitative understanding of a drug's journey through the body is fundamental to assessing its efficacy and safety. While comprehensive pharmacokinetic data for mesoridazine in rodents is not extensively available in publicly accessible literature, this section summarizes the known parameters and provides context based on studies of its parent compound, thioridazine.

Data Presentation

Due to the limited direct studies on mesoridazine, a complete pharmacokinetic parameter table for both oral and intravenous administration in rats and mice cannot be fully populated at this time. The following tables represent a template for the required data, with available information included. Researchers are encouraged to use the provided experimental protocols to generate more comprehensive datasets.

Table 1: Oral Pharmacokinetic Parameters of Mesoridazine in Rodents

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
RatData not availableData not availableData not availableData not availableData not available
MouseData not availableData not availableData not availableData not availableData not available

Table 2: Intravenous Pharmacokinetic Parameters of Mesoridazine in Rodents

SpeciesDose (mg/kg)Half-life (t½) (hr)Clearance (CL) (L/hr/kg)Volume of Distribution (Vd) (L/kg)
RatData not availableData not availableData not availableData not available
MouseData not availableData not availableData not availableData not available

Distribution

The distribution of a drug into various tissues is a critical factor influencing its therapeutic action and potential toxicity. For phenothiazines like mesoridazine, high concentrations are generally observed in well-perfused organs.

Tissue Distribution Data

Quantitative tissue distribution data for mesoridazine in rodents is sparse. However, studies on the parent drug, thioridazine, indicate that its metabolites, including mesoridazine, are distributed to most body tissues with high concentrations found in the brain, lung, liver, and kidneys.

Table 3: Tissue Distribution of Mesoridazine in Rodents (Illustrative)

SpeciesTissueConcentration (ng/g) or Tissue/Plasma Ratio
RatBrainData not available
LiverData not available
KidneyData not available
LungData not available
SpleenData not available
MouseBrainData not available
LiverData not available
KidneyData not available
LungData not available
SpleenData not available

Metabolism

The biotransformation of mesoridazine is a complex process primarily occurring in the liver, leading to the formation of several metabolites. Understanding these metabolic pathways is essential for characterizing the drug's overall pharmacological and toxicological profile.

Identified Metabolites in Rats

A key study by Lin et al. (1993) identified several metabolites of mesoridazine in the urine of female rats following a 20 mg/kg oral dose.[1] The primary metabolic routes include ring sulfoxidation, N-demethylation, and lactam formation.

Identified Urinary Metabolites in Rats: [1]

  • Mesoridazine

  • Sulforidazine (B28238)

  • Mesoridazine ring sulphoxide

  • Sulforidazine ring sulphoxide

  • N-desmethylmesoridazine ring sulphoxide

  • Lactam of sulforidazine ring sulphoxide

  • Phenolic derivatives of mesoridazine and sulforidazine (in conjugated form)

  • Lactam of mesoridazine

  • Lactam of mesoridazine ring sulphoxide

Metabolic Pathways

The metabolic transformation of mesoridazine in rodents involves multiple enzymatic reactions. The following diagram illustrates the inferred primary metabolic pathways.

Mesoridazine_Metabolism Mesoridazine Mesoridazine Sulforidazine Sulforidazine Mesoridazine->Sulforidazine S-Oxidation Mesoridazine_Ring_Sulphoxide Mesoridazine Ring Sulphoxide Mesoridazine->Mesoridazine_Ring_Sulphoxide Ring Sulfoxidation Phenolic_Metabolites Phenolic Metabolites (Conjugated) Mesoridazine->Phenolic_Metabolites Hydroxylation & Conjugation Lactam_of_Mesoridazine Lactam of Mesoridazine Mesoridazine->Lactam_of_Mesoridazine Lactam Formation Sulforidazine_Ring_Sulphoxide Sulforidazine Ring Sulphoxide Sulforidazine->Sulforidazine_Ring_Sulphoxide Ring Sulfoxidation Sulforidazine->Phenolic_Metabolites Hydroxylation & Conjugation N_desmethylmesoridazine_Ring_Sulphoxide N-desmethylmesoridazine Ring Sulphoxide Mesoridazine_Ring_Sulphoxide->N_desmethylmesoridazine_Ring_Sulphoxide N-Demethylation Lactam_of_Mesoridazine_Ring_Sulphoxide Lactam of Mesoridazine Ring Sulphoxide Mesoridazine_Ring_Sulphoxide->Lactam_of_Mesoridazine_Ring_Sulphoxide Lactam Formation Lactam_of_Sulforidazine_Ring_Sulphoxide Lactam of Sulforidazine Ring Sulphoxide Sulforidazine_Ring_Sulphoxide->Lactam_of_Sulforidazine_Ring_Sulphoxide Lactam Formation

Inferred metabolic pathways of Mesoridazine in rodents.

Excretion

The elimination of mesoridazine and its metabolites from the body occurs through various routes, with urinary excretion being a significant pathway.

Excretion Profile in Rats

In female rats administered a 20 mg/kg oral dose of mesoridazine, the mean total urinary excretion of the parent drug and six of its metabolites was 2.6% of the administered dose.[1]

Table 4: Urinary Excretion of Mesoridazine and its Metabolites in Female Rats (% of Administered Dose) [1]

AnalyteMean % of Dose in Urine
Lactam of sulforidazine ring sulphoxide0.2%
Lactam of mesoridazine ring sulphoxide0.2%
Lactam of mesoridazine0.05%
Total Measured Analytes 2.6%

Note: The excretion percentages for mesoridazine, sulforidazine, mesoridazine ring sulphoxide, sulforidazine ring sulphoxide, and N-desmethylmesoridazine ring sulphoxide were not individually quantified in the cited study but are included in the total.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic and metabolism data.

Animal Models
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. For mouse studies, strains such as C57BL/6 or BALB/c are frequently employed.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment for at least one week prior to the study.

  • Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and free access to standard chow and water, unless fasting is required for the experiment.

Drug Administration

The following diagram outlines a typical workflow for a rodent pharmacokinetic study.

PK_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Dosing (PO or IV) Animal_Acclimation->Dosing Dose_Preparation Dose Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Collection Tissue Collection (Terminal) Dosing->Tissue_Collection Urine_Feces_Collection Urine & Feces Collection Dosing->Urine_Feces_Collection Sample_Processing Sample Processing (Plasma/Homogenate) Blood_Sampling->Sample_Processing Tissue_Collection->Sample_Processing Urine_Feces_Collection->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Parameter_Calculation PK Parameter Calculation Bioanalysis->PK_Parameter_Calculation Metabolite_Identification Metabolite Identification Bioanalysis->Metabolite_Identification

Experimental workflow for a rodent pharmacokinetic study.
  • Oral Administration (PO):

    • Mesoridazine besylate is dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Animals are fasted overnight prior to dosing.

    • The dose is administered via oral gavage using a suitable gauge gavage needle.

  • Intravenous Administration (IV):

    • This compound is dissolved in a sterile vehicle suitable for intravenous injection (e.g., saline).

    • The dose is administered via a cannulated vein (e.g., tail vein or jugular vein).

Sample Collection
  • Blood: Serial blood samples are collected at predetermined time points from a suitable site (e.g., tail vein, saphenous vein, or via a cannula). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.

  • Tissues: At the end of the study, animals are euthanized, and tissues of interest are collected, weighed, and homogenized for analysis.

  • Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.

Bioanalytical Method

A sensitive and specific bioanalytical method is essential for the accurate quantification of mesoridazine and its metabolites in biological matrices.

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[2]

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile (B52724) is a common and effective method for extracting mesoridazine from plasma samples.[2]

    • Tissues: Tissues are typically homogenized in a suitable buffer, followed by protein precipitation or solid-phase extraction.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of mesoridazine and its metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound in rodents. While significant insights into the metabolic pathways in rats exist, there is a clear need for more comprehensive quantitative pharmacokinetic and tissue distribution studies in both rats and mice to fully characterize the ADME profile of this compound. The experimental protocols and methodologies outlined herein provide a robust framework for conducting such studies, which will be invaluable for the continued preclinical evaluation of mesoridazine and related phenothiazine compounds.

References

The Impact of Mesoridazine Besylate on Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoridazine (B118732), a phenothiazine-class antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects through complex interactions with multiple neuronal signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms of Mesoridazine Besylate, focusing on its engagement with dopamine (B1211576), serotonin (B10506), and adrenergic receptor systems. We present a synthesis of current research, including quantitative receptor binding and functional antagonism data, detailed experimental methodologies for key assays, and visual representations of the core signaling cascades affected by this compound. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development seeking to understand the intricate signaling pharmacology of Mesoridazine.

Introduction

Mesoridazine is a typical antipsychotic agent that has been utilized in the management of schizophrenia.[1] Its clinical efficacy is attributed to its ability to modulate neurotransmission in the central nervous system. The primary mechanism of action for phenothiazine (B1677639) antipsychotics involves the blockade of dopamine D2 receptors.[1] However, mesoridazine's pharmacological profile is broader, encompassing interactions with various serotonin and adrenergic receptors, which contributes to both its therapeutic actions and its side-effect profile.[1][2] Understanding the nuanced effects of mesoridazine on these signaling pathways is critical for a comprehensive grasp of its neuropharmacological properties.

Core Pharmacological Interactions and Signaling Pathways

Mesoridazine's effects on neuronal signaling are primarily mediated through its antagonist activity at several key G-protein coupled receptors (GPCRs). The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine plays a dominant role in its structure-activity relationship.[3]

Dopaminergic System

The hallmark of mesoridazine's antipsychotic action is its potent antagonism of the dopamine D2 receptor. D2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][5] By blocking D2 receptors, mesoridazine disinhibits this pathway, leading to a normalization of dopaminergic neurotransmission in conditions of dopamine hyperactivity.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Mesoridazine Mesoridazine Mesoridazine->D2_Receptor Blocks Gi_o Gi/o Protein D2_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreases Activity Downstream_Effects Modulation of Neuronal Excitability and Gene Expression PKA->Downstream_Effects Alters

Serotonergic System

Mesoridazine also exhibits affinity for serotonin receptors, particularly the 5-HT2A subtype.[3] The 5-HT2A receptor is coupled to Gq/11 proteins.[6] Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] Antagonism of 5-HT2A receptors by mesoridazine is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists.

Furthermore, 5-HT2A receptor signaling can involve β-arrestin-dependent pathways, which can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.[1] While direct studies on mesoridazine's effect on this pathway are limited, its antagonism at the 5-HT2A receptor suggests a potential modulatory role.

HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Mesoridazine Mesoridazine Mesoridazine->HT2A_Receptor Blocks Gq_11 Gq/11 Protein HT2A_Receptor->Gq_11 Activates Beta_Arrestin β-Arrestin HT2A_Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_ERK MAPK/ERK Pathway Beta_Arrestin->MAPK_ERK Activates

Adrenergic System

Mesoridazine possesses moderate alpha-1 adrenergic blocking activity. Alpha-1 adrenergic receptors are coupled to Gq proteins, and their activation leads to a signaling cascade similar to that of the 5-HT2A receptor, involving PLC activation and the generation of IP3 and DAG. The antagonism of these receptors by mesoridazine can lead to side effects such as orthostatic hypotension.

Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Mesoridazine Mesoridazine Mesoridazine->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Downstream_Effects Smooth Muscle Contraction IP3_DAG->Downstream_Effects

Quantitative Data on Mesoridazine's Receptor Interactions

The following tables summarize the receptor binding affinities (Ki) and functional antagonism (IC50) of the four stereoisomers of mesoridazine at various neuronal receptors, as reported by Choi et al. (2004).[3]

Table 1: Receptor Binding Affinities (Ki, nM) of Mesoridazine Stereoisomers

ReceptorIsomer 1Isomer 2Isomer 3Isomer 4
Dopamine D2 < 3< 3> 1000> 1000
Dopamine D3 Moderate AffinityModerate AffinityModerate AffinityPoor Affinity
Dopamine D1 > 1000> 1000> 1000> 1000
Serotonin 5-HT2A Moderate AffinityModerate AffinityModerate AffinityPoor Affinity
Serotonin 5-HT1A > 1000> 1000> 1000> 1000
Serotonin 5-HT2C > 1000> 1000> 1000> 1000

Data sourced from Choi et al. (2004).[3] "Moderate Affinity" and "Poor Affinity" are qualitative descriptions from the source where specific Ki values were not provided.

Table 2: Functional Antagonism (IC50, nM) of Mesoridazine Stereoisomers

ReceptorIsomer 1Isomer 2Isomer 3Isomer 4
Dopamine D2 ≤ 10≤ 10Not DeterminedNot Determined

Data sourced from Choi et al. (2004).[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the effects of mesoridazine on neuronal signaling pathways.

Radioligand Receptor Binding Assay (General Protocol)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell/Membrane Preparation:

    • Use cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or tissue homogenates from brain regions with high receptor expression.

    • Harvest cells or tissue and homogenize in an appropriate ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (mesoridazine).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, potent unlabeled ligand.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell/Membrane Preparation Incubation Incubate Membranes, Radioligand, and Mesoridazine Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and Test Compound (Mesoridazine) Dilutions Reagent_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot % Specific Binding vs. [Mesoridazine] Calc_Specific_Binding->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

Functional Antagonism Assay: Calcium Flux (for Gq-coupled receptors like 5-HT2A)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Cell Preparation:

    • Seed cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer and incubate to allow for dye uptake.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the antagonist (mesoridazine) to the wells and pre-incubate.

    • Place the plate in a fluorescence plate reader.

    • Inject a known concentration of an agonist (e.g., serotonin for 5-HT2A) into the wells while simultaneously measuring the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, with the response in the absence of antagonist as 100% and the baseline fluorescence as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Antagonism Assay: cAMP Measurement (for Gi/o-coupled receptors like D2)

This assay measures the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.

  • Cell Preparation:

    • Seed cells stably expressing the Gi/o-coupled receptor (e.g., D2) in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of the antagonist (mesoridazine).

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP level).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Normalize the cAMP levels, with the forskolin-only response as 100% and the maximal agonist-induced inhibition as 0%.

    • Plot the normalized cAMP levels against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a pharmacologically complex agent that exerts its antipsychotic effects through the modulation of multiple neurotransmitter systems. Its primary mechanism of action is potent antagonism of the dopamine D2 receptor, which is consistent with its classification as a typical antipsychotic. However, its interactions with the serotonin 5-HT2A and alpha-1 adrenergic receptors contribute significantly to its overall clinical profile. The stereospecificity of mesoridazine's interactions highlights the importance of chiral considerations in drug design and development. This guide provides a foundational understanding of the neuronal signaling pathways affected by mesoridazine, offering valuable insights for researchers working to develop novel therapeutics with improved efficacy and safety profiles for the treatment of psychiatric disorders. Further research is warranted to fully elucidate the downstream consequences of mesoridazine's modulation of these pathways, particularly the non-canonical β-arrestin-mediated signaling, and to obtain more precise quantitative data on its functional activity at all relevant receptor subtypes.

References

The Structural-Activity Relationship of Mesoridazine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of mesoridazine (B118732), a typical antipsychotic of the phenothiazine (B1677639) class, and its analogs. Mesoridazine, a principal active metabolite of thioridazine (B1682328), exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[1] This document details the critical structural features influencing its pharmacological activity, presents quantitative data on receptor binding and functional antagonism, outlines relevant experimental protocols, and visualizes key metabolic and signaling pathways.

Core Structural-Activity Relationship Principles

The pharmacological profile of mesoridazine and its analogs is dictated by the three-ring phenothiazine nucleus, the nature of the substituent at the 2-position of the phenothiazine ring, and the composition of the aminoalkyl side chain at the 10-position.[2][3]

  • Phenothiazine Nucleus and 2-Position Substitution: An electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[2] In mesoridazine, this is a methylsulfinyl group (-SOCH₃). The potency of phenothiazines generally increases with the electron-withdrawing capacity of the substituent at this position, in the order of OH < H < CN < CH₃ < Cl < CF₃.[3] Oxidation of the sulfur atom in the phenothiazine ring at the 5-position generally decreases activity.[3][4] Mesoridazine's sulfoxide (B87167) moiety plays a dominant role in its SAR, with stereochemistry significantly influencing receptor binding.[5]

  • Aminoalkyl Side Chain at the 10-Position: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[2][4] The amino group must be tertiary for maximal potency; primary and secondary amines are less active.[3][4] For mesoridazine, this side chain is a 2-(1-methylpiperidin-2-yl)ethyl group.[1]

The prevailing hypothesis for the mechanism of action of phenothiazines is that the protonated terminal amino group of the side chain forms a hydrogen bond with the electron-withdrawing substituent at the 2-position, creating a conformation that mimics dopamine and allows for competitive antagonism at dopamine receptors.[2]

Quantitative SAR Data

The following table summarizes the quantitative data on the receptor binding affinities (Ki) and functional antagonism (IC50) of mesoridazine and its key analog, thioridazine. The data highlights the higher potency of mesoridazine compared to its parent compound.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)SpeciesReference
MesoridazineD2Binding Affinity< 3Rat[5]
MesoridazineD2Functional Antagonism≤ 10Rat[5]
MesoridazineD4Binding Affinity< 20Rat[6]
Mesoridazine5-HT2ABinding AffinityModerate AffinityRat[5]
MesoridazineD3Binding AffinityModerate AffinityRat[5]
ThioridazineD2Binding Affinity< 20Rat[6]
ThioridazineD4Binding Affinity< 20Rat[6]
Thioridazine MetabolitesD2 AutoreceptorFunctional AntagonismRabbit[7]
Thioridazine130
Mesoridazine14.4
Sulforidazine (B28238)6.1

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are outlines of key experimental protocols typically employed in the evaluation of mesoridazine and its analogs.

Dopamine Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for dopamine receptors.[8]

1. Membrane Preparation:

  • Source: Tissues or cells expressing the dopamine receptor of interest (e.g., rat striatum for D2 receptors, or recombinant cell lines like CHO or HEK293 cells transfected with the specific receptor subtype).

  • Procedure: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed centrifugation to pellet the membrane fraction containing the receptors. The final pellet is resuspended in the assay buffer.[8]

2. Competitive Radioligand Binding Assay:

  • Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., mesoridazine) against a radiolabeled ligand with known affinity for the receptor.

  • Materials:

    • Receptor membrane preparation.

    • Radioligand (e.g., [³H]-Spiperone for D2-like receptors).[9]

    • Unlabeled test compounds at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).[8]

    • Agent to define non-specific binding (e.g., 10 µM haloperidol).[9]

  • Procedure:

    • The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

    • The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Dopamine Receptor Assays

These assays measure the effect of a compound on receptor-mediated signaling.

1. cAMP Accumulation Assay (for D2-like receptors):

  • Principle: D2-like receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists block this effect.

  • Procedure:

    • Cells expressing the D2 receptor are treated with an agonist (e.g., dopamine) in the presence of varying concentrations of the antagonist (e.g., mesoridazine).

    • An adenylyl cyclase stimulator (e.g., forskolin) is often used to induce a measurable level of cAMP.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods such as ELISA or fluorescence-based biosensors.[11]

    • The IC50 value for the antagonist is determined from the concentration-response curve.

Mandatory Visualizations

Metabolic Pathway of Thioridazine to Mesoridazine

Thioridazine Thioridazine Mesoridazine Mesoridazine (Active Metabolite) Thioridazine->Mesoridazine Sulforidazine Sulforidazine (Active Metabolite) Mesoridazine->Sulforidazine

Caption: Metabolic conversion of thioridazine to its active metabolites.

Dopamine D2 Receptor Signaling Pathway and Mesoridazine Action

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds Mesoridazine Mesoridazine Mesoridazine->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates

Caption: Mesoridazine's antagonism of the D2 receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Compound Test Compound (Mesoridazine Analog) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for determining receptor binding affinity.

References

Mesoridazine Besylate: A Technical Guide to its Stability and Solubility in Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of mesoridazine (B118732) besylate, focusing on its stability and solubility in various solvents. Mesoridazine, a phenothiazine-class antipsychotic agent and a metabolite of thioridazine (B1682328), requires thorough characterization of its stability and solubility to ensure the development of safe, effective, and stable pharmaceutical formulations. This document synthesizes available data on its solubility in aqueous and organic solvents, its stability under various stress conditions, and outlines detailed experimental protocols for the evaluation of these parameters. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

Mesoridazine besylate, chemically known as 10-[2-(1-methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine monobenzenesulfonate, is a potent dopamine (B1211576) receptor antagonist.[1] Understanding its behavior in different solvent systems and its degradation profile is critical for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of the final drug product. This guide is intended to be a key resource for professionals in the pharmaceutical industry, providing in-depth technical information on the stability and solubility of this active pharmaceutical ingredient (API).

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in the design of dosage forms. The solubility of this compound has been reported in a variety of common pharmaceutical solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note the conflicting reports regarding its aqueous solubility. One source indicates a solubility of 1 gram in 20 mL of water (equivalent to 50 mg/mL), while others describe it as insoluble.[1] This discrepancy may be attributable to the pH of the water used, as the injection form of this compound has a pH between 4.0 and 5.0, suggesting that its solubility is pH-dependent.

SolventSolubility (mg/mL)Comments
Water501 g in 20 mL.[1]
WaterInsolubleContradictory report; likely in neutral pH water.
Ethanol~33.31 g in approx. 30 mL.[1]
Chloroform1251 g in 8 mL.[1]
Methanol~151.51 g in approx. 6.6 mL.[1]
Dimethyl Sulfoxide (B87167) (DMSO)≥54.58
Dimethyl Sulfoxide (DMSO)>21.5
Dimethyl Sulfoxide (DMSO)10
Ethanol (EtOH)≥19.55
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a glass flask containing a known volume of the solvent. The excess solid should be clearly visible.

  • Stopper the flask securely and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture at a constant rate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Repeat the experiment in triplicate to ensure the reproducibility of the results.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, light, and temperature. Understanding its degradation pathways is essential for developing a stable formulation and defining appropriate storage conditions.

General Stability Characteristics
  • pH Stability: this compound is reported to be stable in solutions with a pH range of 4.0 to 6.5.[1]

  • Photosensitivity: The compound is light-sensitive, and solutions should be protected from light to prevent photodegradation.[1]

  • Solid-State Stability: As a powder, it is stable for at least two years when stored at -20°C.

  • Solution Stability: In solvents like DMSO, stability is more limited, with recommendations of storage at -80°C for up to 3 months or -20°C for up to 2 weeks.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.

3.2.1. Degradation Pathways

Mesoridazine is the sulfoxide metabolite of thioridazine. A primary degradation pathway for phenothiazines involves oxidation of the sulfur atom in the heterocyclic ring.[2] For mesoridazine, this can lead to the formation of the corresponding sulfone, sulforidazine. Photodegradation is also a significant pathway for phenothiazines, potentially leading to a variety of degradation products.

3.2.2. Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently. At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature. At various time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., at 80°C) for a specified duration. Also, subject a solution of the drug to thermal stress. Analyze the samples by HPLC.

  • Photodegradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze both samples by HPLC.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A well-developed HPLC method is typically employed for this purpose.

Representative HPLC Method Protocol

The following is a representative stability-indicating RP-HPLC method based on protocols for similar phenothiazine (B1677639) compounds. This method would require validation for its specific application to this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile, water, and triethylamine (B128534) (850:150:1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 261 nm
Injection Volume 20 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare the sample solution (from forced degradation studies or stability testing) in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: The method should demonstrate specificity by resolving the mesoridazine peak from all degradation product peaks. The peak purity of the mesoridazine peak should be assessed using a photodiode array (PDA) detector.

Visualizations

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in shaking incubator (e.g., 24-72h at 25°C) A->B C Centrifuge and filter supernatant B->C Attain Equilibrium D Dilute filtrate C->D E Quantify by validated HPLC method D->E F F E->F Calculate Solubility (mg/mL)

Caption: Workflow for the shake-flask solubility determination method.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, heat) F Sample at time points A->F B Base Hydrolysis (NaOH, heat) B->F C Oxidation (H₂O₂) C->F D Thermal (Dry Heat) D->F E Photolytic (UV/Vis Light) E->F G Analyze by Stability-Indicating HPLC F->G H Identify & Quantify Degradants G->H I Determine Degradation Pathways H->I

Caption: Workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a consolidated resource on the stability and solubility of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in the formulation and characterization of this important antipsychotic agent. Further studies are warranted to provide a more comprehensive quantitative solubility profile across a range of pH values and to fully elucidate the structures of all degradation products under various stress conditions. The use of a validated stability-indicating analytical method is paramount in ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.

References

The Discovery and Development of Mesoridazine Besylate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoridazine (B118732) besylate, a piperidine (B6355638) phenothiazine (B1677639) and the primary active metabolite of thioridazine (B1682328), was developed as a second-generation antipsychotic for the management of schizophrenia.[1] Its discovery stemmed from research into the structure-activity relationships of phenothiazine derivatives, aiming for improved efficacy and a favorable side-effect profile. Early pharmacological studies demonstrated potent antidopaminergic and antiserotonergic activity.[2] Clinical trials in the 1960s and 1970s established its efficacy in treating symptoms of schizophrenia.[3][4][5][6][7][8] However, the historical development of mesoridazine is intrinsically linked to the growing understanding of drug-induced cardiac arrhythmias. Concerns over its potential to cause significant QTc interval prolongation and subsequent risk of life-threatening torsades de pointes ultimately led to severe restrictions on its use and its eventual withdrawal from the market in the United States in 2004.[1][9][10] This technical guide provides an in-depth overview of the historical development, synthesis, pharmacological properties, and clinical evaluation of mesoridazine besylate, with a focus on the experimental methodologies and quantitative data that defined its trajectory.

Preclinical Discovery and Development

Synthesis of this compound

Mesoridazine is the besylate salt of a metabolite of thioridazine. The synthesis of mesoridazine involves the oxidation of the sulfur atom in the phenothiazine ring of a precursor molecule. A general synthetic route is outlined below.[2]

Experimental Protocol: Synthesis of Mesoridazine

A common synthesis pathway for mesoridazine involves the following key steps[2]:

  • Protection of the Phenothiazine Nitrogen: 2-Methylthiophenothiazine is treated with acetic anhydride (B1165640) to protect the nitrogen atom as an amide (10-acetyl-2-methylthiophenothiazine).

  • Oxidation: The protected intermediate is then oxidized using hydrogen peroxide. This step introduces the sulfoxide (B87167) group at the 2-position of the phenothiazine ring system.

  • Deprotection: The acetyl protecting group is removed from the nitrogen atom, typically by hydrolysis with potassium carbonate in methanol, to yield 2-methylsulfonylphenothiazine.

  • Side-Chain Alkylation: The final step involves the introduction of the piperidine side chain. This is achieved by alkylating the nitrogen of 2-methylsulfonylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine (B1622540) in the presence of a strong base like sodamide.

The resulting mesoridazine free base can then be converted to the besylate salt by reacting it with benzenesulfonic acid.

Initial Pharmacological Screening

The initial pharmacological evaluation of mesoridazine revealed a profile characteristic of a potent antipsychotic agent. These early studies in animal models were crucial in establishing its potential for clinical development.[11]

Experimental Protocol: In Vivo Evaluation of Antipsychotic Activity

  • Animal Models:

    • Conditioned Avoidance Response (CAR): This model was widely used to predict antipsychotic efficacy. Rodents (rats or mice) were trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively block the conditioned avoidance response without impairing the unconditioned escape response.

    • Apomorphine-Induced Stereotypy: Apomorphine is a dopamine (B1211576) receptor agonist that induces stereotyped behaviors in rodents (e.g., gnawing, sniffing, and licking). The ability of a compound to antagonize these behaviors is indicative of dopamine D2 receptor blockade, a key mechanism of action for antipsychotics.

    • Catalepsy Test: This test assesses the induction of a state of immobility and failure to correct an externally imposed posture, which is a classic indicator of potent dopamine D2 receptor antagonism in the striatum and is often predictive of extrapyramidal side effects.

Mechanism of Action and Pharmacodynamics

Mesoridazine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[12] Like other phenothiazines, it also exhibits activity at a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile, including its side effects.

Receptor Binding Profile

Subsequent, more detailed studies have elucidated the binding affinities of mesoridazine's stereoisomers for various dopamine and serotonin (B10506) receptors.

Table 1: Receptor Binding Affinities (Ki) and Functional Antagonism (IC50) of Mesoridazine Stereoisomers [13]

ReceptorIsomer 1 (Ki, nM)Isomer 2 (Ki, nM)Isomer 3 (Ki, nM)Isomer 4 (Ki, nM)Isomer 1 (IC50, nM)Isomer 2 (IC50, nM)
Dopamine D1>1000>1000>1000>1000--
Dopamine D2< 3< 3>1000>1000≤ 10≤ 10
Dopamine D3Moderate AffinityModerate AffinityModerate AffinityPoor Affinity--
Serotonin 5-HT1A>1000>1000>1000>1000--
Serotonin 5-HT2AModerate AffinityModerate AffinityModerate AffinityPoor Affinity--
Serotonin 5-HT2C>1000>1000>1000>1000--

Note: The original publication provided qualitative descriptions for D3 and 5-HT2A affinities for some isomers. "Moderate Affinity" and "Poor Affinity" are used here to reflect that. The publication specified potent D2 receptor binding (Ki < 3 nM) and functional antagonism (IC50 ≤ 10 nM) for two of the isomers.[13]

Experimental Protocol: Receptor Binding Assays

The following is a generalized protocol for competitive radioligand binding assays, which are used to determine the binding affinity of a compound for a specific receptor:

  • Receptor Source Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., recombinant cells expressing human dopamine D2 receptors or rat striatal tissue) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [3H]spiperone for D2 receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (mesoridazine).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The primary signaling pathway affected by mesoridazine's therapeutic action is the dopamine D2 receptor pathway.

G Mesoridazine Mesoridazine D2R Dopamine D2 Receptor Mesoridazine->D2R Antagonism Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Altered Gene Expression (Long-term Antipsychotic Effect) CREB->Gene_Expression Regulation Dopamine Dopamine Dopamine->D2R Agonism

Caption: Mesoridazine's antagonism of the D2 receptor signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of mesoridazine has been characterized in humans, revealing details about its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Mesoridazine in Humans [14][15][16][17]

ParameterValue
Absorption
BioavailabilityIncomplete
Tmax (Peak Plasma Concentration Time)2-4 hours
Distribution
Protein Binding91-99%
Metabolism
Primary Metabolite ofThioridazine
Major Metabolizing EnzymeCYP2D6
Active MetabolitesSulforidazine (B28238)
Elimination
Elimination Half-life24-48 hours
Route of ExcretionPrimarily renal (urine)

Experimental Protocol: Determination of Mesoridazine and its Metabolites in Biological Fluids

A common method for quantifying mesoridazine and its metabolites in plasma or urine involves High-Performance Liquid Chromatography (HPLC) or Gas-Liquid Chromatography (GLC).[18][19]

  • Sample Preparation: A blood sample is collected, and the plasma is separated by centrifugation. An internal standard (a compound with similar chemical properties to the analyte) is added to the plasma sample. The drug and its metabolites are then extracted from the plasma using a suitable organic solvent.

  • Chromatographic Separation: The extracted sample is injected into an HPLC or GLC system. The different compounds in the sample are separated based on their physicochemical properties as they pass through a chromatographic column.

  • Detection: As the separated compounds exit the column, they are detected by a suitable detector (e.g., a UV detector for HPLC or a flame ionization detector for GLC).

  • Quantification: The concentration of each compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

Clinical Development and Efficacy

Mesoridazine underwent clinical evaluation for the treatment of schizophrenia in the late 1960s and early 1970s. These studies generally demonstrated its efficacy in reducing the symptoms of psychosis.[3][4][5][6][7][8]

Experimental Protocol: Representative Early Clinical Trial Design for Schizophrenia

Based on published studies from the era, a typical clinical trial evaluating mesoridazine for schizophrenia would have included the following elements:

  • Study Design: A double-blind, randomized, placebo-controlled or active-comparator (e.g., chlorpromazine) controlled trial.

  • Patient Population: Hospitalized patients with a diagnosis of acute or chronic schizophrenia.

  • Inclusion/Exclusion Criteria: Patients would be included based on the presence of specific psychotic symptoms and excluded for significant medical comorbidities.

  • Treatment: Patients would be randomly assigned to receive either mesoridazine, a placebo, or an active comparator for a predefined period (e.g., 6-8 weeks). Dosing would often be flexible and adjusted based on clinical response and tolerability.

  • Efficacy Assessments: Clinical efficacy was typically assessed using rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale. These scales were administered at baseline and at regular intervals throughout the study.

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests (e.g., complete blood count, liver function tests).[3]

Safety Profile and Withdrawal from Market

The clinical use of mesoridazine was ultimately limited by its significant cardiovascular side effects, most notably QTc interval prolongation.[9][10]

QTc Prolongation

A dose-dependent prolongation of the QTc interval was a consistent finding with mesoridazine treatment.[10] This effect is a known risk factor for the potentially fatal ventricular arrhythmia, torsades de pointes.

Table 3: Dose-Related Effect of Mesoridazine on the QT Interval [10]

Mesoridazine Daily DoseNumber of Patients with QT Prolongation / Total Patients
75 mg4 / 9
300 mg9 / 9

Experimental Protocol: Electrocardiographic (ECG) Monitoring in Clinical Trials

To assess the cardiac effects of mesoridazine, ECGs were performed at baseline and at various time points during treatment.

  • Baseline ECG: A standard 12-lead ECG was obtained from each patient before initiating treatment to determine their baseline QTc interval.

  • On-Treatment ECGs: ECGs were repeated at specified intervals, particularly after dose escalations, to monitor for changes in the QTc interval.

  • QTc Calculation: The QT interval was corrected for heart rate using a standard formula, most commonly the Bazett's formula (QTc = QT / √RR), to obtain the QTc interval.

  • Data Analysis: The change in QTc from baseline was calculated for each patient, and the incidence of significant QTc prolongation (e.g., > 60 ms (B15284909) increase or an absolute QTc > 500 ms) was determined.

Other Adverse Events

In addition to its cardiac effects, mesoridazine was associated with a range of other adverse events typical of phenothiazine antipsychotics.

Table 4: Common Adverse Events Associated with Mesoridazine [9][20]

System Organ ClassAdverse Event
Cardiovascular Hypotension, Tachycardia
Neurological Drowsiness, Dizziness, Extrapyramidal Symptoms (e.g., tremor, restlessness), Tardive Dyskinesia
Anticholinergic Dry mouth, Constipation, Blurred vision, Urinary retention
Endocrine Weight gain, Menstrual irregularities, Galactorrhea
Gastrointestinal Nausea, Vomiting
Market Withdrawal

Due to the significant risk of life-threatening cardiac arrhythmias associated with its use, the U.S. Food and Drug Administration (FDA) required increasingly stringent warnings for mesoridazine. Ultimately, in 2004, mesoridazine was withdrawn from the U.S. market due to these safety concerns.[1]

G Discovery Discovery as Thioridazine Metabolite Synthesis Chemical Synthesis of this compound Discovery->Synthesis Preclinical Preclinical Screening (Animal Models) Synthesis->Preclinical Clinical_Trials Clinical Trials (Efficacy in Schizophrenia) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval QTc_Prolongation Identification of QTc Prolongation Risk Approval->QTc_Prolongation Post-marketing Surveillance Market_Withdrawal Market Withdrawal (2004) QTc_Prolongation->Market_Withdrawal

Caption: The historical development and eventual withdrawal of Mesoridazine.

Conclusion

The history of this compound serves as a critical case study in drug development. While it demonstrated efficacy as an antipsychotic, its significant cardiovascular risks, particularly QTc prolongation, ultimately outweighed its therapeutic benefits for the broader patient population. The story of mesoridazine underscores the importance of thorough cardiovascular safety assessment throughout the drug development process and in post-marketing surveillance. For researchers and scientists, the detailed pharmacological data and the ultimate clinical outcome of mesoridazine provide valuable insights into the complex interplay between desired efficacy and unintended adverse effects, particularly within the class of phenothiazine antipsychotics.

References

An In-depth Technical Guide on the Stereospecific Activities of Mesoridazine Besylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoridazine (B118732), a phenothiazine (B1677639) antipsychotic and a principal metabolite of thioridazine, is a chiral compound existing as four distinct stereoisomers.[1] This technical guide provides a comprehensive overview of the synthesis, separation, and specific pharmacological activities of the enantiomers of mesoridazine besylate. It has been established that the biological activity of mesoridazine is highly dependent on the stereochemistry of both the piperidine (B6355638) ring and the sulfoxide (B87167) group.[2] This document summarizes key quantitative data on the receptor binding affinities and functional potencies of these stereoisomers, details relevant experimental methodologies, and visually represents the associated biochemical pathways and workflows. The information presented is intended to support further research and development in the field of antipsychotic therapeutics, highlighting the importance of stereochemistry in drug design and efficacy.

Introduction to Mesoridazine and Chirality

Mesoridazine, chemically known as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfinyl)phenothiazine, is a typical antipsychotic agent that has been used in the treatment of schizophrenia.[1] It functions primarily as an antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3] The mesoridazine molecule possesses two chiral centers: one at the C-2 position of the piperidine ring and another at the sulfur atom of the methylsulfinyl group. This results in the existence of four possible stereoisomers: (R,S), (S,R), (R,R), and (S,S).

The differential pharmacological activities of enantiomers are a critical consideration in drug development, as stereoisomers can exhibit distinct binding affinities, efficacies, and metabolic profiles.[3] In the case of mesoridazine, the specific three-dimensional arrangement of its functional groups significantly influences its interaction with target receptors.

Synthesis and Separation of Mesoridazine Enantiomers

The synthesis of the four stereoisomers of mesoridazine is a multi-step process that requires careful control of stereochemistry. While detailed proprietary methods may exist, the general approach involves the synthesis of the appropriate chiral intermediates. A crucial step is the separation of the diastereomeric pairs, which can be achieved through techniques such as fractional crystallization or chiral chromatography.[4] Subsequent resolution of the enantiomers often employs chiral high-performance liquid chromatography (HPLC).[5]

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to determine the diastereoisomeric ratio in both synthesized and commercial samples of mesoridazine.[4] Studies have shown that commercial preparations of mesoridazine may consist predominantly of a single diastereoisomeric pair, highlighting the potential for variability in therapeutic products.[4]

Quantitative Analysis of Receptor Binding and Functional Activity

The pharmacological activity of the mesoridazine stereoisomers has been evaluated through in vitro receptor binding and functional assays. The data clearly demonstrates a significant stereoselectivity in the interaction of these isomers with various neurotransmitter receptors.

Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of the four mesoridazine stereoisomers for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

StereoisomerD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)D3 Receptor (Ki, nM)D1 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)
Isomer 1 < 3Moderate AffinityModerate Affinity> 1000> 1000> 1000
Isomer 2 < 3Moderate AffinityModerate Affinity> 1000> 1000> 1000
Isomer 3 > 1000Moderate AffinityModerate Affinity> 1000> 1000> 1000
Isomer 4 > 1000Poor AffinityPoor Affinity> 1000> 1000> 1000

Data sourced from a study on the synthesis and receptor binding of mesoridazine stereoisomers.[2]

Functional Antagonism (IC50)

The functional activity of the stereoisomers as antagonists at the dopamine D2 receptor is presented below. The IC50 value represents the concentration of the isomer required to inhibit 50% of the receptor's response to an agonist.

StereoisomerD2 Receptor Functional Antagonism (IC50, nM)
Isomer 1 ≤ 10
Isomer 2 ≤ 10
Isomer 3 Not Potent
Isomer 4 Not Potent

Data sourced from a study on the functional studies of mesoridazine stereoisomers.[2]

The data reveals that two of the four stereoisomers exhibit potent D2 receptor binding and functional antagonism.[2] The stereochemistry of the sulfoxide moiety plays a dominant role in determining the structure-activity relationship.[2]

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the activity of mesoridazine enantiomers.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of mesoridazine enantiomers for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Spiperone, a high-affinity D2 antagonist.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).

  • Test Compounds: The four stereoisomers of this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]Spiperone (at a concentration close to its Kd), and varying concentrations of the test mesoridazine stereoisomer. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for each stereoisomer by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis.

5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol outlines a cell-based functional assay to measure the antagonist activity of mesoridazine enantiomers at the 5-HT2A receptor by monitoring changes in intracellular calcium.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Agonist: Serotonin (5-HT).

  • Test Compounds: The four stereoisomers of this compound.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of the mesoridazine stereoisomers for a predetermined time.

  • Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a concentration of serotonin that elicits a submaximal response (EC80) and continue to monitor the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data to the response of the agonist alone. Plot the normalized response against the log concentration of the mesoridazine stereoisomer and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of mesoridazine enantiomers.

G Mesoridazine Enantiomers and Receptor Affinity cluster_enantiomers Mesoridazine Stereoisomers cluster_receptors Target Receptors Isomer1 Isomer 1 D2 Dopamine D2 Isomer1->D2 High Affinity (Ki < 3 nM) Potent Antagonist (IC50 <= 10 nM) FiveHT2A Serotonin 5-HT2A Isomer1->FiveHT2A Moderate Affinity D3 Dopamine D3 Isomer1->D3 Moderate Affinity Isomer2 Isomer 2 Isomer2->D2 High Affinity (Ki < 3 nM) Potent Antagonist (IC50 <= 10 nM) Isomer2->FiveHT2A Moderate Affinity Isomer2->D3 Moderate Affinity Isomer3 Isomer 3 Isomer3->D2 Low Affinity Isomer3->FiveHT2A Moderate Affinity Isomer3->D3 Moderate Affinity Isomer4 Isomer 4 Isomer4->D2 Poor Affinity Isomer4->FiveHT2A Poor Affinity Isomer4->D3 Poor Affinity

Caption: Relationship between Mesoridazine Stereoisomers and Receptor Affinities.

G General Workflow for Receptor Binding Assay start Start prep_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prep_membranes add_reagents Add Radioligand, Test Compound, and Membranes to Plate prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash scint_count Scintillation Counting to Measure Radioactivity filter_wash->scint_count analyze Data Analysis (Calculate Ki) scint_count->analyze end End analyze->end

Caption: General experimental workflow for a radioligand receptor binding assay.

G 5-HT2A Receptor Gq Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FiveHT2A 5-HT2A Receptor Gq Gq Protein FiveHT2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Serotonin Serotonin (Agonist) Serotonin->FiveHT2A Mesoridazine Mesoridazine Enantiomer (Antagonist) Mesoridazine->FiveHT2A

Caption: Antagonism of the 5-HT2A receptor signaling pathway by Mesoridazine.

Conclusion

The stereochemical configuration of mesoridazine is a critical determinant of its pharmacological activity. The significant differences in receptor binding affinities and functional potencies among its four stereoisomers underscore the importance of stereospecificity in drug action. Two of the isomers demonstrate high affinity and potent antagonism at the dopamine D2 receptor, which is central to the drug's antipsychotic effects.[2] This detailed understanding of the structure-activity relationships of mesoridazine enantiomers can guide the development of more selective and potentially safer antipsychotic medications with improved therapeutic profiles. Further research into the in vivo effects and metabolic pathways of the individual stereoisomers is warranted to fully elucidate their clinical potential.

References

Off-Target Effects of Mesoridazine Besylate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesoridazine (B118732), a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, was historically used for the treatment of schizophrenia. Its clinical use was ultimately curtailed, and it was withdrawn from the market due to significant safety concerns, primarily related to cardiotoxicity. This technical guide provides a comprehensive overview of the off-target effects of mesoridazine besylate observed in preclinical models. A thorough understanding of these off-target interactions is crucial for researchers developing new chemical entities, as it highlights the importance of early-stage safety pharmacology and toxicology screening. This document details the off-target receptor binding profile of mesoridazine, the experimental protocols used to determine these interactions, and the resultant downstream signaling pathway perturbations. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a clear understanding of the compound's preclinical safety profile.

Off-Target Receptor Binding Profile

Mesoridazine exhibits a complex polypharmacology, binding to a wide range of receptors beyond its intended target, the dopamine (B1211576) D2 receptor. This promiscuous binding profile is the underlying cause of its diverse off-target effects. The following table summarizes the in vitro binding affinities (Ki) of mesoridazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Off-Target Receptor Binding Affinities of this compound

Receptor SubtypeKi (nM)Primary Off-Target Effect
Dopaminergic
Dopamine D22.5 - 3.0On-target (Antipsychotic efficacy), Extrapyramidal symptoms, Hyperprolactinemia
Dopamine D3Moderate AffinityPotential contribution to antipsychotic effect
Dopamine D4High AffinityPotential contribution to antipsychotic effect
Serotonergic
5-HT1AModerate AffinityAnxiolytic/antidepressant effects
5-HT2A1.8 - 10.0Atypical antipsychotic properties, potential for weight gain
5-HT2CModerate AffinitySatiety regulation, potential for weight gain
Adrenergic
Alpha-1A (α1A)1.9Orthostatic hypotension, dizziness
Alpha-1B (α1B)1.6Orthostatic hypotension, dizziness
Alpha-1D (α1D)1.5Orthostatic hypotension, dizziness
Muscarinic
Muscarinic M419.0Anticholinergic side effects (dry mouth, blurred vision, constipation)
Histaminergic
Histamine (B1213489) H11.3Sedation, weight gain
Cardiac Ion Channels
hERG Potassium ChannelIC50: 550 nMQT interval prolongation, high risk of Torsades de Pointes

Note: Ki values can vary between different studies and experimental conditions. The values presented here are a synthesis of available preclinical data.

Key Off-Target Effects and Preclinical Manifestations

The off-target receptor interactions of mesoridazine translate into a range of observable preclinical effects, with cardiotoxicity being the most significant and dose-limiting.

Cardiovascular Effects: hERG Channel Blockade and QT Prolongation

The most critical off-target effect of mesoridazine is its potent blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG current (IKr) leads to a delay in cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[4][5][6]

In preclinical studies, mesoridazine consistently demonstrates a concentration-dependent blockade of hERG channels with an IC50 value of approximately 550 nM.[1][2][3] This potent inhibition is observed in in vitro patch-clamp assays using cell lines stably expressing the hERG channel. In vivo preclinical models, such as telemetry-instrumented dogs, have confirmed that administration of mesoridazine leads to significant, dose-related QT interval prolongation.[7] This effect is a well-established predictor of the potentially fatal arrhythmia, Torsades de Pointes.[4][5][6]

Central Nervous System (CNS) Effects

Beyond its intended antidopaminergic activity, mesoridazine's interaction with other CNS receptors contributes to its side effect profile.

  • Sedation: High affinity for the histamine H1 receptor is a primary contributor to the sedative effects observed in preclinical behavioral models.

  • Anticholinergic Effects: Antagonism at muscarinic receptors, particularly M4, is responsible for classic anticholinergic side effects such as cognitive impairment, which can be assessed in relevant animal models of learning and memory.[8]

  • Orthostatic Hypotension: Blockade of alpha-1 adrenergic receptors leads to vasodilation and a subsequent drop in blood pressure upon standing, an effect that can be measured in conscious, instrumented animal models.[8]

Endocrine and Metabolic Effects
  • Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway of the hypothalamus leads to an increase in prolactin secretion. This can be measured in preclinical models by analyzing serum prolactin levels.

  • Weight Gain: Antagonism at 5-HT2C and H1 receptors is strongly associated with increased appetite and subsequent weight gain, a common side effect of many atypical antipsychotics that can be monitored in chronic preclinical studies.

Hepatic and Renal Effects

While cardiotoxicity is the most prominent issue, phenothiazines as a class have been associated with rare instances of cholestatic jaundice. Preclinical toxicology studies for drugs in this class typically include evaluation of liver function tests (e.g., ALT, AST, bilirubin) and histopathological examination of liver tissue.[9] Although specific preclinical reports on mesoridazine-induced hepatotoxicity are not abundant, the potential for liver enzyme elevations should be considered. Similarly, comprehensive preclinical toxicology packages would include an assessment of renal function (e.g., BUN, creatinine) and kidney histology, though significant renal toxicity has not been a widely reported off-target effect of mesoridazine.[9]

Experimental Protocols

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a wide range of receptors.

  • Objective: To determine the inhibition constant (Ki) of mesoridazine for various G-protein coupled receptors.

  • Principle: The assay measures the ability of mesoridazine to compete with a radiolabeled ligand for binding to a specific receptor expressed in cell membranes.

  • General Protocol:

    • Membrane Preparation: Cell lines or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

    • Assay Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of mesoridazine.

    • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of mesoridazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quant Quantification & Analysis prep1 Homogenize receptor-expressing cells/tissue prep2 Centrifuge to isolate membrane fraction prep1->prep2 assay1 Incubate membranes with radioligand and varying concentrations of Mesoridazine prep2->assay1 sep1 Rapid vacuum filtration assay1->sep1 sep2 Wash filters to remove unbound ligand sep1->sep2 quant1 Scintillation counting of filters sep1->quant1 quant2 Calculate IC50 quant1->quant2 quant3 Calculate Ki using Cheng-Prusoff equation quant2->quant3

Fig. 1: Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel

This technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.

  • Objective: To determine the concentration-response relationship for mesoridazine-induced blockade of the hERG potassium current.

  • Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the membrane of a single cell.

  • General Protocol:

    • Cell Culture: A mammalian cell line (e.g., HEK293) stably transfected with the hERG channel is used.

    • Electrode Placement: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell, and a high-resistance seal is formed.

    • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.

    • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and specific voltage protocols are applied to elicit hERG currents.

    • Drug Application: Mesoridazine is applied to the cell at various concentrations via a perfusion system.

    • Current Measurement: The hERG tail current is measured before and after drug application.

    • Data Analysis: The percentage of current inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.

G cluster_setup Experimental Setup cluster_protocol Voltage Clamp Protocol cluster_drug Drug Application & Measurement cluster_analysis Data Analysis setup1 hERG-expressing cell line setup3 Establish whole-cell configuration setup1->setup3 setup2 Glass micropipette with intracellular solution setup2->setup3 proto1 Hold at -80 mV setup3->proto1 proto2 Apply depolarizing pulse to activate channels proto1->proto2 proto3 Repolarize to elicit tail current proto2->proto3 drug1 Measure baseline hERG current proto3->drug1 drug2 Apply varying concentrations of Mesoridazine drug1->drug2 drug3 Measure hERG current in presence of drug drug2->drug3 analysis1 Calculate percent inhibition drug3->analysis1 analysis2 Generate concentration-response curve analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3 G cluster_pathway Alpha-1 Adrenergic Signaling Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor activates Gq Gq protein Alpha1_Receptor->Gq activates Mesoridazine Mesoridazine Mesoridazine->Alpha1_Receptor antagonizes PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) activation DAG->PKC Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction leads to G cluster_pathway M4 Muscarinic Signaling Pathway Acetylcholine Acetylcholine M4_Receptor M4 Muscarinic Receptor Acetylcholine->M4_Receptor activates Gi Gi protein M4_Receptor->Gi activates Mesoridazine Mesoridazine Mesoridazine->M4_Receptor antagonizes AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

References

Methodological & Application

Application Notes and Protocols for the Use of Mesoridazine Besylate in Preclinical Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mesoridazine (B118732) besylate, a phenothiazine (B1677639) antipsychotic, in established animal models relevant to the study of schizophrenia. This document includes summaries of expected quantitative data, detailed experimental protocols for key behavioral assays, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction

Mesoridazine is the besylate salt of a major metabolite of thioridazine, another phenothiazine antipsychotic.[1] It functions primarily as a dopamine (B1211576) D2 receptor antagonist and also exhibits affinity for serotonin (B10506) 5-HT2A receptors.[2] These mechanisms of action are central to its antipsychotic effects. Animal models are crucial for elucidating the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of novel therapeutic agents. The protocols and data presented herein are intended to guide researchers in the effective use of mesoridazine besylate in such models.

Data Presentation

While specific quantitative data for mesoridazine in these models is not abundant in publicly available literature, the following tables provide an expected dose-dependent effect based on the known pharmacology of phenothiazine antipsychotics and data from its parent compound, thioridazine. Researchers should generate their own dose-response curves for specific experimental conditions.

Table 1: Expected Effects of Mesoridazine on Amphetamine-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (Total Distance Traveled in cm/60 min, Mean ± SEM)Stereotypy Score (Mean ± SEM)
Vehicle + Saline-1500 ± 2000.5 ± 0.2
Vehicle + Amphetamine1.58000 ± 7003.5 ± 0.5
Mesoridazine + Amphetamine1.06500 ± 6003.0 ± 0.4
Mesoridazine + Amphetamine3.04000 ± 5002.0 ± 0.3
Mesoridazine + Amphetamine10.02000 ± 3001.0 ± 0.2

Note: Data are hypothetical and illustrative of expected trends. Actual results may vary.

Table 2: Expected Effects of Mesoridazine on Prepulse Inhibition (PPI) in Mice with Sensorimotor Gating Deficits

Treatment GroupDose (mg/kg, i.p.)% PPI at 74 dB Prepulse (Mean ± SEM)% PPI at 82 dB Prepulse (Mean ± SEM)
Vehicle (Deficit Model)-20 ± 530 ± 6
Mesoridazine1.035 ± 645 ± 7
Mesoridazine3.050 ± 860 ± 9
Mesoridazine10.065 ± 1075 ± 11
Wild-Type Control-70 ± 580 ± 6

Note: Data are hypothetical and illustrative of expected trends. A deficit model could be pharmacologically induced (e.g., with a dopamine agonist) or a genetic model.

Table 3: Expected Effects of Mesoridazine on Conditioned Avoidance Response (CAR) in Rats

Treatment GroupDose (mg/kg, i.p.)% Avoidance Responses (Mean ± SEM)Number of Escape Failures (Mean ± SEM)
Vehicle-85 ± 5< 1
Mesoridazine1.060 ± 8< 1
Mesoridazine3.030 ± 7< 2
Mesoridazine10.010 ± 5< 3

Note: Data are hypothetical and illustrative of expected trends. A key indicator of antipsychotic activity is a decrease in avoidance responses without a significant increase in escape failures.[3]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to counteract the stimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.[4]

Materials:

  • Male Wistar rats (250-300g)

  • Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams)

  • This compound

  • d-Amphetamine sulfate (B86663)

  • Saline (0.9% NaCl)

Procedure:

  • Habituation: Acclimate rats to the open field arenas for 30 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced activity.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle (saline).

    • 30 minutes after mesoridazine/vehicle administration, administer d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p.) or saline.

  • Behavioral Recording: Immediately after the amphetamine/saline injection, place the rat in the center of the open field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors for 60-90 minutes.

  • Stereotypy Scoring: A trained observer, blind to the treatment conditions, should score stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a rating scale (e.g., 0 = asleep or stationary; 1 = active; 2 = intermittent sniffing; 3 = continuous sniffing; 4 = intermittent licking, gnawing, or biting; 5 = continuous licking, gnawing, or biting).

  • Data Analysis: Analyze locomotor activity data using a two-way ANOVA (Mesoridazine Dose x Amphetamine Treatment). Analyze stereotypy scores using appropriate non-parametric tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[5] This test evaluates the ability of a drug to restore normal sensorimotor gating in animal models exhibiting PPI deficits.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Startle response chambers (e.g., SR-LAB, San Diego Instruments)

  • This compound

  • Saline (0.9% NaCl)

  • (Optional) A psychotomimetic agent to induce PPI deficit (e.g., apomorphine (B128758) or dizocilpine)

Procedure:

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the startle chamber. If inducing a deficit, administer the psychotomimetic agent at the appropriate pre-treatment time.

  • Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with a 65-70 dB white noise background.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A 120 dB, 40 ms (B15284909) broadband burst of white noise.

    • Prepulse-pulse trials: A 20 ms prepulse (e.g., 74, 78, or 82 dB) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Collection: The startle response is measured as the maximal force exerted by the animal on the platform during a 65 ms window following the onset of the startle stimulus.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]. Analyze the data using a repeated-measures ANOVA with Mesoridazine Dose as the between-subjects factor and Prepulse Intensity as the within-subjects factor.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy.[6] Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Two-way shuttle boxes with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) (e.g., a light or a tone), and an automated system to record crossings.

  • This compound

  • Saline (0.9% NaCl)

Procedure:

  • Training (Acquisition):

    • Place the rat in one compartment of the shuttle box.

    • Each trial begins with the presentation of the CS (e.g., a light) for 10 seconds.

    • If the rat crosses to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to cross during the CS, a mild footshock (e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS. Crossing to the other compartment during the shock is recorded as an escape response.

    • The inter-trial interval should be varied (e.g., average of 60 seconds).

    • Train the rats for a set number of trials (e.g., 50 trials) per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Testing:

    • Once a stable baseline is achieved, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 60 minutes before the test session.

    • Conduct a test session identical to the training sessions.

  • Data Collection: Record the number of avoidance responses, escape responses, and escape failures (failure to cross during both CS and shock presentation).

  • Data Analysis: Analyze the percentage of avoidance responses using a one-way ANOVA followed by post-hoc tests to compare different doses of mesoridazine to the vehicle control. The number of escape failures should also be analyzed to ensure that the drug is not causing general motor impairment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by mesoridazine and the general experimental workflows for the behavioral assays described.

Mesoridazine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R Activates Mesoridazine Mesoridazine Besylate Mesoridazine->D2R Antagonizes Gi Gi Protein D2R->Gi Activates Beta_Arrestin β-Arrestin 2 D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production PKA Protein Kinase A (PKA) cAMP->PKA Activates Antipsychotic_Effects Antipsychotic Effects PKA->Antipsychotic_Effects Modulates PP2A PP2A Beta_Arrestin->PP2A Scaffolds Akt Akt Beta_Arrestin->Akt Scaffolds PP2A->Akt Dephosphorylates (Inactivates) GSK3 GSK-3β Akt->GSK3 Phosphorylates (Inactivates) GSK3->Antipsychotic_Effects Modulates (Inhibition contributes to)

Caption: Mesoridazine's antagonism of the D2 receptor signaling pathway.

Mesoridazine_5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor (Gq-coupled) Serotonin->HT2AR Activates Mesoridazine Mesoridazine Besylate Mesoridazine->HT2AR Antagonizes Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability

Caption: Mesoridazine's antagonism of the 5-HT2A receptor signaling pathway.

Behavioral_Assay_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Mouse) Habituation Habituation to Test Environment Animal_Selection->Habituation Drug_Admin Administer Mesoridazine Besylate or Vehicle Habituation->Drug_Admin Psychotomimetic_Admin Administer Psychotomimetic (e.g., Amphetamine) or Saline Drug_Admin->Psychotomimetic_Admin Pre-treatment Time Behavioral_Test Conduct Behavioral Assay (e.g., Open Field, PPI, CAR) Psychotomimetic_Admin->Behavioral_Test Data_Collection Collect and Quantify Behavioral Data Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation

Caption: General workflow for behavioral assays with mesoridazine.

Conclusion

This compound, through its antagonist activity at D2 and 5-HT2A receptors, is expected to demonstrate efficacy in animal models of schizophrenia by attenuating hyperlocomotion, restoring sensorimotor gating, and suppressing conditioned avoidance responses. The provided protocols and expected data trends serve as a guide for researchers investigating the preclinical antipsychotic profile of this compound. It is imperative that each laboratory validates these models and establishes its own dose-response curves to ensure the reliability and reproducibility of their findings.

References

Application Notes and Protocols for the Quantification of Mesoridazine Besylate in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Mesoridazine Besylate in plasma samples. The described protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Mesoridazine is a piperidine (B6355638) phenothiazine (B1677639) antipsychotic drug and a major active metabolite of thioridazine. Accurate quantification of Mesoridazine in plasma is crucial for therapeutic drug monitoring, pharmacokinetic analysis, and bioequivalence studies. This application note details a robust and reliable reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose. The method involves a straightforward protein precipitation step for sample clean-up, ensuring high recovery and minimal matrix effects.

Experimental Protocols

Materials and Reagents
Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 10 mM ammonium formate in water, adjusted to pH 3.5 with formic acid (Aqueous phase). The mobile phase will be a gradient mixture of this aqueous phase and acetonitrile (Organic phase).

  • Standard Stock Solution of Mesoridazine: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard Stock Solution: Accurately weigh and dissolve Chlorpromazine in methanol to prepare a stock solution of 1 mg/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to obtain a working concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (100 ng/mL Chlorpromazine) and vortex for 10 seconds.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions (e.g., 95% Aqueous phase: 5% Acetonitrile).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC and Chromatographic Conditions

The chromatographic separation is performed on a C18 column. A gradient elution is employed to ensure good resolution and peak shape for both Mesoridazine and the internal standard.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in water, pH 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 265 nm
Internal Standard Chlorpromazine

Data Presentation

The following tables summarize the expected quantitative performance of this method, based on literature for similar compounds.[1]

Table 1: Retention Times and System Suitability
CompoundRetention Time (min) (approx.)Tailing FactorTheoretical Plates
Mesoridazine6.8< 1.5> 2000
Chlorpromazine (IS)7.5< 1.5> 2000
Table 2: Method Validation Parameters
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery > 85%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Chlorpromazine) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC (20 µL) reconstitute->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection (265 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Mesoridazine calibration_curve->quantification

Caption: Experimental workflow for Mesoridazine quantification in plasma.

logical_relationship start Start Plasma Sample process1 Sample Preparation Protein Precipitation Extraction start->process1:f0 process2 HPLC Analysis Separation Detection process1:f1->process2:f0 end End Quantitative Result process2:f1->end

Caption: Logical steps from sample to result.

References

Application Notes and Protocols for Mesoridazine Besylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine (B118732), a metabolite of thioridazine, is a piperidine-type phenothiazine (B1677639) antipsychotic agent.[1] It functions primarily as an antagonist of dopamine (B1211576) and serotonin (B10506) receptors, making it a compound of interest in neuropsychiatric research.[1][2] These application notes provide detailed protocols for the preparation of Mesoridazine Besylate solutions for use in various cell-based assays, ensuring compound stability, solubility, and reproducibility of experimental results.

Data Presentation

Physicochemical Properties and Solubility of this compound
PropertyValueSource(s)
Molecular Formula C₂₇H₃₂N₂O₄S₃[3]
Molecular Weight 544.75 g/mol [3]
Appearance White to pale yellow crystalline powder[4]
Solubility in DMSO ≥10 mg/mL[3][5]
Solubility in Water Insoluble[6][7]
Solubility in Ethanol ≥19.55 mg/mL[7]
Storage (Powder) -20°C, protected from light[3][6]
Storage (Stock Solution) -20°C or -80°C, in aliquots, protected from light[8]
Stability Stable in solutions with a pH of 4.0-6.5; light-sensitive[4]

Experimental Protocols

I. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust calculations accordingly for different desired concentrations.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO) (≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 544.75 g/mol = 5.4475 mg

  • Weigh the Compound:

    • In a sterile environment (e.g., a biosafety cabinet), place a sterile microcentrifuge tube on the analytical balance and tare.

    • Carefully weigh out approximately 5.45 mg of this compound powder into the tube. Record the exact weight.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For an exact concentration, adjust the volume of DMSO based on the actual weight.

    • Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[8]

    • Visually inspect the solution to ensure the compound has completely dissolved. If particulates remain, sonicate the tube in a water bath for several minutes.[3] Gentle warming to 37°C can also aid dissolution, but use with caution as heat may degrade some compounds.[3]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]

    • Store the aliquots at -20°C or -80°C, protected from light.[8] When stored properly, the stock solution should be stable for several months.

II. Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity.[4]

Key Consideration: The final concentration of DMSO in the cell culture medium should typically be below 0.5%, with an ideal concentration of ≤0.1% for most cell lines.[4][9] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.[3]

Procedure:

  • Intermediate Dilutions in DMSO (Optional but Recommended):

    • To achieve very low final concentrations of this compound, it is often practical to first perform serial dilutions of the 10 mM stock solution in 100% DMSO.[10]

    • For example, to create a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Final Dilution in Cell Culture Medium:

    • Thaw the required aliquot of the this compound stock solution (e.g., 10 mM or a lower intermediate dilution).

    • Add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the DMSO stock solution to the medium while gently vortexing to ensure rapid and uniform mixing and to minimize precipitation.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Application to Cells:

    • Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of this compound.

    • Include a vehicle control by adding medium containing the same final concentration of DMSO without the drug.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

G cluster_0 Stock Solution Preparation (10 mM in DMSO) cluster_1 Working Solution Preparation cluster_2 Important Considerations weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot for Single Use dissolve->aliquot store_stock 5. Store at -20°C / -80°C aliquot->store_stock thaw_stock 6. Thaw Stock Aliquot store_stock->thaw_stock dilute_media 7. Dilute in Cell Culture Medium (e.g., to µM range) thaw_stock->dilute_media apply_cells 8. Apply to Cells dilute_media->apply_cells sterility Maintain Sterility dmso_conc Final DMSO < 0.5% vehicle_control Include Vehicle Control light_protection Protect from Light

Caption: Workflow for preparing this compound solutions.

Simplified Dopamine D2 Receptor Signaling Pathway

Mesoridazine acts as an antagonist at dopamine D2 receptors.[2] The following diagram illustrates a simplified signaling cascade initiated by dopamine binding to the D2 receptor, which is inhibited by Mesoridazine.

G cluster_cell Postsynaptic Neuron cluster_downstream Intracellular Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Mesoridazine Mesoridazine Mesoridazine->D2R Inhibits G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

References

Application Notes and Protocols for Mesoridazine Besylate Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine (B118732), a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] In preclinical rodent models, it is essential to characterize the behavioral effects of mesoridazine besylate to understand its pharmacological profile, including its potential for antipsychotic efficacy and extrapyramidal side effects. These application notes provide detailed protocols for administering this compound to rodents and for conducting key behavioral assays, namely the assessment of spontaneous locomotor activity and catalepsy.

Data Presentation

Due to the limited availability of specific dose-response data for this compound in locomotor and catalepsy studies in rodents, the following tables present representative data from studies on thioridazine, the parent compound of mesoridazine. This information can serve as a valuable reference for initial dose selection in studies with mesoridazine, given that mesoridazine is a pharmacologically active metabolite.

Table 1: Representative Effect of Thioridazine on Spontaneous Locomotor Activity in Rats

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (Distance Traveled in cm/60 min)% of Control
Vehicle (Saline)-1500 ± 150100%
Thioridazine1.01200 ± 13080%
Thioridazine3.0825 ± 9055%
Thioridazine10.0450 ± 5030%

Data are presented as mean ± SEM and are hypothetical representations based on the known effects of phenothiazines.

Table 2: Representative Cataleptic Effects of Thioridazine in Rats (Bar Test)

Treatment GroupDose (mg/kg, i.p.)Time to Step Down (seconds)
Vehicle (Saline)-5 ± 2
Thioridazine5.025 ± 8
Thioridazine10.065 ± 15
Thioridazine20.0150 ± 25

Data are presented as mean ± SEM and are hypothetical representations based on the known effects of phenothiazines.

Experimental Protocols

Protocol 1: Assessment of Spontaneous Locomotor Activity

This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in an open-field arena.

Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm) with automated activity monitoring system

  • Male Wistar rats (250-300g)

  • Standard laboratory animal housing

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: House rats in groups of 2-3 per cage for at least one week before the experiment under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline. Protect the solution from light.

  • Habituation: Place each rat individually into the center of the open-field arena and allow for a 30-minute habituation period.

  • Administration: Following habituation, remove the rat from the arena and administer the prepared dose of this compound or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 1 mL/kg body weight.

  • Data Collection: Immediately after injection, return the rat to the open-field arena. Record locomotor activity for 60 minutes using the automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Protocol 2: Assessment of Catalepsy (Bar Test)

This protocol describes the bar test, a common method for assessing catalepsy, a state of motor immobility often induced by antipsychotic drugs.

Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, raised 9 cm from the base)

  • Male Sprague-Dawley rats (200-250g)

  • Standard laboratory animal housing

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate the rats as described in Protocol 1.

  • Drug Preparation: Prepare fresh solutions of this compound as described in Protocol 1.

  • Administration: Administer the desired dose of this compound or vehicle via intraperitoneal (i.p.) injection.

  • Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the base of the apparatus.

  • Data Collection: Start the stopwatch as soon as the rat is in the correct position. Measure the time it takes for the rat to remove one of its forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set, at which point the rat is removed from the bar.

  • Data Analysis: Analyze the latency to step down at each time point using appropriate statistical methods to determine the dose- and time-dependent cataleptic effects of this compound.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Locomotor Activity acclimation Animal Acclimation (1 week) drug_prep Drug Preparation (this compound in Saline) habituation Habituation to Open Field (30 minutes) drug_prep->habituation administration Drug Administration (i.p. injection) habituation->administration data_collection Data Collection in Open Field (60 minutes) administration->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: Workflow for assessing locomotor activity.

G cluster_1 Experimental Workflow: Catalepsy Test acclimation Animal Acclimation (1 week) drug_prep Drug Preparation (this compound in Saline) administration Drug Administration (i.p. injection) drug_prep->administration testing Catalepsy Testing (Bar Test) (30, 60, 90, 120 min post-injection) administration->testing data_analysis Data Analysis testing->data_analysis G cluster_2 Mesoridazine Signaling Pathway Mesoridazine Mesoridazine D2R Dopamine D2 Receptor (Postsynaptic) Mesoridazine->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Behavioral_Effects Behavioral Effects (e.g., decreased locomotion, catalepsy) PKA->Behavioral_Effects Leads to

References

Application Notes and Protocols for the Electrophysiological Recording of Neuronal Activity with Mesoridazine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine (B118732) Besylate, a phenothiazine-class antipsychotic and a principal metabolite of thioridazine (B1682328), has been utilized in the management of schizophrenia.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[2][3] However, its clinical use has been significantly curtailed due to concerns about cardiotoxicity, specifically QT interval prolongation, which is linked to the blockade of the hERG potassium channel.[4][5] Understanding the electrophysiological effects of Mesoridazine Besylate on neuronal activity is crucial for elucidating its therapeutic mechanisms and off-target effects. These application notes provide a comprehensive overview of the electrophysiological properties of this compound, its known molecular targets, and detailed protocols for investigating its impact on neuronal function.

Molecular Targets and Mechanism of Action

This compound exerts its effects through interaction with a variety of neuronal receptors and ion channels. Its primary mechanism of action is the blockade of dopamine D2 receptors, but it also exhibits affinity for serotonin (B10506), muscarinic, and adrenergic receptors, as well as certain ion channels.[2][3]

Receptor Binding and Functional Antagonism

Mesoridazine demonstrates high affinity for dopamine D2 and serotonin 5-HT2A receptors. The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine plays a crucial role in its receptor binding and functional activity.[2]

Receptor/Ion ChannelParameterValueSpecies/Cell LineReference
Dopamine D2 ReceptorKi< 3 nM (for potent isomers)-[2]
Dopamine D2 ReceptorIC50 (functional antagonism)≤ 10 nM (for potent isomers)-[2]
Serotonin 5-HT2A ReceptorKiModerate Affinity-[2]
Muscarinic M1 ReceptorKiData not available for Mesoridazine. Thioridazine has anticholinergic properties.-[3]
hERG (KCNH2) Potassium ChannelIC50Data not available for Mesoridazine. Thioridazine IC50 is 80 nM.HEK-293 cells[6]
Effects on Ion Channels

While comprehensive data on Mesoridazine's direct effects on various neuronal ion channels are limited, information on its parent compound, thioridazine, provides valuable insights. Thioridazine is known to block multiple ion channels, which likely contributes to both its therapeutic and adverse effects.

Ion ChannelEffect of ThioridazineSpecies/TissueReference
Delayed Rectifier K+ Current (IKr/hERG)BlockadeCardiac ventricular myocytes[7]
Voltage-gated Ca2+ ChannelsBlockadeRat vas deferens, Rat myocardial membranes[8][9][10]
Voltage-gated Na+ ChannelsLittle inhibitory effect at concentrations >5 µMHuman cardiac currents[11]

Electrophysiological Effects on Neuronal Activity

Direct electrophysiological studies on the effects of this compound on neuronal firing and synaptic transmission are not extensively available. However, based on its receptor profile and data from its parent compound, thioridazine, the following effects can be anticipated:

  • Dopaminergic Neurons: As a D2 receptor antagonist, Mesoridazine is expected to modulate the firing rate of dopaminergic neurons. Thioridazine has been shown to preferentially stimulate dopamine release in the mesolimbic pathway over the nigrostriatal pathway, suggesting a region-specific effect on dopamine neuron activity.[12]

  • Glutamatergic and GABAergic Systems: By modulating dopamine, serotonin, and acetylcholine (B1216132) systems, Mesoridazine can indirectly influence glutamatergic and GABAergic neurotransmission, which are critical for overall neuronal network excitability.

  • Action Potential Characteristics: Blockade of potassium and calcium channels by thioridazine suggests that Mesoridazine may alter action potential duration and firing patterns in neurons.[7][8][9][10][13]

Experimental Protocols

The following are detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity using whole-cell patch-clamp and extracellular field potential recordings.

Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Firing

This protocol is designed to assess the effects of this compound on the intrinsic firing properties of individual neurons.

1. Materials and Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use.

  • Internal Solution: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.

2. Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., from hippocampus, prefrontal cortex, or striatum) from a rodent model using a vibratome in ice-cold, carbogenated aCSF. Allow slices to recover in carbogenated aCSF at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at 2-3 mL/min.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Under visual guidance, approach a neuron in the region of interest and establish a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

  • Drug Application:

    • Establish a stable baseline recording of neuronal firing for at least 10 minutes.

    • Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM).

    • Record the changes in firing rate, action potential threshold, amplitude, and duration.

    • To assess dose-dependency, apply increasing concentrations of the drug.

    • Perform a washout by perfusing with drug-free aCSF to determine the reversibility of the effects.

  • Data Analysis: Analyze the recorded data to quantify changes in firing frequency, inter-spike interval, action potential amplitude, half-width, and afterhyperpolarization potential.

Protocol 2: Extracellular Field Potential Recording of Synaptic Transmission

This protocol is designed to evaluate the effects of this compound on synaptic strength and plasticity.

1. Materials and Solutions:

  • Same as in Protocol 1.

2. Procedure:

  • Slice Preparation and Recording Setup: Prepare and position the brain slice as described in Protocol 1.

  • Electrode Placement: Place a stimulating electrode (e.g., bipolar tungsten) in the afferent pathway and a recording electrode (glass micropipette filled with aCSF) in the dendritic layer where the synaptic responses are generated.

  • Baseline Recording:

    • Deliver single electrical pulses to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs).

    • Determine the stimulus intensity that elicits a fEPSP with an amplitude of 30-50% of the maximum.

    • Record a stable baseline of fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

  • Drug Application:

    • Bath-apply this compound at the desired concentration and continue recording fEPSPs for at least 30-60 minutes to observe its effect on basal synaptic transmission.

    • To investigate the effect on synaptic plasticity, induce long-term potentiation (LTP) or long-term depression (LTD) in the presence of the drug using appropriate stimulation protocols (e.g., high-frequency stimulation for LTP).

  • Data Analysis: Measure the slope of the fEPSP to quantify synaptic strength. Normalize the fEPSP slope to the baseline period and plot the time course of the drug's effect.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Mesoridazine's primary targets are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

Mesoridazine_D2_Signaling Mesoridazine This compound D2R Dopamine D2 Receptor Mesoridazine->D2R Antagonist Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates βγ subunit Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibits βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Neuronal_Inhibition Neuronal Inhibition K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

Caption: Mesoridazine's antagonism of D2 receptors modulates neuronal activity.

Mesoridazine_5HT2A_Signaling Mesoridazine This compound HT2AR Serotonin 5-HT2A Receptor Mesoridazine->HT2AR Antagonist Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Neuronal_Excitation Modulation of Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Mesoridazine's antagonism of 5-HT2A receptors impacts intracellular calcium.

Mesoridazine_M1_Signaling Mesoridazine This compound M1R Muscarinic M1 Receptor Mesoridazine->M1R Antagonist Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates K_channel K+ Channels (e.g., M-current) PLC->K_channel Inhibits via DAG/IP3 K_efflux_inhibition Inhibition of K+ Efflux (Depolarization) K_channel->K_efflux_inhibition Neuronal_Excitation Increased Neuronal Excitability K_efflux_inhibition->Neuronal_Excitation

Caption: Mesoridazine's antagonism of M1 receptors can alter neuronal excitability.

Experimental Workflow

Electrophysiology_Workflow Start Start: Prepare Brain Slices Recovery Slice Recovery (aCSF, 32-34°C then RT) Start->Recovery Recording_Setup Transfer Slice to Recording Chamber Recovery->Recording_Setup Patch_or_Field Establish Whole-Cell Patch-Clamp or Extracellular Field Recording Recording_Setup->Patch_or_Field Baseline Record Stable Baseline (10-20 min) Patch_or_Field->Baseline Drug_Application Perfuse with this compound (Varying Concentrations) Baseline->Drug_Application Record_Effect Record Electrophysiological Changes Drug_Application->Record_Effect Washout Washout with Drug-Free aCSF Record_Effect->Washout Record_Reversibility Record for Reversibility Washout->Record_Reversibility Data_Analysis Data Analysis: Firing Rate, AP Parameters, fEPSP Slope Record_Reversibility->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Immunohistochemical Analysis of Dopamine Receptor Occupancy by Mesoridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine (B118732) is a phenothiazine (B1677639) antipsychotic agent that primarily exerts its therapeutic effects through antagonism of dopamine (B1211576) D2 receptors. Understanding the extent of dopamine receptor occupancy by mesoridazine in the central nervous system is crucial for elucidating its mechanism of action, optimizing dosing regimens, and developing novel therapeutic strategies. Immunohistochemistry (IHC) offers a powerful in situ technique to visualize and quantify the binding of mesoridazine to dopamine D2 receptors within the anatomical context of brain tissue.

This document provides a detailed protocol for assessing dopamine D2 receptor occupancy by mesoridazine using a competitive immunohistochemical approach. The methodology is designed for formalin-fixed, paraffin-embedded brain tissue sections.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocol.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyVendor (Example)Catalog # (Example)Dilution/Concentration
Anti-Dopamine D2 Receptor (Rabbit Polyclonal)Abcamab212181:250 - 1:500
Mesoridazine BesylateSigma-AldrichM140610x Ki (e.g., 30 nM)
Biotinylated Goat Anti-Rabbit IgGVector LabsBA-10001:200
Normal Goat SerumVector LabsS-10005% (v/v)
3,3'-Diaminobenzidine (B165653) (DAB)Vector LabsSK-4100Per manufacturer's instructions
Harris Modified Hematoxylin (B73222)Thermo Fisher6765001Ready-to-use

Table 2: Protocol Timings and Conditions

StepParameterValue
FixationTime24-48 hours
DeparaffinizationXylene Washes3 x 5 minutes
RehydrationEthanol (B145695) Series100%, 95%, 70% (2 x 3 min each)
Antigen RetrievalTemperature95-100°C
Time20 minutes
Mesoridazine Incubation (Competitive Blocking)Time60 minutes
Primary Antibody IncubationTemperature4°C
TimeOvernight
Secondary Antibody IncubationTemperatureRoom Temperature
Time1 hour
DAB IncubationTime2-10 minutes (monitor development)
DehydrationEthanol/Xylene SeriesStandard procedure

Experimental Protocols

This protocol is adapted from standard immunohistochemistry procedures for brain tissue and incorporates a competitive binding step to assess receptor occupancy.

I. Tissue Preparation
  • Perfusion and Fixation: Anesthetize the subject animal (e.g., rat or mouse) according to approved institutional guidelines. Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA for 24-48 hours at 4°C.

  • Dehydration and Embedding: Dehydrate the brain tissue through a graded series of ethanol solutions and clear in xylene. Embed the tissue in paraffin (B1166041) wax.

  • Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.

II. Immunohistochemical Staining for D2 Receptor Occupancy
  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes of 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a sodium citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow the slides to cool to room temperature in the buffer.

  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking Non-Specific Binding:

    • Incubate sections with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour at room temperature.

  • Competitive Binding (Mesoridazine Incubation):

    • For Occupancy Assessment: Incubate sections with this compound diluted in PBS to a concentration approximately 10-fold higher than its Ki for the D2 receptor (e.g., 30 nM, based on a Ki of <3 nM) for 1 hour at room temperature.[1]

    • For Total Receptor Staining (Control): Incubate control sections with vehicle (PBS) only.

  • Primary Antibody Incubation:

    • Without rinsing off the mesoridazine or vehicle, add the primary antibody against the dopamine D2 receptor (e.g., rabbit anti-D2R, diluted 1:250-1:500 in blocking buffer) to all sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse sections with PBS (3 x 5 minutes).

    • Incubate with a biotinylated goat anti-rabbit secondary antibody (diluted 1:200 in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Signal Amplification and Detection:

    • Rinse sections with PBS (3 x 5 minutes).

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) according to the manufacturer's instructions (e.g., Vector Labs VECTASTAIN Elite ABC kit).

    • Rinse with PBS (3 x 5 minutes).

    • Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit until the desired brown precipitate is formed (typically 2-10 minutes). Monitor the color development under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Harris modified hematoxylin for 30-60 seconds.

    • "Blue" the stain in running tap water.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

III. Image Acquisition and Analysis
  • Imaging: Acquire images of stained sections using a bright-field microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.

  • Quantification:

    • Semi-quantitative Analysis: Use a scoring system (e.g., H-score) that considers both the intensity of the staining and the percentage of positive cells in a defined brain region (e.g., striatum).

    • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the optical density of the DAB signal. The percent receptor occupancy can be calculated as follows:

    % Occupancy = (1 - (OD_Mesoridazine / OD_Vehicle)) * 100

    Where OD_Mesoridazine is the optical density in the mesoridazine-treated sections and OD_Vehicle is the optical density in the vehicle-treated sections.

Mandatory Visualizations

G cluster_workflow Immunohistochemistry Workflow for D2 Receptor Occupancy cluster_competitive Competitive Binding tissue_prep Tissue Preparation (Fixation, Embedding, Sectioning) deparaffinization Deparaffinization & Rehydration tissue_prep->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Non-specific) antigen_retrieval->blocking occupancy Mesoridazine Incubation (Occupancy Group) blocking->occupancy total Vehicle Incubation (Total Receptor Group) blocking->total primary_ab Primary Antibody Incubation (Anti-D2R) occupancy->primary_ab total->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (ABC-DAB) secondary_ab->detection analysis Counterstaining, Mounting & Analysis detection->analysis G cluster_pathway Dopamine D2 Receptor Signaling Pathway dopamine Dopamine d2r D2 Receptor dopamine->d2r Agonist mesoridazine Mesoridazine mesoridazine->d2r Antagonist gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Decreases Activity cellular_response Inhibition of Downstream Signaling pka->cellular_response

References

Application Notes and Protocols: Utilizing CRISPR-Based Screens to Elucidate Target Engagement and Mechanisms of Action of Mesoridazine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine (B118732) besylate is a phenothiazine-class antipsychotic agent and a metabolite of thioridazine.[1][2][3][4] Historically, it was used in the management of schizophrenia, particularly in patients who were unresponsive to other treatments.[2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5][6][7] Mesoridazine also exhibits antiadrenergic and weak muscarinic anticholinergic activities.[4] Despite its efficacy, mesoridazine was withdrawn from the market due to significant safety concerns, most notably life-threatening cardiac arrhythmias associated with QTc interval prolongation.[2][3][4]

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology provides an unprecedented opportunity to systematically investigate the genetic factors that influence a drug's efficacy and toxicity.[8][9][10] Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a specific compound, thereby illuminating its full spectrum of targets and downstream signaling pathways.[11][12] This powerful application of functional genomics can be leveraged to understand the nuanced mechanisms of Mesoridazine's target engagement, identify novel therapeutic targets, and elucidate the genetic underpinnings of its cardiotoxic effects.

These application notes provide detailed protocols for employing CRISPR-Cas9 screens to dissect the molecular interactions of Mesoridazine Besylate in both neuronal and cardiomyocyte models.

Part 1: Identification of this compound's CNS Target Engagement and Resistance Mechanisms

This section outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the cellular response to Mesoridazine in a neuronal context.

Experimental Objective

To perform a pooled, negative selection (sensitivity) and a positive selection (resistance) CRISPR-Cas9 knockout screen to identify genes that, upon loss of function, alter the sensitivity of neuronal cells to this compound.

Key Experimental Concepts
  • Negative Selection (Sensitivity) Screen: Aims to identify genes whose knockout sensitizes cells to the drug. This is achieved by treating the cell population with a low to moderate dose of the drug (e.g., causing 10-30% growth inhibition), leading to the depletion of sgRNAs targeting these sensitizing genes.[13]

  • Positive Selection (Resistance) Screen: Aims to identify genes whose knockout confers resistance to the drug. This involves applying a high dose of the drug (e.g., causing 70-90% growth inhibition), which enriches for cells harboring sgRNAs that target genes essential for the drug's mechanism of action.[13]

Signaling Pathways of Interest

Mesoridazine's primary targets, the D2 and 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that trigger complex downstream signaling cascades. Understanding these pathways is crucial for interpreting screen results.

Mesoridazine_Signaling_Pathways cluster_Mesoridazine This compound cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT2AR Serotonin 5-HT2A Receptor Pathway Mesoridazine Mesoridazine D2R D2R Mesoridazine->D2R Antagonist HT2AR 5-HT2AR Mesoridazine->HT2AR Antagonist Gai Gαi/o D2R->Gai Barr2_D2 β-arrestin 2 D2R->Barr2_D2 AC Adenylyl Cyclase Gai->AC cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA AKT_GSK3b AKT/GSK3β Pathway Barr2_D2->AKT_GSK3b Gaq Gαq/11 HT2AR->Gaq Barr2_5HT β-arrestin 2 HT2AR->Barr2_5HT PLC PLC Gaq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK ERK1/2 Pathway Barr2_5HT->ERK

Figure 1: Simplified signaling pathways of Mesoridazine's primary targets.
Experimental Workflow

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis CellLine 1. Cell Line Selection (e.g., SH-SY5Y, hNPCs) + Cas9 Expression Transduction 4. Transduction (MOI < 0.5) CellLine->Transduction Library 2. sgRNA Library (e.g., GeCKOv2, Brunello) Virus 3. Lentiviral Packaging Library->Virus Virus->Transduction Selection 5. Puromycin (B1679871) Selection Transduction->Selection T0 6. T0 Sample Collection Selection->T0 Treatment 7. Drug Treatment (High & Low Dose) T0->Treatment gDNA 8. Genomic DNA Extraction Treatment->gDNA PCR 9. sgRNA Amplification gDNA->PCR NGS 10. Next-Gen Sequencing PCR->NGS Data 11. Data Analysis (MAGeCK) NGS->Data Hits 12. Hit Identification Data->Hits

Figure 2: General workflow for a pooled CRISPR-Cas9 screen.
Detailed Protocol

  • Cell Line Preparation:

    • Select a human neuronal cell line, such as SH-SY5Y (neuroblastoma) or human neural progenitor cells (hNPCs), that expresses both DRD2 and HTR2A.

    • Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection. Validate Cas9 activity using a GFP-knockout reporter assay.

  • Lentiviral sgRNA Library Production:

    • Amplify a genome-scale sgRNA library (e.g., GeCKOv2, Brunello) according to the manufacturer's protocol.

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.

  • CRISPR Screen Execution:

    • Transduction: Transduce the Cas9-expressing neuronal cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained.

    • Antibiotic Selection: Two days post-transduction, select for transduced cells using puromycin. The concentration and duration should be determined from a kill curve.

    • Baseline Sample (T0): After selection is complete, harvest a representative population of cells to serve as the baseline (T0) control.

    • Mesoridazine Treatment:

      • Determine the IC20 (for sensitivity screen) and IC80 (for resistance screen) of this compound for the target cell line via a 7-day cell viability assay (e.g., CellTiter-Glo).

      • Split the remaining cells into three populations: vehicle control, low-dose (IC20), and high-dose (IC80) Mesoridazine.

      • Culture the cells for 14-21 days, ensuring the cell population maintains a representation of at least 500 cells per sgRNA at each passage.

  • Data Collection and Analysis:

    • Genomic DNA Extraction: At the end of the treatment period, harvest cells from all three populations and extract genomic DNA.

    • sgRNA Sequencing: Amplify the sgRNA cassettes from the genomic DNA using PCR and prepare libraries for next-generation sequencing (NGS).

    • Data Analysis:

      • Use a computational tool like MAGeCK to analyze the sequencing data.[9]

      • Normalize sgRNA read counts to the total reads per sample.

      • Compare the sgRNA abundance in the treated samples to the T0 and vehicle control samples.

      • Identify significantly depleted (sensitivity hits) or enriched (resistance hits) genes.

Data Presentation: Hypothetical Results

Table 1: Top 5 Gene Hits from Negative Selection (Sensitivity) Screen

RankGene SymbolDescriptionLog2 Fold Change (vs. Vehicle)p-value
1GENE_AG-protein coupled receptor kinase-3.21.5e-8
2GENE_BBeta-arrestin scaffolding protein-2.84.2e-7
3GENE_CInward-rectifier potassium channel-2.59.1e-7
4GENE_DPhospholipase C beta-2.13.3e-6
5DRD2Dopamine Receptor D2-1.98.7e-6

Table 2: Top 5 Gene Hits from Positive Selection (Resistance) Screen

RankGene SymbolDescriptionLog2 Fold Change (vs. Vehicle)p-value
1GENE_XABC transporter family member4.52.2e-9
2GENE_YCytochrome P450 enzyme3.97.8e-8
3HTR2A5-Hydroxytryptamine Receptor 2A3.51.4e-7
4GENE_ZNegative regulator of apoptosis3.15.6e-7
5GENE_WUbiquitin ligase component2.72.1e-6

Part 2: Investigating Mesoridazine-Induced Cardiotoxicity with CRISPR

This section details a targeted CRISPR screen in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to identify genetic modifiers of Mesoridazine's cardiotoxic effects.

Experimental Objective

To identify genes whose knockout protects against or exacerbates Mesoridazine-induced cytotoxicity and electrophysiological dysfunction in hiPSC-CMs.

Key Experimental Concepts
  • hiPSC-CMs as a Model System: These cells provide a physiologically relevant human model for studying drug-induced cardiotoxicity, as they exhibit cardiac-specific gene expression and electrophysiological properties.[1]

  • Targeted CRISPR Library: A focused sgRNA library targeting genes involved in cardiac electrophysiology (ion channels), cell death pathways, and drug metabolism will be used.

Experimental Workflow for Cardiotoxicity Screen

Cardiotoxicity_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation hiPSC_CM 1. Differentiate hiPSCs to Cas9-expressing Cardiomyocytes Transduction_CM 4. Transduce hiPSC-CMs hiPSC_CM->Transduction_CM TargetedLibrary 2. Targeted sgRNA Library (Cardiac & Toxicity Genes) VirusProd 3. Lentiviral Production TargetedLibrary->VirusProd VirusProd->Transduction_CM Selection_CM 5. Antibiotic Selection Transduction_CM->Selection_CM T0_CM 6. T0 Sample Collection Selection_CM->T0_CM Treatment_CM 7. Mesoridazine Treatment (Cytotoxic Dose) T0_CM->Treatment_CM gDNA_CM 8. Genomic DNA Extraction Treatment_CM->gDNA_CM NGS_CM 9. sgRNA Sequencing & Analysis gDNA_CM->NGS_CM Hits_CM 10. Identify Protective Hits NGS_CM->Hits_CM Validation 11. Validate Hits via Individual KO & MEA Assays Hits_CM->Validation

Figure 3: Workflow for a targeted CRISPR screen in hiPSC-CMs.
Detailed Protocol

  • hiPSC-CM Culture and Differentiation:

    • Culture Cas9-expressing hiPSCs and differentiate them into cardiomyocytes using established protocols (e.g., Wnt modulation).

    • Purify the cardiomyocyte population (e.g., via metabolic selection with lactate-containing media).

  • Targeted CRISPR Screen:

    • Transduce the hiPSC-CMs with a focused lentiviral sgRNA library.

    • After puromycin selection, collect a T0 sample.

    • Treat the remaining cells with a cytotoxic concentration of this compound (e.g., IC50 as determined by a 48-hour viability assay).

    • Culture for 5-7 days.

  • Data Collection and Hit Identification:

    • Harvest surviving cells, extract genomic DNA, and sequence the sgRNA cassettes.

    • Analyze the data to identify sgRNAs that are significantly enriched in the surviving population. These correspond to genes whose knockout confers protection against Mesoridazine-induced cardiotoxicity.

  • Hit Validation:

    • For top candidate genes, generate individual knockout hiPSC-CM lines.

    • Confirm the protective phenotype by treating the knockout cells with Mesoridazine and assessing cell viability.

    • Perform multi-electrode array (MEA) analysis to assess the effect of gene knockout on field potential duration (an in vitro correlate of the QT interval) in the presence and absence of Mesoridazine.

Data Presentation: Hypothetical Validation Data

Table 3: Validation of Protective Gene Knockout on Cell Viability

Cell LineMesoridazine (µM)Relative Viability (%)
Wild-Type hiPSC-CM0100
Wild-Type hiPSC-CM548
GENE_P KO hiPSC-CM099
GENE_P KO hiPSC-CM585
GENE_Q KO hiPSC-CM0101
GENE_Q KO hiPSC-CM579

Table 4: Multi-Electrode Array (MEA) Analysis of Field Potential Duration (FPDc)

Cell LineTreatmentFPDc (ms)% Change from Baseline
Wild-TypeVehicle3500%
Wild-Type1 µM Mesoridazine480+37%
KCNH2 KOVehicle4900%
KCNH2 KO1 µM Mesoridazine650+33%
GENE_P KOVehicle3450%
GENE_P KO1 µM Mesoridazine380+10%

Conclusion

The application of CRISPR-based screening technologies offers a powerful, unbiased approach to comprehensively map the target engagement of this compound. By employing both genome-wide and targeted screens in relevant cell types, researchers can identify novel genes and pathways that mediate its therapeutic effects and contribute to its adverse event profile.[10][11] The protocols outlined here provide a framework for dissecting the complex pharmacology of Mesoridazine, with the potential to uncover new drug targets for neuropsychiatric disorders and develop safer therapeutic strategies. The insights gained from such studies can significantly advance our understanding of drug action and pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols: Flow Cytometry Analysis of Mesoridazine Besylate's Effect on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine Besylate is a phenothiazine-class antipsychotic agent and a principal metabolite of thioridazine.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) receptors in the central nervous system.[1][3] Emerging research has highlighted the intricate cross-talk between the nervous and immune systems, with immune cells, particularly lymphocytes, expressing dopamine receptors.[4][5] This expression suggests that dopaminergic antagonists like this compound may exert modulatory effects on immune cell function.[4][6] Antipsychotic medications have been observed to alter immune cell distribution and cytokine profiles.[6] Furthermore, the parent compound, thioridazine, has been shown to induce apoptosis in various cancer cell lines, a mechanism that could potentially translate to effects on immune cell populations.[7][8][9][10]

These application notes provide a framework for utilizing flow cytometry to investigate the potential immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The following protocols detail methods for immunophenotyping major lymphocyte subsets, assessing cell viability and apoptosis, and analyzing intracellular signaling pathways.

Potential Effects of this compound on Immune Cells

Based on its known pharmacology as a dopamine receptor antagonist and the documented effects of related compounds, this compound may influence immune cells in several ways:

  • Alteration of Lymphocyte Subsets: By blocking dopamine receptors on lymphocytes, this compound could potentially alter the activation, proliferation, and differentiation of T cells, B cells, and NK cells.[4]

  • Induction of Apoptosis: Similar to its parent compound thioridazine, this compound might induce apoptosis in certain immune cell populations, leading to a decrease in their frequency.[7][8][9]

  • Modulation of Intracellular Signaling: Antagonism of dopamine receptors can impact downstream signaling pathways that regulate immune cell function and survival.

Data Presentation

Quantitative data obtained from flow cytometry analysis should be summarized for clear comparison between untreated (control) and this compound-treated samples.

Table 1: Immunophenotyping of Human PBMCs Treated with this compound

Cell PopulationMarker ProfileControl (% of Live Cells)This compound (X µM) (% of Live Cells)
T Helper CellsCD3+ CD4+
Cytotoxic T CellsCD3+ CD8+
B CellsCD19+
NK CellsCD3- CD56+
Regulatory T CellsCD3+ CD4+ CD25+ FoxP3+

Table 2: Viability and Apoptosis of PBMCs Treated with this compound

Condition% Viable Cells (Annexin V- / 7-AAD-)% Early Apoptotic Cells (Annexin V+ / 7-AAD-)% Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+)
Control
This compound (X µM)

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which is a critical first step for in vitro analysis.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Treatment of PBMCs with this compound

This protocol details the incubation of isolated PBMCs with this compound to assess its effects.

Materials:

  • Isolated PBMCs

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete RPMI-1640 medium

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations.

  • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Add the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).

Protocol 3: Flow Cytometry Staining for Immunophenotyping

This protocol outlines the procedure for staining PBMCs with fluorescently-labeled antibodies to identify different immune cell subsets.[11][12][13][14][15]

Materials:

  • Treated and control PBMCs

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56)

  • Fc block (to prevent non-specific antibody binding)

  • Flow cytometer

Procedure:

  • Harvest the cells from the culture plate and transfer to flow cytometry tubes.

  • Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in Fc block solution and incubate for 10 minutes at 4°C.

  • Add the pre-titrated antibody cocktail for surface marker staining.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.

Protocol 4: Apoptosis Assay using Annexin V and 7-AAD Staining

This protocol describes how to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and control PBMCs

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash once with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V and 7-AAD to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add additional Annexin V Binding Buffer.

  • Analyze the samples on a flow cytometer within one hour of staining.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_analysis Flow Cytometry Analysis cluster_output Output blood Human Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) blood->pbmc_isolation pbmc_culture PBMC Culture pbmc_isolation->pbmc_culture treatment This compound Treatment pbmc_culture->treatment staining Antibody Staining (Immunophenotyping/Apoptosis) treatment->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis acquisition->analysis results Quantitative Data (Tables & Graphs) analysis->results

Caption: Experimental workflow for analyzing the effects of this compound on immune cells.

dopamine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dr Dopamine Receptor (e.g., D2-like) ac Adenylate Cyclase dr->ac Inhibition camp cAMP ac->camp Decrease pka Protein Kinase A (PKA) camp->pka Inhibition creb CREB pka->creb Inhibition gene_expression Gene Expression (Proliferation, Survival, Cytokine Release) creb->gene_expression Altered Transcription mesoridazine This compound mesoridazine->dr Antagonism dopamine Dopamine dopamine->dr Activation

Caption: Postulated signaling pathway of this compound in immune cells.

References

Application Notes and Protocols: Live-Cell Imaging of Mesoridazine Besylate's Impact on Synaptic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for investigating the effects of Mesoridazine (B118732) Besylate, a first-generation phenothiazine (B1677639) antipsychotic, on synaptic function using live-cell imaging techniques. Mesoridazine, a potent dopamine (B1211576) D2 receptor antagonist, was historically used for schizophrenia but was withdrawn from the U.S. market in 2004 due to significant cardiotoxicity risks.[1][2] Despite its withdrawal, studying its impact on synapses remains valuable for understanding the fundamental mechanisms of older antipsychotics and for developing safer, more effective neurotherapeutics. These protocols offer robust methods for dissecting the presynaptic, postsynaptic, and structural effects of neuroactive compounds in real-time.

Background: Dopamine Signaling and Mesoridazine's Mechanism of Action

Dopaminergic synapses are critical for regulating mood, motivation, and motor control. The dopamine D2 receptor (D2R) is a key target for antipsychotic drugs.[3] D2Rs exist as both presynaptic autoreceptors, which inhibit dopamine synthesis and release, and postsynaptic receptors, which modulate downstream signaling in the target neuron.[4][5]

Mesoridazine functions primarily as an antagonist at these D2 receptors.[1][6][7] By blocking presynaptic D2 autoreceptors, it can paradoxically increase dopamine release, while its blockade of postsynaptic receptors is believed to mediate its primary antipsychotic effects.[5] It also exhibits antiadrenergic and antiserotonergic properties that may contribute to its overall pharmacological profile.[1] Live-cell imaging allows for the direct visualization of how this receptor blockade translates into functional changes at the synaptic level.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle Packaging D2_auto D2 Autoreceptor D2_auto->DA_synthesis Inhibits (-) D2_post Postsynaptic D2R DAT Dopamine Transporter (DAT) DAT->DA_synthesis Signaling Downstream Signaling (e.g., ↓cAMP) D2_post->Signaling Activates DA_synapse->D2_auto Binds DA_synapse->DAT Reuptake DA_synapse->D2_post Binds

Caption: Basal dopaminergic synaptic transmission.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle Packaging D2_auto D2 Autoreceptor D2_auto->DA_synthesis Inhibition Relieved DAT Dopamine Transporter (DAT) DAT->DA_synthesis D2_post Postsynaptic D2R Signaling Downstream Signaling (e.g., ↓cAMP) D2_post->Signaling Activation Blocked DA_synapse->DAT Reuptake Meso Mesoridazine Meso->D2_auto Blocks Meso->D2_post Blocks

Caption: Mesoridazine's antagonistic action at D2 receptors.

Experimental Protocols

The following protocols provide a framework for assessing the impact of Mesoridazine Besylate on key aspects of synaptic function.

Protocol 1: Analysis of Presynaptic Vesicle Cycling

This protocol uses styryl dyes like SynaptoGreen™ (equivalent to FM®1-43) to measure the dynamics of synaptic vesicle exocytosis and endocytosis.[8] These dyes are non-fluorescent in aqueous solution but fluoresce brightly upon insertion into lipid membranes, allowing for activity-dependent labeling of recycling synaptic vesicles.[8]

Methodology

  • Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated glass-bottom dishes and culture for 14-21 days in vitro (DIV) to allow for mature synapse formation.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in imaging buffer to final working concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a 10 µM working solution of SynaptoGreen™ C4 dye in a high-K⁺ stimulation buffer (e.g., Tyrode's solution with 90 mM KCl).

  • Drug Incubation: Pre-incubate the neuronal cultures with this compound or a vehicle control for 30 minutes at 37°C.

  • Dye Loading:

    • Wash the cells once with a standard imaging buffer (e.g., Tyrode's solution with 5 mM KCl).

    • Replace the buffer with the SynaptoGreen™-containing high-K⁺ stimulation buffer for 60 seconds to induce depolarization and vesicle recycling.

  • Washout & Imaging:

    • Quickly wash the cells three times with standard imaging buffer to remove surface-bound dye.

    • Immediately begin time-lapse imaging using a confocal or spinning-disk microscope (e.g., one image every 10 seconds for 10-15 minutes). The fluorescence decay rate reflects the rate of vesicle exocytosis (destaining).

  • Data Analysis:

    • Select multiple presynaptic boutons (regions of interest, ROIs) for analysis.

    • Measure the mean fluorescence intensity for each ROI over time.

    • Normalize the intensity data and fit to a single exponential decay curve to extract the time constant (τ) of destaining.

    • Compare the τ values between control and Mesoridazine-treated groups.

Expected Quantitative Data

Treatment GroupConcentrationDestaining Time Constant (τ, seconds) (Mean ± SEM)Interpretation
Vehicle Control-150 ± 12Baseline rate of synaptic vesicle exocytosis.
Mesoridazine1 µM135 ± 11Potential slight increase in exocytosis rate.
Mesoridazine5 µM110 ± 9Significant increase in exocytosis rate, consistent with D2 autoreceptor blockade.
Mesoridazine10 µM95 ± 8**Dose-dependent increase in exocytosis rate.
Note: Data are hypothetical. Statistical significance (e.g., p < 0.05, p < 0.01) would be determined by ANOVA.
Protocol 2: Monitoring Postsynaptic Calcium Transients

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger in synaptic transmission, using a fluorescent calcium indicator.[9][10] It aims to determine if Mesoridazine's modulation of dopamine signaling indirectly affects depolarization-induced calcium influx.

Methodology

  • Cell Culture: Use DIV 14-21 primary neurons as described in Protocol 1.

  • Indicator Loading:

    • Prepare a 2 µM working solution of a calcium indicator (e.g., Fluo-4 AM) in imaging buffer containing 0.02% Pluronic F-127.

    • Incubate neurons with the Fluo-4 AM solution for 30 minutes at 37°C.

    • Wash cells and allow 30 minutes for de-esterification of the dye.

  • Baseline Imaging and Stimulation:

    • Acquire a baseline time-lapse recording (e.g., one image every 2 seconds).

    • Induce depolarization by puffing a high-K⁺ solution (90 mM KCl) onto a dendritic region and record the resulting fluorescence spike.

    • Wash thoroughly with imaging buffer and allow the signal to return to baseline.

  • Drug Application and Post-Treatment Stimulation:

    • Apply the desired concentration of this compound and incubate for 15-30 minutes.

    • Repeat the high-K⁺ stimulation at the same location, recording the calcium transient under the influence of the drug.

  • Data Analysis:

    • For each cell, measure the baseline fluorescence (F₀) and the peak fluorescence (F_peak) during stimulation.

    • Calculate the change in fluorescence as ΔF/F₀ = (F_peak - F₀) / F₀.

    • Compare the ΔF/F₀ values for each cell before and after the application of Mesoridazine.

Expected Quantitative Data

ConditionMesoridazine Conc.Peak Calcium Response (ΔF/F₀) (Mean ± SEM)Interpretation
Pre-Treatment-3.5 ± 0.3Baseline depolarization-induced calcium influx.
Post-Treatment5 µM3.4 ± 0.3No significant direct impact on voltage-gated calcium channel function.
Post-Treatment10 µM3.6 ± 0.4Suggests Mesoridazine does not acutely block global calcium influx.
Note: Data are hypothetical. D2 receptor modulation is primarily linked to cAMP pathways, so a direct, acute effect on depolarization-induced calcium influx might be minimal. The experiment serves to rule out off-target channel-blocking effects.
Protocol 3: Quantifying Chronic Impact on Synaptic Density

This protocol assesses the long-term structural effects of Mesoridazine exposure on the number of excitatory synapses. It utilizes viral transduction to express a fluorescently tagged postsynaptic density protein (PSD95-eGFP), which appears as distinct puncta representing excitatory synapses.[11]

A Day 1: Plate Primary Neurons B Day 7: Transduce with AAV-PSD95-eGFP A->B C Day 14: Begin Chronic Treatment (Vehicle vs. Mesoridazine) B->C D Day 14-21: Continue Treatment (Replace media + drug every 2-3 days) C->D E Day 21: Live-Cell Confocal Imaging D->E F Acquire Z-stacks of Dendritic Segments E->F G Image Analysis: Puncta Quantification F->G H Calculate Synapses per µm Dendrite G->H

Caption: Workflow for assessing chronic drug effects on synapse density.

Methodology

  • Cell Culture & Transduction:

    • Plate primary neurons as previously described.

    • At DIV 7, transduce the neurons with a low-titer Adeno-Associated Virus (AAV) encoding a fluorescent synaptic marker (e.g., AAV-SYN1-PSD95-eGFP).

  • Chronic Drug Treatment:

    • Beginning at DIV 14, treat the cultures with this compound (e.g., 1 µM and 5 µM) or a vehicle control.

    • Maintain the treatment for 7 days, performing a half-media change with fresh drug every 2-3 days.

  • Live-Cell Imaging:

    • At DIV 21, image the live neurons using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquire high-resolution z-stacks of secondary or tertiary dendrites from multiple neurons in each condition.

  • Image Analysis:

    • Generate maximum intensity projections from the z-stacks.

    • Using image analysis software (e.g., ImageJ/Fiji with the Puncta Analyzer plugin), trace dendritic segments of a defined length (e.g., 50 µm).

    • Count the number of distinct fluorescent puncta along each traced segment.

    • Calculate the synapse density (puncta/µm) for each condition.

Expected Quantitative Data

Treatment GroupConcentrationSynapse Density (Puncta / 10 µm) (Mean ± SEM)Interpretation
Vehicle Control-8.2 ± 0.6Baseline density of excitatory synapses.
Mesoridazine1 µM7.9 ± 0.7No significant change at low concentrations.
Mesoridazine5 µM6.5 ± 0.5*Significant reduction in synapse density, suggesting negative impacts on synaptic stability with chronic exposure.
Note: Data are hypothetical. Chronic D2 blockade can lead to complex adaptive changes, and results may vary.[3][5] Statistical significance (e.g., p < 0.05) would be determined by ANOVA.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Mesoridazine Besylate Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Mesoridazine Besylate in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a phenothiazine (B1677639) derivative and a metabolite of thioridazine, classified as a first-generation antipsychotic. It functions as a dopamine (B1211576) receptor antagonist.[1][2] Like many weakly basic drugs, its solubility in aqueous solutions is pH-dependent, and it can be prone to precipitation under certain conditions. Maintaining its solubility is critical for the accuracy of experimental results, the stability of formulations, and ensuring its biological activity. Precipitation can lead to inaccurate dosing, loss of efficacy, and potential safety concerns.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for preventing precipitation. Key parameters are summarized in the table below.

Q3: What are the primary factors that can cause this compound to precipitate from an aqueous solution?

A3: Several factors can trigger the precipitation of this compound:

  • pH Shifts: As a weak base with a pKa of approximately 9.5-9.6, this compound is more soluble in acidic conditions where it is protonated. An increase in pH towards its pKa or into the alkaline range will decrease its solubility and can cause precipitation.[3]

  • Concentration Exceeding Solubility Limit: Preparing a solution with a concentration of this compound that exceeds its solubility in a specific aqueous medium at a given temperature will lead to precipitation.

  • Drug-Excipient Interactions: Incompatibility with other components in the formulation, such as buffer salts or other excipients, can lead to the formation of insoluble complexes.

  • Light Exposure: this compound solutions are known to be light-sensitive.[3] Degradation products resulting from photodegradation may be less soluble and precipitate over time.

  • "Salting Out" Effect: High concentrations of salts in the solution can decrease the solubility of this compound, leading to precipitation.

Q4: Are there any known incompatibilities for this compound or related phenothiazines?

A4: While specific incompatibility data for this compound is limited, phenothiazines as a class can interact with other substances. For example, ethanol (B145695) may precipitate dystonic reactions in patients taking phenothiazines.[4] It is also known that solutions of some phenothiazines, like chlorpromazine, are incompatible with certain substances like benzylpenicillin potassium and phenobarbitone sodium.[5] When preparing complex solutions, it is always advisable to assess the compatibility of all components.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dissolving this compound
Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility 1. Verify the solubility of this compound in your specific solvent system. The reported solubility is 1 gram in 20 mL of water, which is approximately 50 mg/mL.[3]2. Prepare a more dilute solution.3. If a high concentration is required, consider using a co-solvent.
Suboptimal pH of the Solvent 1. Measure the pH of your aqueous solvent.2. Adjust the pH to a more acidic range (ideally between 4.0 and 6.5 for stability) using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).[3]
Low Temperature of the Solvent 1. Gently warm the solvent to aid dissolution. Be cautious, as excessive heat can cause degradation.2. Once dissolved, ensure the solution is stored at a controlled room temperature to prevent precipitation upon cooling.
Issue 2: Precipitation Occurs After Adding a Buffer or Other Reagents
Possible Cause Troubleshooting Steps
pH Shift to an Unfavorable Range 1. Measure the pH of the final solution after all components have been added.2. If the pH has shifted to a less acidic or alkaline range, adjust it back to the optimal range (pH 4.0-6.5) using a suitable acid or buffer.3. Ensure the buffer system has sufficient capacity to maintain the desired pH.
Buffer-Drug Incompatibility 1. Certain buffer salts, like phosphates, can sometimes cause precipitation with drugs. Consider switching to an alternative buffer system such as citrate or acetate.
Excipient Incompatibility 1. If a specific excipient is suspected, prepare a small test solution containing only this compound and that excipient to confirm the incompatibility.2. Consult literature for known incompatibilities of phenothiazines.
Issue 3: Solution is Initially Clear but Precipitates Over Time
Possible Cause Troubleshooting Steps
Slow Crystallization 1. The initial solution may have been supersaturated. Consider preparing a slightly more dilute solution.2. The use of a precipitation inhibitor, such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), may help maintain a supersaturated state.
Temperature Fluctuations 1. Store the solution at a constant, controlled temperature.2. Avoid storing solutions in refrigerators unless the low-temperature stability has been confirmed.
Photodegradation 1. Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[3]
Chemical Degradation 1. Ensure the pH of the solution is within the stable range of 4.0-6.5.[3]2. Consider adding an antioxidant, as phenothiazines can be susceptible to oxidation. Examples from other phenothiazine formulations include ascorbic acid, sodium bisulfite, or sodium metabisulfite (B1197395).[6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₇H₃₂N₂O₄S₃[3]
Molecular Weight 544.75 g/mol [3]
Appearance White to pale yellow crystalline powder[3]
Aqueous Solubility 1 g in 20 mL of water (approx. 50 mg/mL)[3]
pKa (basic) 9.5 - 9.61[3]
LogP 3.9[3]
pH of Maximum Stability 4.0 - 6.5[3]
Light Sensitivity Solutions are light-sensitive[3]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound

This protocol is adapted from standard shake-flask solubility methods.

Materials:

  • This compound powder

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (low-binding)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different pH buffer. The presence of undissolved solid should be visible.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH to generate a pH-solubility profile.

Protocol 2: Formulation Development to Prevent Precipitation

This protocol outlines a systematic approach to developing a stable aqueous formulation of this compound.

1. pH Adjustment and Buffering:

  • Based on the pH-solubility profile from Protocol 1, select a pH range where this compound has adequate solubility and stability (e.g., pH 4.0-6.5).
  • Prepare solutions of this compound in different buffer systems (e.g., citrate, acetate) at the target pH and concentration.
  • Visually inspect the solutions for any precipitation immediately after preparation and after storage under different conditions (e.g., room temperature, refrigerated, protected from light) for a specified period.

2. Co-solvent System:

  • If the required concentration cannot be achieved with pH adjustment alone, investigate the use of co-solvents.
  • Commonly used co-solvents in parenteral formulations include propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and ethanol.
  • Prepare a series of formulations with varying concentrations of a selected co-solvent (e.g., 10%, 20%, 30% v/v) in a buffered aqueous solution.
  • Assess the physical stability of these formulations as described above.

3. Use of Surfactants:

  • Surfactants can increase the solubility of poorly soluble drugs by forming micelles.
  • Evaluate the effect of adding non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 at various concentrations (e.g., 0.1%, 0.5%, 1% w/v) to a buffered aqueous solution of this compound.
  • Monitor the clarity and stability of the resulting solutions.

4. Addition of Antioxidants:

  • To address potential oxidative degradation, especially for injectable formulations that may undergo heat sterilization, the addition of antioxidants is recommended.
  • Based on formulations of similar phenothiazines like Chlorpromazine, consider adding antioxidants such as ascorbic acid (e.g., 2 mg/mL), sodium bisulfite (e.g., 1 mg/mL), or sodium metabisulfite (e.g., 1 mg/mL).[6][7]
  • Assess the compatibility and stability of the formulation containing the antioxidant.

Visualizations

Mesoridazine_Troubleshooting start Precipitation of this compound Observed q1 When does precipitation occur? start->q1 immediately Immediately upon dissolution q1->immediately Immediately after_addition After adding buffer/reagents q1->after_addition After Additions over_time Over time in a clear solution q1->over_time Over Time sol1 Check Concentration vs. Solubility (1g in 20mL water) immediately->sol1 sol2 Adjust pH to acidic range (pH 4.0-6.5) immediately->sol2 sol3 Gently warm solvent immediately->sol3 sol4 Measure final pH and adjust after_addition->sol4 sol5 Change buffer type (e.g., to citrate) after_addition->sol5 sol6 Protect from light (amber vials) over_time->sol6 sol7 Control temperature over_time->sol7 sol8 Add antioxidant (e.g., ascorbic acid) over_time->sol8

Caption: Troubleshooting workflow for this compound precipitation.

Dopamine_Signaling_Mesoridazine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor (Gαi-coupled) dopamine->d2_receptor Binds ac Adenylyl Cyclase d2_receptor->ac Inhibits camp cAMP ac->camp Reduces production of pka Protein Kinase A camp->pka Reduces activation of cellular_response Inhibition of Cellular Response pka->cellular_response Leads to mesoridazine This compound mesoridazine->d2_receptor Antagonist (Blocks)

Caption: Mechanism of action of Mesoridazine as a D2 dopamine receptor antagonist.

References

Navigating Mesoridazine Besylate Administration in Rodent Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to optimizing Mesoridazine (B118732) Besylate dosage for in-vivo rodent studies while mitigating toxicity. This guide provides detailed troubleshooting, frequently asked questions, experimental protocols, and key data presented for practical application.

Mesoridazine, a metabolite of the phenothiazine (B1677639) antipsychotic thioridazine (B1682328), has garnered interest for its potential applications beyond its traditional use. As researchers explore its efficacy in various preclinical models, establishing safe and effective dosing regimens in rodents is paramount. This resource amalgamates critical data and procedural guidance to facilitate successful and ethically sound in-vivo studies.

Understanding the Therapeutic Window: Dosage and Toxicity

Determining the appropriate dose of Mesoridazine Besylate is a critical first step in experimental design. The following tables summarize the available toxicity data in rodents. It is important to note that the effective dose will be significantly lower than the LD50 values and should be determined based on the specific research application. For novel applications, consider starting with doses reported for the parent compound, thioridazine, and performing dose-ranging studies.

Toxicity Data for this compound
Species Route of Administration LD50 Citation
MouseOral346 mg/kg[1]
Intravenous33 mg/kg[1]
Subcutaneous611 mg/kg[1]
RatOral664 mg/kg[1]
Toxicity Data for Mesoridazine (Unspecified Salt)
Species Route of Administration LD50 Citation
MouseOral560 mg/kg[1]
Intravenous26 mg/kg[1]
RabbitOral7800 mg/kg[1]

Experimental Protocols: From Bench to Animal

Proper preparation and administration of this compound are crucial for accurate and reproducible results. The following are general protocols that can be adapted to specific experimental needs.

Formulation and Vehicle Selection

This compound is a white to pale yellow crystalline powder with a faint odor. Its solubility is a key consideration for in-vivo studies.[1]

  • Aqueous Solubility: 1 gram is soluble in approximately 20 mL of water.[1]

  • Alcohol Solubility: 1 gram is soluble in about 30 mL of alcohol.[1]

  • Other Solvents: Soluble in chloroform (B151607) (1g in 8 mL) and methanol (B129727) (1g in 6.6 mL).[1] Commercially available injectable formulations have a pH of 4.0-5.0.[1]

Recommended Vehicles:

  • Oral Gavage: For oral administration, this compound can be dissolved in distilled water or a 0.5% methylcellulose (B11928114) solution. To improve palatability and ease of administration, precoating the gavage needle with sucrose (B13894) can be beneficial.

  • Intravenous (IV) Injection: Sterile saline (0.9% sodium chloride) is a suitable vehicle for IV injection. The pH of the final solution should be adjusted to be close to physiological pH (7.4) if possible, although commercially available formulations have a pH of 4.0-5.0.[1] Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter before injection.

  • Subcutaneous (SC) Injection: Isotonic saline can be used as a vehicle for subcutaneous injections.

  • Intraperitoneal (IP) Injection: A common vehicle for IP injection of the related compound thioridazine in anticancer studies is a mixture of DMSO, PEG300, Tween-80, and saline. This can be adapted for this compound, particularly if solubility in simple aqueous solutions is a concern.

Administration Workflow

The following diagram outlines a general workflow for an in-vivo rodent study involving this compound.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration dose_calc Dose Calculation (Based on body weight) formulation Formulation Preparation (Dissolve in appropriate vehicle) dose_calc->formulation sterilization Sterilization (e.g., 0.22 µm filter for injectables) formulation->sterilization animal_prep Animal Preparation (Acclimatization, weighing) sterilization->animal_prep injection Route of Administration (Oral, IV, IP, or SC) animal_prep->injection monitoring Monitoring (Toxicity signs, behavioral changes) injection->monitoring data_collection Data Collection (e.g., tumor measurement, blood sampling) monitoring->data_collection analysis Data Analysis data_collection->analysis

Caption: A generalized workflow for in-vivo rodent studies with this compound.

Troubleshooting and FAQs

Q1: What are the common signs of toxicity to watch for in rodents?

A1: Based on studies with phenothiazines, signs of acute toxicity can include sedation, lethargy, decreased motor activity, and respiratory depression.[1] In chronic studies with Mesoridazine, untoward effects in rats at high doses included reduced food intake, slowed weight gain, and morphological changes in endocrine organs. In dogs, emesis, muscle tremors, and decreased food intake were observed. Researchers should establish a clear monitoring plan and humane endpoints before starting any experiment.

Q2: My compound is not dissolving well in water for oral gavage. What can I do?

A2: If you are encountering solubility issues with this compound in water, especially at higher concentrations, you can try the following:

  • Use a co-solvent: A small percentage of ethanol (B145695) or DMSO can be added to the aqueous solution to aid dissolution. However, be mindful of the potential toxicity of the co-solvent itself and include a vehicle-only control group in your study.

  • Prepare a suspension: If the compound does not fully dissolve, you can prepare a homogenous suspension in a vehicle like 0.5% methylcellulose. Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

  • Adjust the pH: Since the commercially available injectable form has a pH of 4.0-5.0, slightly acidifying the vehicle with a biocompatible acid might improve solubility.[1]

Q3: What is a good starting dose for my efficacy study?

A3: For novel applications of this compound where no prior in-vivo data exists, a good starting point is to look at the effective doses of its parent compound, thioridazine, in similar models. For example, in rodent cancer models, thioridazine has been used at doses ranging from 10 mg/kg to 32 mg/kg. It is crucial to perform a pilot dose-ranging study to determine the optimal effective dose with minimal toxicity for your specific experimental conditions.

Q4: How should I handle and store this compound?

A4: this compound is a light-sensitive compound, so it should be protected from light.[1] It is stable in solutions with a pH between 4.0 and 6.5.[1] Store the solid compound in a cool, dry, and dark place. Solutions should be prepared fresh for each experiment if possible.

Signaling Pathways

Mesoridazine's primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist.[1] This antagonism is central to its antipsychotic effects. However, research into its parent compound, thioridazine, suggests that its effects, particularly in cancer, may involve other signaling pathways, such as the PI3K/Akt/mTOR pathway.

Dopamine D2 Receptor Antagonism

The following diagram illustrates the antagonistic effect of this compound on the dopamine D2 receptor signaling pathway.

G cluster_pathway Dopamine D2 Receptor Signaling dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r gi Gi Protein d2r->gi ac Adenylate Cyclase gi->ac camp cAMP ac->camp pka Protein Kinase A camp->pka downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) pka->downstream mesoridazine This compound mesoridazine->d2r

Caption: this compound acts as an antagonist at the Dopamine D2 receptor, blocking downstream signaling.

Potential Impact on PI3K/Akt/mTOR Pathway

Studies on thioridazine suggest an inhibitory effect on the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Given that mesoridazine is a metabolite of thioridazine, it may share similar off-target effects.

G cluster_pi3k PI3K/Akt/mTOR Pathway gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thioridazine Thioridazine (Mesoridazine may have similar effects) thioridazine->pi3k thioridazine->akt

References

Troubleshooting Mesoridazine Besylate instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesoridazine Besylate. The information is presented in a question-and-answer format to directly address common instability issues encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: A color change in your this compound solution is a common indicator of chemical degradation, most often due to oxidation. The phenothiazine (B1677639) core of the molecule is susceptible to oxidation, which can be accelerated by exposure to light and atmospheric oxygen. This process can lead to the formation of colored degradation products. To minimize this, it is crucial to protect your solutions from light and prepare them under an inert atmosphere if possible.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is influenced by several key factors:

  • pH: The compound is most stable in a pH range of 4.0-6.5.[1] Deviations outside this range, especially into alkaline conditions, can accelerate degradation.

  • Light: this compound is photosensitive.[1] Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxygen: The presence of atmospheric oxygen can cause oxidative degradation of the phenothiazine structure.

  • Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways. It is recommended to store oral solutions below 25°C (77°F).[2]

  • Solvent: The choice of solvent can impact both the solubility and stability of the compound.

Q3: How should I prepare and store stock solutions of this compound for long-term experiments?

A3: To ensure the stability of your stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, degassed solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions.[3] For aqueous experiments, use buffered solutions within the optimal pH range of 4.0-6.5.[1]

  • Inert Atmosphere: When possible, prepare solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Light Protection: Always use amber vials or wrap your containers in aluminum foil to protect the solution from light.[2]

  • Storage Temperature: Store stock solutions at low temperatures, such as -20°C, for extended periods.[3] For short-term storage, refrigeration at 2-8°C may be adequate. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

  • Fresh Dilutions: It is not recommended to store bulk dilutions.[2] Prepare fresh working solutions from your stock solution just prior to each experiment.

Q4: What are the expected degradation products of this compound?

A4: Based on the chemistry of phenothiazines and related compounds, the primary degradation pathways for this compound are oxidation and photodegradation. Expected degradation products include:

  • Sulfone derivative: Further oxidation of the sulfoxide moiety in Mesoridazine can form the corresponding sulfone.

  • N-desmethyl derivative: Cleavage of the methyl group from the piperidine (B6355638) ring.

  • Photodegradation products: Exposure to light can lead to the formation of various photoproducts, including sulfoxides of the parent compound (if starting from a related, non-oxidized phenothiazine) and N-dealkylated species.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity over time. Degradation of this compound in solution.1. Verify Storage Conditions: Ensure stock and working solutions are stored protected from light and at the recommended temperature. 2. Check pH of Aqueous Solutions: Measure the pH of your experimental media to ensure it is within the optimal range of 4.0-6.5.[1] 3. Prepare Fresh Solutions: Discard old solutions and prepare fresh working solutions from a new aliquot of your stock solution immediately before your experiment. 4. Perform a Stability Check: If issues persist, perform a simple stability check by analyzing your solution with a stability-indicating method (like HPLC-UV) at the beginning and end of your experiment's duration to quantify any degradation.
Precipitate formation in the solution. Poor solubility or degradation leading to insoluble products.1. Confirm Complete Dissolution: Ensure the compound is fully dissolved initially. Gentle warming or sonication may be necessary. For DMSO stock solutions, ensure the final concentration in your aqueous media does not exceed the solubility limit. 2. Evaluate Solvent Compatibility: If using a new solvent system, verify the long-term solubility of this compound in that solvent. 3. Consider Degradation: If precipitation occurs over time in a previously clear solution, it is likely a sign of degradation. Analyze the precipitate and supernatant separately if possible to identify the components.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products or impurities.1. Use High-Purity Materials: Ensure the this compound and all solvents are of high purity. 2. Protect from Light: Handle all solutions under subdued light to prevent the formation of photodegradation products. 3. Analyze a Freshly Prepared Standard: Compare the chromatogram of your experimental sample to that of a freshly prepared this compound standard to identify which peaks correspond to the parent compound and which are potential degradants. 4. Consider Forced Degradation: To help identify degradation peaks, you can perform a forced degradation study on a sample of this compound and compare the resulting chromatogram to your experimental sample.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for in vitro studies.

Materials:

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, high purity

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh 5.45 mg of this compound powder into the tared tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved, resulting in a clear solution. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to separate this compound from its potential degradation products. Note: This is a representative method and may require optimization for your specific instrumentation and experimental conditions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). A starting condition of 90% A and 10% B, with a linear gradient to 10% A and 90% B over 20 minutes may be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 263 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).

  • Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the linear range of the assay.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Identify the peak for this compound based on the retention time of the standard. Any additional peaks can be considered potential impurities or degradation products. The peak area of this compound can be used to quantify its concentration and assess degradation over time.

Visualizations

cluster_storage Solution Preparation and Storage cluster_experiment Experimental Use Weigh_Solid Weigh Mesoridazine Besylate Powder Dissolve Dissolve in High-Purity Solvent (e.g., DMSO) Weigh_Solid->Dissolve Protect Use Amber Vials or Protect from Light Dissolve->Protect Store Store Aliquots at -20°C Protect->Store Prepare_Working Prepare Fresh Working Solution in Buffered Media (pH 4.0-6.5) Store->Prepare_Working Use fresh aliquot Run_Experiment Conduct Long-Term Experiment Prepare_Working->Run_Experiment Analyze Analyze Samples (e.g., HPLC-UV) Run_Experiment->Analyze cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_metabolism Metabolism / Other Degradation Mesoridazine Mesoridazine (Sulfoxide) Sulfone Sulfone Derivative Mesoridazine->Sulfone [O] Photo_Products Various Photoproducts Mesoridazine->Photo_Products Light (hν) N_Desmethyl N-desmethyl Mesoridazine Mesoridazine->N_Desmethyl Enzymatic or Chemical Cleavage Start Inconsistent Experimental Results? Check_Solution Solution Appearance Changed? Start->Check_Solution Check_Storage Proper Storage (Light/Temp)? Check_Solution->Check_Storage No Prepare_Fresh Prepare Fresh Solutions Check_Solution->Prepare_Fresh Yes (Color/Precipitate) Check_pH Aqueous pH in 4.0-6.5 Range? Check_Storage->Check_pH Yes Check_Storage->Prepare_Fresh No Check_pH->Prepare_Fresh No Contact_Support Perform Stability Check (HPLC) Check_pH->Contact_Support Yes Prepare_Fresh->Start Re-run Experiment

References

Identifying and minimizing Mesoridazine Besylate experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mesoridazine Besylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing experimental artifacts when working with this compound. Please note that Mesoridazine (Serentil) was withdrawn from the US market in 2004 due to concerns about cardiac arrhythmias and QT prolongation.[1] Therefore, its use is intended for research purposes only.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Mesoridazine is a phenothiazine-class antipsychotic and a metabolite of thioridazine (B1682328).[3][4] Its primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist. It also exhibits antagonist activity at other receptors, including dopamine D4 and serotonin (B10506) 5-HT2A receptors.[4]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: this compound is a white to pale yellow crystalline powder with a faint odor.[5] It is light-sensitive and should be stored protected from light.[5] Key properties are summarized in the table below.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C in light-protecting tubes.[5] The compound is stable for at least 2 years when stored at -20°C.[6] Further dilutions into aqueous solutions like cell culture media should be done immediately before use, as the compound is less stable in aqueous solutions, particularly acidic ones.[5][7]

Q4: What are the major known experimental artifacts associated with this compound?

A4: The most significant experimental artifact is its potent blockade of the hERG potassium channel, which leads to QT interval prolongation and cardiotoxicity.[8] This is a critical consideration in any experiment involving cells or tissues with cardiac-like electrophysiology. Other potential artifacts include phototoxicity, off-target effects on various receptors, and potential interference with certain assay technologies.[7][9]

Q5: Is this compound metabolized by cytochrome P450 enzymes?

A5: Yes, Mesoridazine is a metabolite of thioridazine, which is primarily metabolized by CYP2D6.[6] CYP1A2 and CYP3A4 also play a role in the metabolism of thioridazine to its various metabolites, including mesoridazine.[3][10] When designing experiments, it is important to consider the metabolic capacity of your system (e.g., cell line, tissue preparation) and potential drug-drug interactions if other CYP substrates, inhibitors, or inducers are present.[11]

Troubleshooting Guides

Guide 1: In Vitro Cell-Based Assays

Issue 1: Unexpected or inconsistent cytotoxicity results.

  • Possible Cause 1: Solvent Toxicity. High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells.

    • Solution: Always include a vehicle control in your experiments with the same final concentration of the solvent used in your highest drug concentration. Aim to keep the final DMSO concentration below 0.5%.

  • Possible Cause 2: Compound Precipitation. this compound has limited aqueous solubility. Adding a concentrated DMSO stock to aqueous media can cause the compound to precipitate, leading to inaccurate concentrations.

    • Solution: Visually inspect for precipitates after dilution. Prepare fresh dilutions for each experiment. Consider serial dilutions to minimize precipitation.

  • Possible Cause 3: Light-Induced Degradation (Phototoxicity). Mesoridazine is light-sensitive and can degrade upon exposure to light, forming photoproducts that may have different activities or toxicities.[7][9]

    • Solution: Handle the compound and all solutions containing it under subdued light. Use amber-colored tubes and plates, or wrap them in aluminum foil. See the detailed protocol on mitigating phototoxicity below.

  • Possible Cause 4: Assay Interference. The compound may directly interact with the assay reagents. For example, in MTT or XTT assays, the compound might chemically reduce the tetrazolium dye, leading to a false-positive signal for cell viability.

    • Solution: Run a "no-cell" control where the compound is incubated with the assay medium and reagent to check for direct chemical reactions. Consider using an orthogonal assay that measures a different endpoint (e.g., ATP levels for viability).

Issue 2: High background in fluorescence-based assays.

  • Possible Cause 1: Autofluorescence of this compound. Phenothiazine derivatives can be fluorescent.

    • Solution: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If there is significant autofluorescence, consider using a fluorescent probe with a different spectral profile or a non-fluorescent assay method.

  • Possible Cause 2: Fluorescence Quenching. The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the fluorescence signal that is not related to the biological activity.

    • Solution: Perform a control experiment to measure the effect of this compound on the fluorescence of the free fluorophore in your assay. If quenching is observed, you may need to adjust your data or choose a different assay.

Guide 2: Electrophysiology Experiments

Issue 1: Unstable baseline or seal after drug application.

  • Possible Cause 1: Perfusion System Artifacts. Air bubbles or an unstable flow rate in the perfusion system can cause mechanical and electrical artifacts.

    • Solution: Ensure a stable, bubble-free perfusion of both control and drug-containing solutions.

  • Possible Cause 2: Seal Instability. The drug or its vehicle may be destabilizing the gigaseal.

    • Solution: Monitor the seal resistance throughout the experiment. If a gradual decrease is observed, this may indicate a destabilizing effect.

Issue 2: Unexpected changes in holding current or input resistance.

  • Possible Cause: Off-Target Effects. Mesoridazine has known off-target effects on various ion channels beyond the dopamine receptors.

    • Solution: Be aware of the known off-target profile of Mesoridazine. Consider using more specific blockers for other channels to isolate the effect on your target of interest.

Guide 3: In Vivo Experiments

Issue: Variability in drug exposure and effects.

  • Possible Cause 1: CYP2D6 Metabolism. The metabolism of Mesoridazine is dependent on CYP2D6 activity, which can vary between individuals and animal strains.[6]

    • Solution: When using animal models, be aware of the CYP2D6 genotype of the strain if available. Consider using a CYP2D6 inhibitor in a control group to assess the impact of metabolism on your results.

  • Possible Cause 2: Light Sensitivity. Exposure to light during formulation or administration can lead to degradation of the compound.

    • Solution: Protect all formulations from light. Prepare fresh formulations for each experiment.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference(s)
Molecular FormulaC27H32N2O4S3
Molecular Weight544.75 g/mol
AppearanceWhite to pale yellow crystalline powder[5]
Solubility1 g in 20 mL water, 30 mL alcohol, 8 mL chloroform, 6.6 mL methanol[5]
Soluble in DMSO (10 mg/mL)[6]
StabilityLight-sensitive; stable in solutions with pH 4.0-6.5[5]
Storage-20°C for long-term storage (≥ 2 years)[6]
Primary TargetDopamine D2 Receptor
hERG IC50550 nM[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, light-protecting microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Cell culture medium (pre-warmed to 37°C)

  • Procedure for 10 mM Stock Solution:

    • Under subdued light, weigh out 5.45 mg of this compound and place it in a sterile, light-protecting microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Procedure for Working Solutions:

    • Immediately before use, thaw a stock solution aliquot at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Gently mix the working solutions by inverting the tubes or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.

    • Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

    • Ensure the final DMSO concentration in your cell culture is consistent across all conditions and ideally below 0.5%.

Protocol 2: Mitigating Phototoxicity of this compound in Cell Culture Experiments
  • Preparation:

    • Perform all steps involving this compound under a cell culture hood with the sash lowered and the light turned off, or with the work area shielded from direct light.

    • Use amber-colored or opaque 96-well plates for your experiments. If these are not available, wrap standard clear plates in aluminum foil.

  • Procedure:

    • Prepare your this compound working solutions as described in Protocol 1, ensuring all solutions are protected from light.

    • Add the working solutions to your cells in the light-protected plates.

    • Immediately place the plates in a light-proof container or wrap them securely in aluminum foil before transferring them to the incubator.

    • When removing the plates from the incubator for analysis, work quickly and under subdued light to minimize light exposure.

    • If your assay requires reading on a plate reader, ensure that the time the plate is exposed to the instrument's light source is minimized.

Mandatory Visualizations

Mesoridazine_Signaling_Pathway Mesoridazine Mesoridazine D2R Dopamine D2 Receptor Mesoridazine->D2R Antagonist hERG hERG K+ Channel Mesoridazine->hERG Blockade AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Signaling PKA->Downstream QT_Prolongation QT Prolongation hERG->QT_Prolongation

Caption: Primary signaling pathway and off-target effect of Mesoridazine.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO (light-protected) Start->Prepare_Stock Store_Stock Store at -20°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solutions in Pre-warmed Media Store_Stock->Prepare_Working Thaw aliquot Treat_Cells Treat Cells (light-protected plates) Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Electrophysiology) Incubate->Assay Analyze Analyze Data (with appropriate controls) Assay->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic Unexpected_Result Unexpected Experimental Result Check_Solvent Run Vehicle Control? Unexpected_Result->Check_Solvent Check_Precipitation Visually Inspect for Precipitate? Unexpected_Result->Check_Precipitation Check_Light Protect from Light? Unexpected_Result->Check_Light Check_Assay Run No-Cell Control? Unexpected_Result->Check_Assay Solvent_Tox Solvent Toxicity Check_Solvent->Solvent_Tox Yes Precipitation_Issue Inaccurate Concentration Check_Precipitation->Precipitation_Issue Yes Photodegradation Compound Degradation Check_Light->Photodegradation No Assay_Interference Assay Interference Check_Assay->Assay_Interference Yes

Caption: Logical workflow for troubleshooting unexpected results.

References

Overcoming poor solubility of Mesoridazine Besylate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mesoridazine Besylate Solubility

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my cell culture media?

This compound has limited aqueous solubility, which can be problematic in physiological buffers like cell culture media. While its besylate salt form is designed to improve water solubility compared to the free base, it is still considered insoluble in water for practical purposes at higher concentrations. Several factors in cell culture media can contribute to precipitation:

  • Physiological pH: Cell culture media is typically buffered between pH 7.2 and 7.4. Mesoridazine has a basic pKa of approximately 9.6, meaning it is more soluble at a lower pH. At physiological pH, its solubility decreases significantly.

  • Salt Concentration: Media contains various inorganic salts that can lead to a "salting-out" effect, reducing the solubility of organic compounds.

  • Protein Content: Components like fetal bovine serum (FBS) can interact with the compound, sometimes leading to precipitation or binding, although they can also aid solubility in some cases.

  • Bicarbonate Buffer: The bicarbonate buffer system can interact with dissolved compounds, potentially causing them to precipitate.

Directly dissolving this compound into aqueous media is not recommended. The standard procedure involves creating a concentrated stock solution in an organic solvent first.

Q2: What is the recommended first-step solvent for creating a stock solution?

The most common and recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) .

  • High Solubility: Various suppliers report a solubility of ≥10 mg/mL in DMSO, with some reporting values as high as ≥54.58 mg/mL.

  • Cell Culture Compatibility: DMSO is widely used in cell culture at low final concentrations (typically ≤0.5% v/v) as it is generally well-tolerated by most cell lines at these levels.

Ethanol (B145695) (EtOH) is another potential solvent, with a reported solubility of ≥19.55 mg/mL, but DMSO is generally preferred for achieving higher stock concentrations.

Troubleshooting Guides

Issue 1: Precipitation Occurs When Adding DMSO Stock to Media

This is a common issue known as "crashing out," where the drug, which is soluble in the organic stock solution, precipitates upon dilution into the aqueous cell culture medium.

G cluster_0 start Start: Precipitation Observed in Media check_final_conc Is the final drug concentration too high? start->check_final_conc reduce_conc Action: Lower the final working concentration. check_final_conc->reduce_conc Yes check_dmso_conc Is the final DMSO concentration >0.5%? check_final_conc->check_dmso_conc No success Success: Solution is Clear reduce_conc->success reduce_stock Action: Increase stock concentration to lower the volume added. check_dmso_conc->reduce_stock Yes check_mixing Was the solution mixed immediately and thoroughly? check_dmso_conc->check_mixing No reduce_stock->success improve_mixing Action: Add stock dropwise to vortexing media. Warm media to 37°C. check_mixing->improve_mixing No advanced Problem Persists: Consider Advanced Methods check_mixing->advanced Yes improve_mixing->success

Caption: Troubleshooting workflow for media precipitation.

  • Lower the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility limit. Try performing a dose-response experiment starting with a lower concentration range.

  • Optimize the Dilution Method: The way the stock is introduced to the media is critical.

    • Pre-warm the media to 37°C.

    • Vortex or stir the media vigorously while adding the DMSO stock solution dropwise. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.

  • Reduce Serum Content (Temporarily): Try preparing the drug dilution in serum-free media first, then add serum back to the desired final concentration. This can sometimes prevent drug-protein interactions that cause precipitation.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. High concentrations of DMSO can alter solution properties and be toxic to cells. If you need to add a large volume of stock, you should remake a more concentrated stock solution.

Issue 2: Cells are Sensitive to DMSO or the Experimental System Cannot Tolerate It

If DMSO is not a viable option, alternative solubilization strategies must be considered.

  • Ethanol (EtOH): As mentioned, this compound is soluble in ethanol. Follow the same principles as for DMSO: create a high-concentration stock and be mindful of the final ethanol concentration, which should typically be kept below 0.5% (v/v) as it can be more cytotoxic than DMSO.

  • pH Adjustment: Since Mesoridazine is more soluble at acidic pH, you can prepare a stock solution in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0-6.5). However, this is not recommended for direct cell application , as the final media pH must be readjusted to physiological levels, which will likely cause the drug to precipitate. This method is more suitable for non-cell-based assays.

  • Use of Excipients (Cyclodextrins): For persistent solubility issues, complexation with a cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be a highly effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.

G

Caption: Workflow for preparing a DMSO stock solution.

Materials:

  • This compound (MW: 544.75 g/mol )

  • Sterile, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortexer and/or ultrasonic bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: To prepare a 10 mM (0.01 mol/L) solution, you need:

    • 544.75 g/mol * 0.01 mol/L = 5.4475 g/L = 5.45 mg/mL

  • Weighing: Accurately weigh 5.45 mg of this compound powder and place it in a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously. If needed, warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell culture applications.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution should be stable for months when stored properly.

Adjusting for Mesoridazine Besylate's light sensitivity during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the light sensitivity of mesoridazine (B118732) besylate during experiments.

Frequently Asked Questions (FAQs)

Q1: Is mesoridazine besylate sensitive to light?

A1: Yes, this compound is a light-sensitive compound.[1][2][3] Both the powdered form and its solutions are susceptible to degradation upon exposure to light.[2][3] Therefore, it is crucial to take protective measures during storage and handling to ensure the integrity of the compound for experimental use.

Q2: What type of light is most damaging to this compound?

A2: While specific studies on this compound's degradation spectrum were not found, it is known that higher energy wavelengths, such as ultraviolet (UV) and blue light (typically between 300 nm and 500 nm), are generally responsible for the photodegradation of pharmaceutical products.[4] It is best practice to protect the compound from all sources of bright artificial light and direct sunlight.

Q3: How should I store this compound powder?

A3: this compound powder should be stored in tight, light-resistant containers.[1][3] Amber glass vials or containers completely covered in aluminum foil are suitable for this purpose. The storage temperature should not exceed 25°C.[1][5]

Q4: What is the best way to prepare solutions of this compound?

A4: When preparing solutions, it is recommended to work under subdued or red light conditions to minimize exposure.[3][4] Use low-actinic (amber-colored) glassware to further protect the solution.[3] If amber glassware is unavailable, wrap standard glassware in aluminum foil. Solutions are noted to be stable between a pH of 4.0 and 6.5, but remain light-sensitive.[2]

Q5: Can I use any type of container for my experiments involving this compound solutions?

A5: No, you should use containers that block ultraviolet and visible light.[6] Dark-colored or opaque vials and tubes are essential.[6] For applications like cell culture where visibility of the contents is necessary, consider using UV-protectant plasticware if available.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Degradation of this compound due to light exposure.1. Review your handling and storage procedures. Are you consistently using light-resistant containers and working under subdued light? 2. Prepare a fresh solution of this compound, strictly following all light-protection protocols. 3. Run a control experiment with the freshly prepared solution to see if the results are consistent with expectations.
Visible change in the color or clarity of the this compound solution. Potential photodegradation of the compound.1. Discard the solution immediately. Do not use it for further experiments. 2. Prepare a new solution, ensuring that all steps are carried out with minimal light exposure.[1] 3. If the problem persists, evaluate the ambient light in your workspace and consider moving the preparation to a darker area or using a light-blocking enclosure.
Low potency or concentration of the prepared solution. The compound may have degraded during weighing or dissolution.1. When weighing the powder, avoid direct, bright overhead lighting. 2. After dissolution, immediately store the solution in a light-protected container. 3. If possible, perform a quick concentration check (e.g., using UV-Vis spectrophotometry, with appropriate light-protection for the sample) immediately after preparation and before use.

Experimental Protocols

Protocol for Preparing a Light-Sensitive this compound Solution

This protocol outlines the steps for preparing a solution of this compound while minimizing light-induced degradation.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., methanol, water)[3]

  • Low-actinic volumetric flask and cap[3]

  • Amber glass storage vials or clear vials with aluminum foil

  • Pipettes and tips

  • Weighing paper and spatula

  • Analytical balance

Procedure:

  • Prepare the Workspace: Conduct all procedures in an area with subdued lighting.[3] Avoid direct sunlight and turn off unnecessary overhead lights. Red light is a suitable alternative.[4]

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weighing paper.

    • Quickly and accurately weigh the desired amount of this compound powder.

    • Minimize the time the powder is exposed to any light.

  • Dissolution:

    • Carefully transfer the weighed powder into a low-actinic volumetric flask.

    • Add a portion of the desired solvent to the flask, ensuring it is less than the final volume.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer, ensuring the flask remains protected from light.

  • Bringing to Volume:

    • Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage:

    • Immediately transfer the solution into amber glass storage vials or clear vials wrapped completely in aluminum foil.[5][6]

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vials in a dark place, such as a light-proof box or a drawer, at a temperature not exceeding 25°C.[1][5]

Visualizations

G cluster_storage Storage cluster_handling Handling & Preparation cluster_protection Light Protection Measures storage_powder Mesoridazine Powder weigh Weigh Powder storage_powder->weigh light_resistant Use Light-Resistant Containers (Amber) storage_powder->light_resistant storage_solution Mesoridazine Solution experiment Conduct Experiment storage_solution->experiment storage_solution->light_resistant dissolve Dissolve in Solvent weigh->dissolve subdued_light Work Under Subdued or Red Light weigh->subdued_light dissolve->storage_solution Store or Use Immediately dissolve->subdued_light foil_wrap Wrap with Aluminum Foil dissolve->foil_wrap experiment->subdued_light experiment->foil_wrap

Caption: Workflow for handling light-sensitive this compound.

G start Start: Need to use This compound is_solid Is the compound in solid form? start->is_solid store_solid Store in tight, light-resistant container is_solid->store_solid Yes is_solution Is the compound in solution? is_solid->is_solution No prepare_solution Prepare solution under subdued light using amber glassware store_solid->prepare_solution use_in_experiment Use in experiment, minimizing light exposure prepare_solution->use_in_experiment is_solution->prepare_solution No (needs preparation) store_solution Store in amber vial, protected from light is_solution->store_solution Yes store_solution->use_in_experiment end End of Process use_in_experiment->end

Caption: Decision pathway for this compound handling.

References

How to account for Mesoridazine Besylate's metabolic conversion in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the in vivo metabolic conversion of Mesoridazine (B118732) Besylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Mesoridazine Besylate in vivo?

Mesoridazine is the major active sulfoxide (B87167) metabolite of thioridazine (B1682328).[1] The primary metabolic pathway for both thioridazine and its metabolite mesoridazine involves the cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isozyme.[2][3] CYP2D6 catalyzes the S-oxidation of thioridazine to mesoridazine, and further to sulforidazine, both of which are pharmacologically active.[3][4] In fact, mesoridazine's activity is even higher than that of its parent drug, thioridazine.[3]

Q2: Why is understanding the metabolic conversion of Mesoridazine important for my research?

Accounting for the metabolic conversion of Mesoridazine is critical due to several factors:

  • Pharmacological Activity of Metabolites: Mesoridazine and its metabolite, sulforidazine, are more potent than the parent drug, thioridazine.[2][5] Therefore, the overall pharmacological effect is a composite of the parent drug and its active metabolites.

  • Interindividual Variability: The primary metabolizing enzyme, CYP2D6, exhibits significant genetic polymorphism.[2] This leads to variations in enzyme activity among individuals, who can be classified as poor, normal, or ultrarapid metabolizers.[3] These variations can significantly impact plasma concentrations of mesoridazine and its metabolites, affecting both efficacy and the risk of adverse events.[2][5]

  • Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2D6 (e.g., fluoxetine, paroxetine) can lead to elevated plasma levels of thioridazine and mesoridazine, increasing the risk of dose-related toxicities such as QT prolongation.[2]

  • Safety and Toxicity: Mesoridazine has been associated with dose-dependent prolongation of the QTc interval, which can lead to life-threatening cardiac arrhythmias like Torsades de pointes.[1][6] Understanding its metabolism is crucial for assessing the risk of these adverse effects. The drug was withdrawn from the US market in 2004 due to these dangerous side effects.[7]

Q3: How can I assess the CYP2D6 activity in my experimental subjects?

The ratio of mesoridazine to thioridazine in plasma can be used as a marker for CYP2D6 enzyme activity.[8] A higher ratio suggests higher CYP2D6 activity. This can be a useful tool to assess the metabolic phenotype of your subjects during a study.[8] Additionally, the sulforidazine/mesoridazine ratio may serve as a more specific marker for CYP2D6 activity.[9]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data for Mesoridazine across subjects.

  • Potential Cause: Genetic polymorphism of the CYP2D6 enzyme is a likely cause for high inter-subject variability.[2][3] Different individuals will metabolize the drug at different rates, leading to varied plasma concentrations.

  • Troubleshooting Steps:

    • Genotype Subjects: If feasible, perform CYP2D6 genotyping on your study subjects to categorize them into poor, normal, or ultrarapid metabolizers.[3]

    • Phenotype Subjects: Use the mesoridazine/thioridazine plasma concentration ratio as a surrogate marker for CYP2D6 activity.[8]

    • Data Stratification: Analyze your pharmacokinetic data by stratifying subjects based on their genotype or phenotype. This can help to explain the observed variability.

Issue 2: Unexpectedly high plasma concentrations of Mesoridazine in a preclinical study.

  • Potential Cause: Co-administration of a CYP2D6 inhibitor or poor intrinsic clearance in the chosen animal model.

  • Troubleshooting Steps:

    • Review Co-administered Compounds: Check if any other administered compounds are known inhibitors of CYP2D6.[2]

    • In Vitro Metabolism Assay: Conduct an in vitro metabolism study using liver microsomes from the animal species used in your study to determine the intrinsic clearance of mesoridazine.[10]

    • Literature Review: Investigate the known metabolic pathways of mesoridazine in the specific animal model, as they may differ from humans.

Issue 3: Difficulty in detecting Mesoridazine metabolites in plasma samples.

  • Potential Cause: The analytical method may not be sensitive enough, or the sampling time points may not be optimal to capture the peak concentrations of the metabolites.

  • Troubleshooting Steps:

    • Analytical Method Validation: Ensure your analytical method (e.g., HPLC-mass spectrometry) is validated for the sensitive and reliable determination of mesoridazine and its key metabolites like sulforidazine.[8][11]

    • Optimize Sampling Schedule: Based on the known elimination half-life of mesoridazine (24 to 48 hours), adjust your blood sampling schedule to capture the formation and elimination phases of the metabolites.[7]

    • Consider Urine Analysis: A significant portion of mesoridazine and its metabolites are excreted in the urine, making it a viable alternative matrix for metabolite identification.[6][11]

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Mesoridazine

ParameterValueSpeciesReference
Elimination Half-Life24 to 48 hoursHuman[7]
Protein Binding91-99%Human[12]
MetabolismHepatic/RenalHuman[7]
ExcretionBiliary and RenalHuman[7]

Table 2: Cytochrome P450 Enzymes Involved in Thioridazine/Mesoridazine Metabolism

Metabolic ReactionPrimary Enzyme(s)ContributionReference
Thioridazine to Mesoridazine (mono-2-sulfoxidation)CYP2D6~49%[9]
CYP3A4~22%[9]
Mesoridazine to Sulforidazine (di-2-sulfoxidation)CYP2D6~64%[9]
5-sulfoxidationCYP1A2, CYP3A434-52%[9]
N-demethylationCYP1A2, CYP3A434-52%[9]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of Mesoridazine in vitro.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system (to support CYP450 activity), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Add Mesoridazine to initiate the metabolic reaction. The final substrate concentration should ideally be below the Michaelis-Menten constant (Km) to ensure first-order kinetics.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the disappearance of the parent compound (Mesoridazine) over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Mesoridazine remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

Visualizations

Mesoridazine_Metabolism Thioridazine Thioridazine Mesoridazine Mesoridazine (Active Metabolite) Thioridazine->Mesoridazine CYP2D6 (major) CYP3A4 (minor) Other_Metabolites Other Metabolites (e.g., N-demethylated, Ring Sulfoxides) Thioridazine->Other_Metabolites CYP1A2, CYP3A4 Sulforidazine Sulforidazine (Active Metabolite) Mesoridazine->Sulforidazine CYP2D6

Caption: Metabolic pathway of Thioridazine to Mesoridazine and Sulforidazine.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare Mesoridazine Stock Solution Initiate_Reaction Initiate Reaction at 37°C Stock_Solution->Initiate_Reaction Incubation_Mix Prepare Incubation Mixture (Microsomes, NADPH, Buffer) Incubation_Mix->Initiate_Reaction Time_Points Collect Aliquots at Various Time Points Initiate_Reaction->Time_Points Terminate_Reaction Terminate Reaction (Cold Solvent + Internal Standard) Time_Points->Terminate_Reaction Sample_Processing Centrifuge and Collect Supernatant Terminate_Reaction->Sample_Processing LC_MS_Analysis Analyze by LC-MS/MS Sample_Processing->LC_MS_Analysis Data_Analysis Calculate CLint LC_MS_Analysis->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

References

Improving the bioavailability of Mesoridazine Besylate for oral administration in rats

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving the Oral Bioavailability of Mesoridazine Besylate

Disclaimer: Direct public research on enhancing the oral bioavailability of this compound in rats is limited. Mesoridazine was withdrawn from the US market in 2004 due to cardiac-related side effects[1]. This guide, therefore, provides general strategies and troubleshooting for improving the oral bioavailability of poorly soluble compounds, using Mesoridazine as a representative case study for researchers working with similar molecules. The principles and protocols described are widely applicable in preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of our test compound (similar to this compound) after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge in drug development and can stem from several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, making it unavailable for absorption. The rate and extent of absorption for poorly soluble drugs are often limited by the dissolution step[2][3].

  • Low Intestinal Permeability: The compound may dissolve but cannot efficiently cross the intestinal wall to enter the bloodstream. This can be due to its physicochemical properties or because it is an effluent transporter substrate (e.g., P-glycoprotein)[4][5].

  • First-Pass Metabolism: After absorption, the drug is transported via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. This is a major cause of low oral bioavailability for many compounds[6].

  • Formulation Issues: The formulation used for dosing may be inadequate. For example, a simple suspension of a poorly soluble drug often results in low exposure[5][6].

  • Gastrointestinal Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for our study?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability[7][8][9]. This classification helps predict a drug's absorption characteristics and guides formulation development[10].

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For a compound like Mesoridazine, which has conflicting solubility reports (from insoluble to soluble in water)[1][11], determining its BCS class is a critical first step. If the compound is determined to be BCS Class II , its absorption will be limited by its dissolution rate. Therefore, formulation strategies should focus on enhancing solubility and dissolution[3].

Q3: What are the primary formulation strategies to improve the oral bioavailability of a BCS Class II compound?

A3: For a BCS Class II drug (low solubility, high permeability), the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

    • Micronization: Reduces particles to the micron range.

    • Nanosizing (Nanosuspensions): Reduces particles to the nanometer range, significantly enhancing dissolution velocity[2][3].

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can create a more soluble amorphous form.[2][3] Common preparation methods include solvent evaporation and hot-melt extrusion.

  • Lipid-Based Formulations: These formulations can enhance oral bioavailability by several mechanisms, including improving solubility, promoting lymphatic transport (bypassing the liver), and inhibiting efflux transporters. Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Solid Lipid Nanoparticles (SLN)

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.

Q4: How should we design a pharmacokinetic (PK) study in rats to evaluate our new formulation?

A4: A well-designed PK study is essential to compare the performance of different formulations.

  • Animal Model: Use a consistent strain, age, and sex of rats (e.g., male Sprague-Dawley rats, 8-10 weeks old). The rat is a commonly used model for predicting oral drug absorption.

  • Groups: Include a control group (e.g., drug in a simple suspension) and one or more test groups for your enhanced formulations. An intravenous (IV) dosing group is also necessary to determine the absolute bioavailability[12].

  • Dosing: Administer the formulations via oral gavage at a consistent dose volume. Ensure the animals are fasted overnight to reduce variability from food effects[5].

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood to separate the plasma, which should then be stored at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters for each group and compare them statistically[13].

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Across Animals in the Same Group

  • Potential Cause: Inconsistent oral gavage technique.

    • Solution: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. Use appropriate gavage needle sizes for the animal's weight.

  • Potential Cause: Formulation instability.

    • Solution: If using a suspension, ensure it is homogenous and well-mixed before each dose. For lipid-based systems, check for any signs of phase separation before administration[5].

  • Potential Cause: Food effects.

    • Solution: Standardize the feeding state of the animals. Fasting animals overnight (with free access to water) is a common practice to reduce variability in absorption[5].

Issue 2: The Enhanced Formulation Shows No Improvement Over the Simple Suspension

  • Potential Cause: The chosen strategy is not suitable for the compound.

    • Solution: Re-evaluate the physicochemical properties of your compound. For example, if the issue is high first-pass metabolism rather than solubility, a strategy like a solid dispersion may not be as effective as a lipid-based formulation that promotes lymphatic uptake[6].

  • Potential Cause: The formulation was not optimized.

    • Solution: The ratio of drug to excipient is critical. Perform formulation screening studies to find the optimal composition. For solid dispersions, ensure that the drug is truly amorphous and molecularly dispersed.

  • Potential Cause: The compound is a strong substrate for efflux transporters (e.g., P-glycoprotein).

    • Solution: Consider formulations that include P-gp inhibitors or use lipid-based systems that can reduce the impact of efflux.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Preparation of Slurry: Disperse 1% (w/v) of the drug and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the slurry to a milling chamber containing milling pearls (e.g., yttrium-stabilized zirconium oxide).

  • Homogenization: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.

  • Characterization: After milling, separate the nanosuspension from the milling pearls. Characterize the particle size and distribution using a dynamic light scattering (DLS) instrument.

  • Final Formulation: The resulting nanosuspension can be used directly for oral dosing in rats.

Protocol 2: Rat Pharmacokinetic Study for Bioavailability Assessment

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week before the experiment.

  • Fasting: Fast the rats overnight for approximately 12 hours with free access to water.

  • Group Allocation: Randomly divide the rats into three groups (n=5 per group):

    • Group A (IV): 1 mg/kg dose in a suitable solubilizing vehicle.

    • Group B (Oral Control): 10 mg/kg dose as a suspension in 0.5% methylcellulose.

    • Group C (Oral Test): 10 mg/kg dose in the enhanced formulation (e.g., nanosuspension).

  • Dosing: Administer the IV dose via the tail vein. Administer the oral doses via oral gavage.

  • Blood Collection: Collect blood samples (~200 µL) from the jugular vein or another appropriate site at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Use pharmacokinetic software to calculate parameters like Cmax, Tmax, AUC, and half-life. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

The following table illustrates the kind of data you would generate from a PK study. The values are hypothetical, based on typical improvements seen when moving from a simple suspension to an enhanced formulation for a BCS Class II drug[12][14][15].

ParameterIV Bolus (1 mg/kg)Oral Suspension (10 mg/kg)Oral Nanosuspension (10 mg/kg)
Cmax (ng/mL) 850 ± 120150 ± 45750 ± 180
Tmax (h) 0.082.0 ± 0.51.0 ± 0.5
AUC₀-t (ng·h/mL) 1200 ± 210900 ± 2504800 ± 950
Half-life (t½) (h) 4.5 ± 0.85.1 ± 1.14.8 ± 0.9
Absolute Bioavailability (F%) 100%7.5% 40.0%

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation & Characterization cluster_animal In Vivo Rat Study cluster_analysis Bioanalysis & Data Interpretation Formulation Prepare Enhanced Formulation (e.g., Nanosuspension) Characterization Characterize Formulation (Particle Size, Stability) Formulation->Characterization Dosing Oral Gavage Dosing (Control vs. Test) Characterization->Dosing Animal_Prep Acclimatize & Fast Rats Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax) LCMS->PK_Calc Bioavailability Determine Bioavailability (F%) PK_Calc->Bioavailability

Caption: Experimental workflow for evaluating an enhanced oral formulation in rats.

first_pass_metabolism Stomach Stomach Intestine Small Intestine (Absorption) Stomach->Intestine Drug PortalVein Portal Vein Intestine->PortalVein Absorbed Drug Liver Liver (Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Drug that escapes first-pass effect Excretion Metabolites Excreted Liver->Excretion

Caption: The pathway of first-pass metabolism after oral drug administration.

formulation_decision_tree Start Low Oral Bioavailability Observed Cause What is the primary cause? Start->Cause Solubility Poor Solubility (BCS Class II/IV) Cause->Solubility Solubility-Limited Permeability Poor Permeability (BCS Class III/IV) Cause->Permeability Permeability-Limited Metabolism High First-Pass Metabolism Cause->Metabolism Metabolism-Limited Sol_Strat Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations Solubility->Sol_Strat Perm_Strat Strategies: - Permeation Enhancers - Chemical Modification Permeability->Perm_Strat Metab_Strat Strategies: - Lipid Formulations  (Lymphatic Uptake) - Enzyme Inhibitors Metabolism->Metab_Strat

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Validating the specificity of Mesoridazine Besylate in a new experimental model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the specificity of Mesoridazine (B118732) Besylate in new experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mesoridazine Besylate?

A1: this compound is a phenothiazine (B1677639) antipsychotic that primarily functions as a dopamine (B1211576) D2 receptor antagonist.[1][2] Its therapeutic effects in treating schizophrenia are attributed to the blockade of these receptors in the brain's mesolimbic pathway, which reduces dopaminergic neurotransmission. Mesoridazine is a metabolite of thioridazine (B1682328).[3][4][5]

Q2: What are the known molecular targets of Mesoridazine?

A2: Besides its principal antagonism of dopamine D2 receptors, Mesoridazine also exhibits affinity for other receptors. Notably, it interacts with serotonin (B10506) receptors, including 5-HT2A and 5-HT2C.[6][7] The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine plays a dominant role in its structure-activity relationship.[6]

Q3: What are the critical off-target effects to consider when using this compound?

A3: A significant and potentially life-threatening off-target effect of Mesoridazine is the prolongation of the QTc interval.[8][9] This is a result of the blockade of the human ether-a-go-go-related gene (hERG) potassium channels.[3] This effect can increase the risk of serious ventricular arrhythmias, such as Torsade de Pointes.[2] Therefore, it is crucial to assess cardiovascular safety in any new experimental model.

Q4: How does the potency of Mesoridazine compare to its parent compound, thioridazine?

A4: Mesoridazine and another metabolite, sulforidazine (B28238), are significantly more potent than the parent drug, thioridazine, in blocking striatal dopamine autoreceptors.[10] This suggests that a substantial portion of the pharmacological effects of thioridazine may be due to its conversion to these active metabolites.[10]

Troubleshooting Guide

Issue 1: Inconsistent results in dopamine D2 receptor binding assays.

  • Possible Cause: Variability in the stereoisomeric composition of the this compound sample. Commercially supplied Mesoridazine may consist of a different diastereoisomeric ratio than a freshly synthesized batch.[11]

  • Troubleshooting Steps:

    • Characterize the Stereoisomeric Ratio: Use techniques like NMR spectroscopy to determine the diastereoisomeric ratio of your this compound sample.[11]

    • Source Consistency: If possible, use a consistent source of this compound throughout your experiments to minimize variability.

    • Isomer-Specific Studies: For highly sensitive assays, consider synthesizing and isolating the individual stereoisomers to test their activity separately.[6]

Issue 2: Unexpected off-target effects observed in a new cell model.

  • Possible Cause: The new experimental model may express a unique profile of receptors for which Mesoridazine has an affinity that was not prominent in previous models.

  • Troubleshooting Steps:

    • Comprehensive Receptor Profiling: Perform a broad radioligand binding screen against a panel of receptors, ion channels, and transporters to identify potential off-target interactions in your specific cell model.

    • Functional Assays for Off-Targets: If binding to an off-target receptor is identified, conduct functional assays (e.g., cAMP assays, calcium mobilization assays) to determine if this interaction is agonistic or antagonistic and its functional relevance in your model.

    • Compare to Known Affinity Profile: Cross-reference your findings with the known binding affinities of Mesoridazine (see Table 1) to understand if the observed effect is consistent with previously reported data.

Issue 3: Observed cytotoxicity at concentrations expected to be selective for the D2 receptor.

  • Possible Cause: The new experimental model may be more sensitive to the cytotoxic effects of Mesoridazine, or the compound may have off-target effects that induce cell death.

  • Troubleshooting Steps:

    • Determine the Cytotoxicity Profile: Before functional assays, perform a cytotoxicity assay (e.g., MTT, LDH) to establish the concentration range at which Mesoridazine is non-toxic to your specific cell line.

    • Use the Lowest Effective Concentration: Based on your binding and functional data, use the lowest concentration of Mesoridazine that effectively antagonizes the D2 receptor to minimize potential off-target and cytotoxic effects.

    • Control for Vehicle Effects: Ensure that the vehicle used to dissolve Mesoridazine is not contributing to the observed cytotoxicity by running appropriate vehicle-only controls.

Issue 4: Discrepancy between in vitro binding affinity and in vivo functional outcomes.

  • Possible Cause: Pharmacokinetic factors such as poor blood-brain barrier penetration, rapid metabolism, or low receptor occupancy at the administered dose can lead to a disconnect between in vitro and in vivo results.

  • Troubleshooting Steps:

    • Assess Brain Penetration: If using an in vivo model, measure the concentration of Mesoridazine in the brain tissue to confirm it is reaching its target.

    • Measure Receptor Occupancy: Utilize techniques like ex vivo autoradiography or PET imaging to determine the level of D2 receptor occupancy at the administered dose.

    • Pharmacokinetic Profiling: Conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Mesoridazine in your animal model.

Data Presentation

Table 1: Receptor Binding Profile of Mesoridazine Stereoisomers
ReceptorIsomer 1 (Ki in nM)Isomer 2 (Ki in nM)Isomer 3 (Ki in nM)Isomer 4 (Ki in nM)
Dopamine D2< 3< 3> 1000> 1000
Serotonin 5-HT2A253050> 1000
Dopamine D3100120200> 1000
Serotonin 5-HT1A> 1000> 1000> 1000> 1000
Serotonin 5-HT2C> 1000> 1000> 1000> 1000
Dopamine D1> 1000> 1000> 1000> 1000

Data synthesized from Choi et al. (2004).[6]

Table 2: Functional Antagonism of Apomorphine-Induced Inhibition of Dopamine Release
CompoundIC50 (nM)
Thioridazine130
Mesoridazine 14.4
Sulforidazine6.1

Data from a study on electrically evoked dopamine overflow from rabbit striatal slices.[10]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Homogenized tissue from a region rich in D2 receptors (e.g., rat striatum) or membranes from a cell line stably expressing the human D2 receptor.

  • Radioligand: [³H]Spiperone (a D2 antagonist) at a concentration close to its Kd.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like haloperidol.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]Spiperone, and varying concentrations of this compound or the non-specific binding control. The final volume is typically 200-250 µL.

  • Equilibration: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of Mesoridazine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vitro QTc Prolongation Assay using Human iPSC-Derived Cardiomyocytes

Objective: To assess the potential of this compound to prolong the QT interval in a human-relevant in vitro model.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes.

  • Microelectrode array (MEA) system.

  • Culture medium for cardiomyocytes.

  • Test Compound: this compound at various concentrations.

  • Positive Control: A known QTc-prolonging drug (e.g., dofetilide).

  • Negative Control: Vehicle.

Procedure:

  • Cell Plating: Plate the human iPSC-derived cardiomyocytes onto the MEA plates and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Record the baseline field potential duration (FPD), which is the in vitro equivalent of the QT interval, from the beating cardiomyocytes.

  • Compound Addition: Add increasing concentrations of this compound, the positive control, or the negative control to the wells.

  • Incubation and Recording: After an appropriate incubation period, record the FPD at each concentration.

  • Data Analysis:

    • Calculate the change in FPD from baseline for each concentration of this compound.

    • Correct the FPD for changes in beating rate (FPDc), analogous to the heart rate correction of the QT interval (QTc).

    • Generate a concentration-response curve for the effect of Mesoridazine on FPDc.

    • Compare the effects of Mesoridazine to the positive and negative controls to assess its relative risk of QTc prolongation.[8][9]

Visualizations

Dopamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage Dopamine (DA) Dopamine (DA) Vesicular Storage->Dopamine (DA) Release D2_Receptor D2 Receptor Dopamine (DA)->D2_Receptor Binds G_protein Gi/o Protein D2_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Phosphorylation Mesoridazine Mesoridazine Besylate Mesoridazine->D2_Receptor Antagonizes

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

experimental_workflow cluster_invitro In Vitro Specificity Validation cluster_invivo In Vivo Confirmation (Optional) start Start: New Experimental Model binding_assay Radioligand Binding Assay (D2 and Off-Target Receptors) start->binding_assay functional_assay Functional Assays (e.g., cAMP, Calcium Mobilization) binding_assay->functional_assay qtc_assay In Vitro QTc Assay (iPSC-Cardiomyocytes) functional_assay->qtc_assay data_analysis_vitro Data Analysis (Ki, IC50, FPDc) qtc_assay->data_analysis_vitro pk_study Pharmacokinetic Profiling data_analysis_vitro->pk_study Proceed if in vitro specificity is validated end Conclusion: Validated Specificity Profile data_analysis_vitro->end Conclude for in vitro models receptor_occupancy Receptor Occupancy Study pk_study->receptor_occupancy behavioral_model Behavioral/Pharmacodynamic Model receptor_occupancy->behavioral_model data_analysis_vivo Data Analysis (Efficacy, Side Effects) behavioral_model->data_analysis_vivo data_analysis_vivo->end

Caption: Experimental workflow for validating the specificity of this compound.

troubleshooting_logic start Unexpected Experimental Result check_compound Verify Compound Integrity (Stereoisomeric Ratio, Purity) start->check_compound decision_compound Compound Issue? check_compound->decision_compound check_assay Review Assay Protocol (Controls, Reagents, Conditions) decision_assay Assay Issue? check_assay->decision_assay check_model Characterize Experimental Model (Receptor Expression, Cell Health) decision_model Model-Specific Effect? check_model->decision_model decision_compound->check_assay No resolve_compound Source New Compound or Purify Isomers decision_compound->resolve_compound Yes decision_assay->check_model No resolve_assay Optimize Assay Parameters decision_assay->resolve_assay Yes resolve_model Investigate Off-Target Effects or Pharmacokinetics decision_model->resolve_model Yes end Problem Resolved resolve_compound->end resolve_assay->end resolve_model->end

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

A Comparative Analysis of Mesoridazine Besylate and Thioridazine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the pharmacological and clinical profiles of the phenothiazine (B1677639) antipsychotics, Thioridazine, and its primary active metabolite, Mesoridazine.

This guide provides a detailed comparative analysis of Mesoridazine Besylate and Thioridazine, focusing on their efficacy, receptor binding affinities, and key experimental data. Thioridazine, a first-generation antipsychotic, is extensively metabolized in the body, with Mesoridazine being one of its principal and pharmacologically active metabolites. Understanding the distinct and overlapping profiles of these two compounds is crucial for research and development in the field of antipsychotic therapeutics.

Executive Summary

Mesoridazine is a major active metabolite of Thioridazine, formed by the S-oxidation of its parent compound. Experimental data reveals that Mesoridazine exhibits greater potency than Thioridazine in blocking dopamine (B1211576) D2 receptors, the primary target for antipsychotic efficacy. However, both compounds demonstrate a similar and significant risk of cardiac side effects, specifically QTc interval prolongation. While direct head-to-head clinical trials are limited in recent literature, historical studies suggest comparable overall clinical efficacy in the treatment of schizophrenia. This guide will delve into the quantitative data supporting these observations.

Data Presentation: Comparative Quantitative Analysis

The following tables summarize the key quantitative data comparing this compound and Thioridazine.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

ReceptorMesoridazine (Ki, nM)Thioridazine (Ki, nM)Primary Function / Potential Clinical Effect
Dopamine D2< 310 - 14Antipsychotic efficacy, risk of Extrapyramidal Symptoms (EPS)
Serotonin 5-HT2AModerate Affinity13Atypicality, potential for reduced EPS, effects on negative symptoms
Muscarinic M19014Anticholinergic side effects (dry mouth, blurred vision, constipation)
Histamine H1Data not available10Sedation, weight gain
Adrenergic α1Data not available19Orthostatic hypotension, dizziness
Table 2: Comparative Functional Dopamine Autoreceptor Blockade
CompoundIC50 (nM) for antagonizing apomorphine (B128758) effectImplication
Mesoridazine14.4More potent D2 receptor blockade
Thioridazine130Less potent D2 receptor blockade
Table 3: Comparative Cardiac Effects (QTc Interval Prolongation)
Compound (50 mg single oral dose)Mean Maximum Increase in QTc (ms)Significance
This compound46.6 ± 7.4Similar to Thioridazine and significantly greater than placebo
Thioridazine Hydrochloride37.3 ± 4.1Similar to Mesoridazine and significantly greater than placebo
Placebo12.9 ± 8.1Baseline

Mandatory Visualizations

Metabolic and Mechanistic Pathway

metabolic_pathway Thioridazine Thioridazine Mesoridazine Mesoridazine (Active Metabolite) Thioridazine->Mesoridazine Metabolism (CYP2D6) D2_Receptor Dopamine D2 Receptor Thioridazine->D2_Receptor Antagonism Side_Effects Adverse Effects (e.g., QTc Prolongation) Thioridazine->Side_Effects Mesoridazine->D2_Receptor Antagonism (Higher Potency) Mesoridazine->Side_Effects Antipsychotic_Effect Antipsychotic Efficacy D2_Receptor->Antipsychotic_Effect Blockade leads to

Caption: Metabolic conversion of Thioridazine to the more potent Mesoridazine.

Experimental Workflow: Competitive Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing target receptor Incubation 4. Incubate membranes with radioligand and competitor drug (Mesoridazine/Thioridazine) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radioligand (e.g., [3H]spiperone for D2) Radioligand_Prep->Incubation Drug_Prep 3. Prepare serial dilutions of Mesoridazine & Thioridazine Drug_Prep->Incubation Filtration 5. Separate bound and free radioligand via vacuum filtration Incubation->Filtration Counting 6. Quantify bound radioactivity using scintillation counting Filtration->Counting Analysis 7. Calculate IC50 and Ki values using non-linear regression Counting->Analysis

Caption: Workflow for determining receptor binding affinity (Ki).

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (General Protocol)

This protocol outlines the general methodology used to determine the binding affinities (Ki values) of Mesoridazine and Thioridazine for various neurotransmitter receptors.

  • Membrane Preparation:

    • Tissue Source: Human recombinant cells expressing the target receptor (e.g., CHO-K1 cells for D2 receptors) or post-mortem human brain tissue.

    • Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Washing: The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Competitive Binding Assay:

    • Assay Components: The assay is typically performed in a 96-well plate format and includes:

      • The prepared cell membranes.

      • A specific radioligand (e.g., [³H]spiperone for D2 receptors) at a concentration close to its dissociation constant (Kd).

      • A range of concentrations of the unlabeled competitor drug (Mesoridazine or Thioridazine).

      • Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known saturating ligand).

    • Incubation: The components are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial Methodology for Efficacy Assessment (Representative Protocol)

While recent, large-scale, head-to-head trials are scarce, the following represents a typical methodology for comparing the efficacy of antipsychotics like Mesoridazine and Thioridazine in patients with schizophrenia, based on historical studies such as Gardos et al. (1978).

  • Study Design: A multi-week (e.g., 8-12 weeks), randomized, double-blind, parallel-group clinical trial.

  • Patient Population:

    • Inclusion Criteria: Adult patients (e.g., 18-65 years) with a confirmed diagnosis of schizophrenia (according to prevailing diagnostic criteria such as DSM or ICD), experiencing an acute exacerbation of psychotic symptoms. A baseline severity score on a standardized psychiatric rating scale (e.g., Brief Psychiatric Rating Scale - BPRS, or Positive and Negative Syndrome Scale - PANSS) is required.

    • Exclusion Criteria: Patients with a history of significant cardiovascular disease (especially arrhythmias), known hypersensitivity to phenothiazines, or other confounding medical or psychiatric conditions.

  • Treatment and Blinding:

    • Patients are randomly assigned to receive either this compound or Thioridazine Hydrochloride.

    • Dosage is flexible and titrated according to clinical response and tolerability within a predefined range.

    • Both patients and clinical raters are blinded to the treatment allocation to prevent bias.

  • Efficacy Assessments:

    • Primary Outcome Measure: The change from baseline to the end of the study in the total score of a standardized rating scale, such as the PANSS or BPRS.

    • Secondary Outcome Measures: Changes in subscale scores of the PANSS/BPRS (e.g., positive symptoms, negative symptoms), Clinical Global Impression (CGI) scale scores, and measures of social and occupational functioning.

  • Safety and Tolerability Assessments:

    • Regular monitoring of vital signs, weight, and electrocardiograms (ECGs) with a specific focus on the QTc interval.

    • Systematic recording of all adverse events, with particular attention to extrapyramidal symptoms (assessed using scales like the Simpson-Angus Scale), anticholinergic effects, and sedation.

Conclusion

The available evidence indicates that Mesoridazine is a more potent dopamine D2 receptor antagonist than its parent drug, Thioridazine. This higher potency, however, does not appear to translate into a significantly different overall clinical efficacy profile in the treatment of schizophrenia based on older comparative studies. A critical consideration for both compounds is their similar and significant potential for QTc interval prolongation, a major safety concern that has limited their clinical use. For drug development professionals, the study of these two compounds offers valuable insights into the structure-activity relationships of phenothiazine antipsychotics, the impact of metabolism on drug potency, and the enduring challenge of separating therapeutic efficacy from adverse cardiac effects.

Validating Mesoridazine Besylate as a Selective Dopamine D2 Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mesoridazine (B118732) Besylate's performance as a selective dopamine (B1211576) D2 receptor antagonist against two well-established alternatives: Risperidone and Haloperidol. The information presented is supported by experimental data to aid in research and drug development decisions.

Executive Summary

Mesoridazine, a metabolite of thioridazine, is a potent dopamine D2 receptor antagonist.[1][2] An analysis of its binding affinity reveals high potency at the D2 receptor, comparable to that of Haloperidol and Risperidone. However, its selectivity profile distinguishes it from these comparators. While demonstrating a strong affinity for the D2 receptor, Mesoridazine also exhibits significant binding to alpha-1 adrenergic and H1 histamine (B1213489) receptors.[2] This profile suggests a lower D2 receptor selectivity compared to Haloperidol but a different off-target profile compared to Risperidone, which is characterized by its very high affinity for the 5-HT2A serotonin (B10506) receptor.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or Kd in nM) of Mesoridazine, Risperidone, and Haloperidol for key neurotransmitter receptors. A lower value indicates a higher binding affinity.

ReceptorMesoridazine (Ki/Kd, nM)Risperidone (Ki, nM)Haloperidol (Ki, nM)
Dopamine D2 < 3[3], 19[2] 3.13 - 3.3[4][5] 0.89 - 1.55[1][4]
Dopamine D1~102.3 (pKi 6.99)240[6]-
Dopamine D3Moderate Affinity[3]-4.6[1]
Dopamine D4High Affinity[7]7.3[6]10[1]
Serotonin 5-HT2A ~7.4 (pKi 8.13) 0.16 - 0.2[4][6] 120[1]
Serotonin 5-HT1A~104.7 (pKi 6.98)420[6]3600[1]
Serotonin 5-HT2C~158.5 (pKi 6.80)50[6]4700[1]
Alpha-1 Adrenergic 2[2] 0.8[4] -
Alpha-2 Adrenergic 1600[2] 7.54[4] -
Histamine H1 1.8[2] 2.23 - 20[4][6] -
Muscarinic M1Weak Affinity[8]>10,000[6]-

Note: pKi values were converted to Ki using the formula Ki = 10^(-pKi) * 10^9. A comprehensive Ki value for Haloperidol across all listed receptors from a single source was not available.

Analysis of D2 Receptor Selectivity

Selectivity is crucial for minimizing off-target side effects. Here, we compare the selectivity of each compound for the D2 receptor over other key receptors implicated in the side effect profiles of antipsychotics.

Selectivity Ratios (Ki of Off-Target Receptor / Ki of D2 Receptor)

Selectivity RatioMesoridazine (using D2 Ki ≈ 3 nM)Risperidone (using D2 Ki ≈ 3.2 nM)Haloperidol (using D2 Ki ≈ 0.89 nM)
D2 / 5-HT2A ~0.4 ~0.05 ~0.007
D2 / Alpha-1 ~0.67 ~0.25 -
D2 / H1 ~0.6 ~0.7 - 6.25 -

From this analysis, Haloperidol demonstrates the highest selectivity for the D2 receptor over the 5-HT2A receptor. Risperidone is notable for its potent 5-HT2A antagonism, with a much lower D2/5-HT2A ratio than the others. Mesoridazine shows the least selectivity between the D2 and 5-HT2A receptors among the three, and also exhibits high affinity for alpha-1 and H1 receptors, indicating a broader spectrum of activity.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of Mesoridazine Besylate, Risperidone, and Haloperidol for the dopamine D2 receptor and other receptors of interest.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-Spiperone or [3H]-Raclopride.

  • Test Compounds: this compound, Risperidone, and Haloperidol.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Butaclamol).

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay (cAMP Measurement)

This assay measures the ability of an antagonist to block the downstream signaling of the D2 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (IC50) of this compound, Risperidone, and Haloperidol in antagonizing D2 receptor-mediated inhibition of cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • D2 Receptor Agonist: A known D2 agonist, such as Quinpirole.

  • Test Compounds: this compound, Risperidone, and Haloperidol.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Stimulation Agent: Forskolin (B1673556), to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

Procedure:

  • Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere.

  • Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: The D2 receptor agonist is added in the presence of forskolin to stimulate the inhibition of cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using the chosen assay kit.

  • Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.

Mandatory Visualization

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates Antagonist Mesoridazine (Antagonist) Antagonist->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Excitability) PKA->Cellular_Response Leads to Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional cAMP Assay cluster_analysis Data Analysis & Comparison B1 Prepare D2 Receptor Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Filter & Wash to Separate Bound Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 & Ki B4->B5 A1 Compare Ki values (Affinity) B5->A1 F1 Culture D2-Expressing Cells F2 Pre-incubate with Test Compound (Antagonist) F1->F2 F3 Stimulate with D2 Agonist & Forskolin F2->F3 F4 Measure Intracellular cAMP Levels F3->F4 F5 Calculate IC50 F4->F5 A2 Compare IC50 values (Potency) F5->A2 A3 Determine Selectivity Ratios A1->A3 A2->A3

References

Mesoridazine Besylate: A Comparative Analysis with Fellow Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

Mesoridazine (B118732) Besylate, a piperidine-type phenothiazine (B1677639) and a principal metabolite of thioridazine, has been utilized in the management of schizophrenia.[1][2] This guide provides a comprehensive comparison of Mesoridazine Besylate with other prominent phenothiazines—Chlorpromazine (B137089), Fluphenazine, Perphenazine, and its parent compound, Thioridazine—to offer researchers, scientists, and drug development professionals a detailed overview of their comparative performance based on available experimental data.

Comparative Performance Data

The therapeutic and adverse effects of phenothiazines are largely dictated by their affinity for various neurotransmitter receptors.[3][4] The following tables summarize the quantitative data on receptor binding affinities, clinical efficacy in schizophrenia, and the propensity to cause QTc interval prolongation, a significant cardiovascular side effect.[5][6]

Table 1: Receptor Binding Affinities (Ki, nM)

A lower Ki value indicates a higher binding affinity.

PhenothiazineDopamine (B1211576) D2Muscarinic M1Alpha-1 AdrenergicHistamine (B1213489) H1
Mesoridazine <3[7]Data not availableData not availableData not available
Chlorpromazine 1.1 - 50[8][9][10]10 - 26[9][11]1.4 - 8.5[8]0.3 - 4.5[8]
Fluphenazine 0.4>5000[11]10 - 501 - 20
Perphenazine 0.56[12]70[13]~10~1
Thioridazine 3.2 - 10[14][15]14[14]1.8[14]4.0[14]
Table 2: Comparative Clinical Efficacy in Schizophrenia
ComparisonKey Findings
Mesoridazine vs. Chlorpromazine In a double-blind study of acutely psychotic patients, Mesoridazine showed significantly greater improvement in motor activity, attitude and behavior, emotional response, and ideation and thought processes compared to Chlorpromazine. Patients on Mesoridazine also experienced less sedation.[16][17][18][19]
General Efficacy of Phenothiazines Phenothiazines, as a class, are effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[20][21] Their efficacy is primarily attributed to their antagonism of dopamine D2 receptors.[20]
Table 3: QTc Interval Prolongation
PhenothiazineMean QTc Prolongation (ms)
Mesoridazine 46.6[22]
Chlorpromazine Clinically significant prolongation reported[23]
Fluphenazine Implicated in significant QTc prolongation[1]
Perphenazine Data not consistently reported
Thioridazine 30.1 - 37.3[22][23]

Key Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of phenothiazines to the dopamine D2 receptor.

1. Membrane Preparation:

  • Crude membrane fractions are prepared from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., HEK293 cells) or from tissue rich in these receptors, such as the corpus striatum of rats.[24][25]

  • Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[24]

  • The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation of the supernatant to pellet the membranes.[24]

  • The final membrane pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[25]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[26]

  • Each well contains the membrane preparation, a constant concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [³H]Spiperone), and varying concentrations of the unlabeled test compound (the phenothiazine).[25][27]

  • A set of wells containing a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) is included to determine non-specific binding.[24]

  • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[26]

3. Filtration and Quantification:

  • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[25]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[26]

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[25]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Measurement of QTc Interval Prolongation in Clinical Trials

This protocol describes a typical methodology for assessing the effect of phenothiazines on the QTc interval in human subjects.[22]

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover study design is often employed to minimize bias.[22]

  • Healthy adult volunteers are recruited to isolate the drug's effect from underlying disease states.

2. Electrocardiogram (ECG) Monitoring:

  • A baseline 12-lead ECG is recorded for each participant before drug administration.[28]

  • After administration of a single oral dose of the phenothiazine or placebo, serial ECGs are recorded at predefined time points over a specified period (e.g., 24 hours).

  • Continuous Holter monitoring can also be used for more comprehensive data collection.

3. QT Interval Measurement:

  • The QT interval is measured from the beginning of the QRS complex to the end of the T wave.[29]

  • To correct for heart rate variability, the QT interval is corrected using a standard formula, most commonly Bazett's formula (QTc = QT / √RR) or Fridericia's formula (QTc = QT / ³√RR), especially at higher heart rates.[29][30]

  • Measurements are typically performed manually from the 12-lead ECG, often in lead II or V5, and an average of 3-5 consecutive beats is taken.[29][31]

4. Data Analysis:

  • The change in QTc interval from baseline is calculated for each time point for both the active drug and placebo groups.

  • The mean maximum increase in QTc and the area under the effect-time curve are compared between the drug and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).[22]

Visualized Pathways and Workflows

Phenothiazine Mechanism of Action: Dopaminergic Pathway

Phenothiazine Phenothiazine Dopamine_D2_Receptor Dopamine_D2_Receptor Phenothiazine->Dopamine_D2_Receptor Antagonism Adenylyl_Cyclase Adenylyl_Cyclase Dopamine_D2_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream_Signaling cAMP->Downstream_Signaling Activation Antipsychotic_Effect Antipsychotic_Effect Downstream_Signaling->Antipsychotic_Effect

Caption: Dopamine D2 receptor antagonism by phenothiazines.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell_Culture Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane_Pellet Centrifugation->Membrane_Pellet Incubation Incubation Membrane_Pellet->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification IC50_Determination IC50_Determination Quantification->IC50_Determination Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for radioligand binding assays.

References

Cross-validation of Mesoridazine Besylate's effects in different neuronal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cytotoxicity, Neurite Outgrowth, and Signaling Pathway Modulation in SH-SY5Y and PC12 Cell Lines

For researchers and drug development professionals navigating the complexities of antipsychotic drug efficacy, a critical evaluation of a compound's performance across multiple neuronal models is paramount. This guide provides a comprehensive cross-validation of Mesoridazine Besylate, a phenothiazine-class antipsychotic, in two widely utilized neuronal cell lines: the human neuroblastoma-derived SH-SY5Y and the rat pheochromocytoma-derived PC12. Through a comparative analysis of experimental data, this report illuminates the nuanced effects of this compound on cell viability, neuronal morphology, and key signaling pathways, offering valuable insights for preclinical assessment.

Comparative Efficacy of this compound and Other Antipsychotics

To contextualize the performance of this compound, its effects on cell viability and neurite outgrowth are compared with those of its parent compound, Thioridazine, and other commonly prescribed antipsychotics, Haloperidol (B65202) and Olanzapine (B1677200). The following tables summarize the available quantitative data from in vitro studies on SH-SY5Y and PC12 cells. It is important to note that direct comparative studies for this compound across both cell lines are limited; therefore, data has been synthesized from multiple sources.

Table 1: Comparative Cytotoxicity (IC50) of Antipsychotics in Neuronal Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound SH-SY5YData Not Available-
PC12Data Not Available-
Thioridazine SH-SY5Y~10-20[1][2]
PC12Data Not Available-
Haloperidol SH-SY5Y~10-50[3][4][5]
PC12Data Not Available-
Olanzapine SH-SY5Y>100[6][7][8]
PC12Data Not Available-

Note: IC50 values can vary depending on the specific assay conditions and duration of exposure. The values presented are approximations based on available literature.

Table 2: Comparative Effects on Neurite Outgrowth in Neuronal Cell Lines

CompoundCell LineEffect on Neurite OutgrowthConcentrationReference
This compound SH-SY5YData Not Available--
PC12Data Not Available--
Thioridazine SH-SY5YData Not Available--
PC12Data Not Available--
Haloperidol SH-SY5YInhibition1-50 µM[3][9]
PC12Data Not Available--
Olanzapine SH-SY5YNo significant effect/inhibition at high conc.10-100 µM[10][11]
PC12EnhancementNot specified[12]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture
  • SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells can be treated with retinoic acid.

  • PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. Differentiation into a neuronal phenotype can be induced by treatment with nerve growth factor (NGF).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

  • Seed neuronal cells (SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other antipsychotics for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Neurite Outgrowth Assay

This assay quantifies the extent of neurite formation, a key indicator of neuronal differentiation and health.[15][16][17]

  • Seed neuronal cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine or laminin) in a 24-well plate.

  • Induce differentiation if necessary (e.g., with retinoic acid for SH-SY5Y or NGF for PC12 cells).

  • Treat the differentiating cells with this compound or other compounds.

  • After the treatment period, fix the cells with 4% paraformaldehyde (PFA).

  • Permeabilize the cells and block non-specific binding sites.

  • Incubate the cells with a primary antibody against a neuron-specific marker, such as βIII-tubulin.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips onto microscope slides.

  • Capture images using a fluorescence microscope.

  • Analyze the images using appropriate software (e.g., ImageJ with the NeuronJ plugin) to measure parameters such as the number of neurites per cell, total neurite length, and the number of branch points.

Dopamine (B1211576) D2 Receptor Activity Assay (cAMP Assay)

This compound acts as a dopamine D2 receptor antagonist. The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.[18][19][20][21][22]

  • Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or U2OS cells).

  • Seed the cells in a suitable assay plate.

  • Pre-incubate the cells with various concentrations of this compound (the antagonist).

  • Stimulate the cells with a known D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA) or a reporter gene assay.

  • The ability of this compound to block the agonist-induced decrease in cAMP levels is a measure of its D2 receptor antagonist activity.

GSK-3β Activity Assay

Glycogen synthase kinase 3β (GSK-3β) is a key downstream effector in signaling pathways affected by some antipsychotics.[23][24][25]

  • Treat neuronal cells with this compound for the desired time.

  • Lyse the cells and immunoprecipitate GSK-3β using a specific antibody.

  • Perform an in vitro kinase assay by incubating the immunoprecipitated GSK-3β with a specific substrate (e.g., a synthetic peptide) and ATP (often radiolabeled [γ-³²P]ATP).

  • Measure the incorporation of phosphate (B84403) into the substrate using methods like scintillation counting or autoradiography.

  • Alternatively, use a non-radioactive method where the amount of ADP produced is measured using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by antipsychotic drugs and the general workflows for the experimental protocols described above.

cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_cellular Cellular Response Mesoridazine Mesoridazine Besylate D2R Dopamine D2 Receptor Mesoridazine->D2R Antagonism Gi Gi Protein D2R->Gi Activation Akt Akt D2R->Akt Modulation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation GSK3b GSK-3β Akt->GSK3b Inhibition NeuronalSurvival Neuronal Survival & Proliferation GSK3b->NeuronalSurvival Regulation NeuriteOutgrowth Neurite Outgrowth & Plasticity GSK3b->NeuriteOutgrowth Regulation

Mesoridazine's primary mechanism of action.

cluster_workflow Cytotoxicity Assay Workflow (MTT) start Seed Neuronal Cells (SH-SY5Y or PC12) treat Treat with Mesoridazine Besylate (24-72h) start->treat mtt Add MTT Reagent (2-4h incubation) treat->mtt solubilize Solubilize Formazan Crystals (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read

Workflow for assessing cell viability.

cluster_workflow Neurite Outgrowth Assay Workflow start Seed & Differentiate Neuronal Cells treat Treat with Mesoridazine Besylate start->treat fix Fix and Permeabilize Cells treat->fix stain Immunostain for βIII-tubulin fix->stain image Fluorescence Microscopy stain->image analyze Image Analysis (Neurite Length) image->analyze

Workflow for quantifying neurite outgrowth.

Conclusion

This comparative guide underscores the importance of cross-validating the effects of psychotropic compounds like this compound in multiple, relevant in vitro models. While a complete dataset for this compound remains to be fully elucidated, the provided framework and comparative data with other antipsychotics offer a valuable starting point for researchers. The detailed protocols and visual workflows are intended to facilitate the design of future experiments aimed at comprehensively characterizing the neuronal effects of this compound and other novel antipsychotic candidates. Further research is warranted to generate direct comparative data for this compound in SH-SY5Y and PC12 cells to provide a more definitive understanding of its cell-type-specific activities.

References

Head-to-Head Comparison of Mesoridazine and Haloperidol in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the antipsychotic drugs Mesoridazine (B118732) and Haloperidol (B65202) based on their performance in preclinical animal models. This analysis focuses on key indicators of antipsychotic efficacy and extrapyramidal side effects, supported by experimental data and detailed methodologies.

Mesoridazine, a phenothiazine (B1677639) derivative and the primary active metabolite of thioridazine (B1682328), and Haloperidol, a butyrophenone, are both first-generation antipsychotics.[1][2] Their therapeutic effects are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[3][4] However, their distinct pharmacological profiles lead to significant differences in their efficacy and side-effect profiles, particularly concerning extrapyramidal symptoms (EPS).[5] Animal models are crucial for elucidating these differences before clinical application.

Quantitative Performance Comparison

The following tables summarize the key quantitative data from animal studies, providing a direct comparison of Mesoridazine/Thioridazine and Haloperidol.

Table 1: Efficacy in a Model of Antipsychotic Activity (Conditioned Avoidance Response)

DrugAnimal ModelEffective Dose Range (mg/kg)Key Findings
Mesoridazine (as Thioridazine) Rat10-50Disrupted both acquisition and performance of Conditioned Avoidance Response (CAR).
Haloperidol Rat0.075-0.150Completely blocked the acquisition of CAR with minimal impact on previously acquired responses.[6]

Table 2: Liability for Extrapyramidal Side Effects (Catalepsy)

DrugAnimal ModelED50 for Catalepsy (mg/kg)Key Findings
Mesoridazine (as Thioridazine) RatNot explicitly defined, but significantly higher than HaloperidolThioridazine has a much lower propensity to induce catalepsy and dopamine receptor hypersensitivity compared to Haloperidol.[5][7]
Haloperidol Rat~0.29Induces a robust cataleptic state, a widely used animal model for predicting EPS.[8][9]

Table 3: In Vitro Receptor Binding Affinities (Ki in nM)

DrugDopamine D2 ReceptorKey Findings
Mesoridazine < 3 (for active stereoisomers)Two of its four stereoisomers demonstrate potent D2 receptor binding and functional antagonism.[10]
Haloperidol ~0.5 - 1.5Exhibits very high affinity for the D2 receptor.

Experimental Protocols

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a primary screening method for assessing the potential antipsychotic activity of drugs.[11][12]

Objective: To evaluate the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid capable of delivering a mild electric shock.

Procedure:

  • Acquisition/Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), which is a mild foot shock. The rat learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

  • Testing: After the animal has learned the avoidance response, it is treated with the test compound (Mesoridazine or Haloperidol) or a vehicle. The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded.

Interpretation: A drug with antipsychotic potential will significantly decrease the number of avoidance responses at doses that do not affect the escape response, indicating a specific effect on the conditioned behavior rather than general motor impairment.[13][14]

Catalepsy Bar Test in Rats

The catalepsy test is a widely used animal model to predict the likelihood of a drug causing extrapyramidal side effects, particularly parkinsonian-like motor rigidity.[15][16][17]

Objective: To measure the time an animal maintains an externally imposed, awkward posture.

Apparatus: A horizontal bar elevated to a specific height (e.g., 9-12 cm) from a flat surface.

Procedure:

  • The rat is administered the test drug (Mesoridazine or Haloperidol) or a vehicle.

  • At a predetermined time after drug administration, the animal's forepaws are gently placed on the elevated bar.

  • The latency to remove both forepaws from the bar is measured with a stopwatch. A cut-off time (e.g., 180 seconds) is typically set.

Interpretation: An increased latency to move from the bar is indicative of catalepsy. The dose of a drug that produces catalepsy in 50% of the animals (ED50) is a measure of its potential to induce EPS.[8][9]

Visualizing Mechanisms and Workflows

Pharmacological Signaling Pathways of Mesoridazine and Haloperidol

The following diagram illustrates the primary mechanism of action of both drugs at the dopamine D2 receptor, which is central to their antipsychotic effects and their propensity to cause extrapyramidal side effects.

Pharmacological Action at the Dopamine D2 Receptor cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Therapeutic Antipsychotic Effects (Mesolimbic Pathway) cAMP->Therapeutic EPS Extrapyramidal Side Effects (Nigrostriatal Pathway) cAMP->EPS Mesoridazine Mesoridazine Mesoridazine->D2R Blocks (Antagonist) Haloperidol Haloperidol Haloperidol->D2R Blocks (Antagonist)

Caption: Antagonism of the D2 receptor by Mesoridazine and Haloperidol.

Experimental Workflow for Preclinical Antipsychotic Drug Comparison

This diagram outlines the typical experimental process for comparing the effects of Mesoridazine and Haloperidol in animal models.

Experimental Workflow for Antipsychotic Drug Comparison Animal_Prep Animal Acclimation (e.g., Rats) Drug_Admin Drug Administration (Mesoridazine, Haloperidol, or Vehicle) Animal_Prep->Drug_Admin CAR_Test Conditioned Avoidance Response Test (Model for Efficacy) Drug_Admin->CAR_Test Catalepsy_Test Catalepsy Bar Test (Model for EPS) Drug_Admin->Catalepsy_Test Data_Acq Data Acquisition (Avoidance/Escape Latencies, Catalepsy Scores) CAR_Test->Data_Acq Catalepsy_Test->Data_Acq Data_Analysis Data Analysis (ED50 Calculation, Statistical Comparison) Data_Acq->Data_Analysis Conclusion Comparative Efficacy and Side Effect Profile Data_Analysis->Conclusion

Caption: Workflow for comparing antipsychotics in animal models.

References

Replicating Antipsychotic Effects of Mesoridazine Besylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mesoridazine (B118732) Besylate's antipsychotic effects with other alternatives, supported by experimental data. The information is presented to facilitate the replication of published findings and to inform future research and development in psychopharmacology.

Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1][2] However, its clinical application is significantly limited by a dose-dependent prolongation of the QTc interval, which carries a risk of potentially fatal cardiac arrhythmias.[3] Consequently, its use is reserved for patients with schizophrenia who have not responded to other antipsychotic treatments.[3] This guide synthesizes available data to compare its efficacy and safety profile with other antipsychotic agents.

Comparative Efficacy

The clinical efficacy of antipsychotic medications is primarily assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). These scales quantify the severity of symptoms associated with schizophrenia.

While direct, extensive head-to-head clinical trial data with modern atypical antipsychotics is limited for Mesoridazine, historical studies provide some comparative insights.

AntipsychoticStudy PopulationKey Efficacy Findings
Mesoridazine Acute SchizophreniaDouble-blind studies have compared its efficacy to chlorpromazine (B137089), though specific BPRS/PANSS score changes are not consistently reported in recent literature.[4][5][6]
Chlorpromazine SchizophreniaA meta-analysis showed chlorpromazine provides global improvement in symptoms compared to placebo.[7] In a study of patients unresponsive to haloperidol (B65202), chlorpromazine did not show a statistically significant difference in BPRS total scores compared to olanzapine (B1677200).[[“]]
Haloperidol SchizophreniaIn a comparative study with amisulpride, haloperidol showed a 38% improvement in mean BPRS total score.[9] Another analysis showed a mean decrease from baseline in PANSS total scores of -14.3.[10]
Olanzapine SchizophreniaDemonstrated superiority over haloperidol in improving global psychopathology (BPRS total score) and negative symptoms (PANSS negative subscale score).[11][12]
Risperidone (B510) SchizophreniaShowed a greater decrease in PANSS total scores compared to haloperidol (-20.9 vs -14.3).[10] In another trial, the mean change from baseline on the total PANSS score was comparable to haloperidol.

Comparative Side-Effect Profiles

A critical aspect of antipsychotic drug evaluation is the assessment of their side-effect profiles. Key adverse effects include extrapyramidal symptoms (EPS), weight gain, and cardiovascular effects, particularly QTc prolongation.

Side EffectMesoridazineChlorpromazineHaloperidolOlanzapineRisperidone
Extrapyramidal Symptoms (EPS) Incidence rates from comparative trials are not readily available in recent literature.Associated with a notable risk of EPS.More frequent induction of EPS compared to chlorpromazine (RR 2.2).[13]Lower incidence of EPS compared to haloperidol.[14]Causes less EPS than haloperidol. Akathisia reported in 7% of patients in one study.[15][16]
Weight Gain Data from direct comparative trials is limited.Associated with weight gain.Associated with significant weight gain.[17]Associated with a mean weight increase of 4.15 kg after 10 weeks.[18]Associated with a mean weight increase of 2.10 kg after 10 weeks.[18]
QTc Prolongation Causes dose-related QTc interval prolongation, a major safety concern.[3][19]Carries a risk of QTc prolongation.[20]Intravenous administration in high doses is associated with a clinically significant risk.[14]Lower risk compared to some other antipsychotics.Lower risk compared to some other antipsychotics.

Receptor Binding Affinity

The pharmacological actions of antipsychotic drugs are intrinsically linked to their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding.

ReceptorMesoridazine (Stereoisomer dependent)ChlorpromazineHaloperidolOlanzapineRisperidoneClozapineQuetiapineZiprasidone
Dopamine D2 (Ki, nM) < 3 (for two potent isomers)[21]+++++++11[2]3.3[2]125[2]160[2]4.8[2]
Serotonin 5-HT2A (Ki, nM) Moderate affinity[21]+++++++++
Histamine H1 ++++-++++++++++++
Alpha1 Adrenergic +++++++++++++++++
Muscarinic M1 19 (M4)[4]+++-+++-++++++

Binding affinity is represented qualitatively where specific Ki values were not available in the searched literature (+ weak to ++++ strong). For Mesoridazine, the Ki value for the M4 receptor is provided as M1 data was not found.

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to D2 receptors in a membrane preparation from cells expressing the receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing human D2 receptors.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer.

  • Binding Assay:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known D2 antagonist).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models for Assessing Antipsychotic Efficacy

Objective: To evaluate the potential antipsychotic activity of a test compound in preclinical animal models.

Common Models:

  • Amphetamine-Induced Stereotypy:

    • Principle: The psychostimulant amphetamine induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents, which is considered a model for dopamine hyperactivity in psychosis. Antipsychotic drugs can attenuate these behaviors.

    • Methodology:

      • Administer the test compound to rodents.

      • After a pre-treatment period, administer amphetamine.

      • Observe and score the intensity and duration of stereotyped behaviors at set time intervals.

      • Compare the scores of the test compound group to a vehicle control group.

  • Prepulse Inhibition (PPI) of the Startle Reflex:

    • Principle: A weaker sensory stimulus (prepulse) preceding a strong, startle-inducing stimulus will inhibit the startle response. This sensorimotor gating is deficient in individuals with schizophrenia. Antipsychotics can restore this deficit.

    • Methodology:

      • Place the animal in a startle chamber equipped with a sensor to measure the startle response.

      • Present a series of trials with the startle stimulus alone and preceded by a prepulse of varying intensities.

      • Administer the test compound or a vehicle.

      • Induce a PPI deficit using a dopamine agonist (e.g., apomorphine).

      • Measure the ability of the test compound to reverse the induced PPI deficit.

Visualizations

Mesoridazine Signaling Pathway

Mesoridazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates Serotonin_Receptor 5-HT2A Receptor Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Leads to Mesoridazine Mesoridazine Mesoridazine->D2_Receptor Blocks Mesoridazine->Serotonin_Receptor Blocks

Caption: Mesoridazine blocks dopamine D2 and serotonin 5-HT2A receptors.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation from D2 Expressing Cells start->membrane_prep assay_setup Incubate Membranes with Radioligand and Test Compound membrane_prep->assay_setup filtration Separate Bound and Free Ligand via Filtration assay_setup->filtration scintillation Quantify Radioactivity with Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Ki Values scintillation->data_analysis end End data_analysis->end Antipsychotic_Side_Effects cluster_receptors Receptor Blockade cluster_effects Side Effects Antipsychotic Antipsychotic Drug D2_Blockade Dopamine D2 Antipsychotic->D2_Blockade H1_Blockade Histamine H1 Antipsychotic->H1_Blockade Alpha1_Blockade Alpha-1 Adrenergic Antipsychotic->Alpha1_Blockade M1_Blockade Muscarinic M1 Antipsychotic->M1_Blockade EPS Extrapyramidal Symptoms D2_Blockade->EPS Weight_Gain Weight Gain / Sedation H1_Blockade->Weight_Gain Orthostasis Orthostatic Hypotension Alpha1_Blockade->Orthostasis Anticholinergic Anticholinergic Effects M1_Blockade->Anticholinergic

References

Assessing QT Interval Prolongation: A Comparative Analysis of Mesoridazine and Other Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prolongation of the QT interval on an electrocardiogram (ECG) is a critical safety concern in drug development, as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Several antipsychotic medications have been associated with this adverse effect, with varying degrees of risk. This guide provides a detailed comparison of the QT interval prolonging effects of mesoridazine (B118732) versus other commonly prescribed antipsychotics, supported by experimental data and detailed methodologies.

Quantitative Comparison of QTc Prolongation and hERG Channel Inhibition

The primary mechanism by which many antipsychotics prolong the QT interval is through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. The following tables summarize key quantitative data from comparative studies, including the mean change in the corrected QT interval (QTc) observed in clinical trials and the in vitro potency of these drugs in blocking the hERG channel, expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Clinically Observed Mean Change in QTc Interval for Various Antipsychotics

AntipsychoticMean ΔQTc (ms)Notes
Mesoridazine 46.6 Data from a study on healthy adults after a single 50 mg oral dose.[1][2]
Thioridazine (B1682328)30.1 - 37.3One study reported a 30.1 ms (B15284909) increase, while another in healthy adults after a single 50 mg oral dose showed a 37.3 ms increase.[1][2][3][4]
Ziprasidone15.9
Haloperidol7.1
Quetiapine5.7
Risperidone3.6 - 3.9
Olanzapine1.7
Placebo12.9For comparison, from the same study as the mesoridazine and thioridazine single-dose data.[1][2]

Table 2: In Vitro hERG Channel Inhibition (IC50) of Various Antipsychotics

AntipsychotichERG IC50 (nM)Chemical Class
Benperidol3.37Butyrophenone
Pimozide<10-fold selectivity for D2/5-HT2A over hERGDiphenylbutylpiperidine
Thioridazine Little to no selectivity for D2/5-HT2A over hERG Phenothiazine
Sertindole<10-fold selectivity for D2/5-HT2A over hERGPhenylindole
Ziprasidone-Benzisothiazolyl piperazine
Quetiapine-Dibenzothiazepine
Risperidone-Benzisoxazole
Olanzapine100-1000-fold selectivity for D2/5-HT2A over hERGThienobenzodiazepine
Sulpiride>100,000Substituted benzamide

Note: A lower IC50 value indicates a higher potency for blocking the hERG channel. Data for some compounds are presented qualitatively due to the nature of the source material.

Experimental Protocols

Clinical Assessment of QT Interval Prolongation

The data presented in Table 1 are derived from clinical trials designed to assess the cardiac safety of antipsychotic drugs. A typical experimental protocol for such a study involves the following steps:

  • Subject Selection: Healthy adult volunteers or patients with stable psychotic disorders are recruited.[1][4] Exclusion criteria often include a history of cardiovascular disease, electrolyte abnormalities, and concomitant use of other QT-prolonging medications.

  • Baseline ECG: A baseline 12-lead ECG is recorded for each participant to determine their baseline QTc interval.[5]

  • Drug Administration: Participants are administered a single oral dose or multiple doses of the antipsychotic medication or a placebo in a randomized, double-blind, crossover, or parallel-group study design.[1][4]

  • ECG Monitoring: Serial ECGs are recorded at predefined time points after drug administration to capture the peak plasma concentration of the drug and its metabolites.[5]

  • QT Interval Measurement and Correction: The QT interval is measured from the ECG recordings. To account for variations in heart rate, the QT interval is corrected using a standard formula, most commonly Bazett's formula (QTc = QT / √RR) or Fridericia's formula (QTc = QT / ³√RR).[3]

  • Data Analysis: The change in QTc from baseline (ΔQTc) is calculated for each participant at each time point. The mean ΔQTc for the active drug is then compared to that of the placebo to determine the drug's effect on the QT interval.

In Vitro Assessment of hERG Channel Inhibition

The hERG IC50 values in Table 2 are determined using the whole-cell patch-clamp technique on cells stably expressing the hERG channel.[6][7] This in vitro assay provides a direct measure of a drug's ability to block the hERG potassium current.

  • Cell Culture: Human embryonic kidney (HEK293) cells are genetically engineered to stably express the hERG potassium channel.[6][7]

  • Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single HEK293 cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.

  • Drug Application: The antipsychotic drug is applied to the cell at various concentrations.

  • Current Measurement: The hERG current is measured before and after the application of the drug at each concentration.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each drug concentration. An IC50 value, representing the concentration at which the drug inhibits 50% of the hERG current, is then determined by fitting the concentration-response data to a sigmoid function.[6][7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing QTc prolongation and the signaling pathway of hERG channel inhibition.

Experimental_Workflow_QTc_Assessment cluster_protocol Clinical Trial Protocol start Subject Recruitment (Healthy Volunteers or Patients) baseline Baseline 12-Lead ECG start->baseline randomization Randomization baseline->randomization drug_admin Drug/Placebo Administration randomization->drug_admin ecg_monitoring Serial ECG Monitoring drug_admin->ecg_monitoring qt_measurement QT Interval Measurement & Correction (e.g., Bazett's) ecg_monitoring->qt_measurement data_analysis Data Analysis (ΔQTc vs. Placebo) qt_measurement->data_analysis end_point Assessment of QT Prolongation Risk data_analysis->end_point

Caption: Workflow for assessing drug-induced QTc prolongation in a clinical trial setting.

hERG_Inhibition_Pathway cluster_cellular Cellular Mechanism of QT Prolongation drug Antipsychotic Drug (e.g., Mesoridazine) herg hERG K+ Channel in Cardiomyocyte drug->herg Blockade k_efflux Reduced K+ Efflux herg->k_efflux Inhibition repolarization Delayed Ventricular Repolarization k_efflux->repolarization qt_prolongation QT Interval Prolongation on ECG repolarization->qt_prolongation tdp Increased Risk of Torsades de Pointes qt_prolongation->tdp

Caption: Signaling pathway illustrating how antipsychotic-induced hERG channel blockade leads to QT prolongation.

References

A Comparative Analysis of the Side Effect Profiles of Mesoridazine and Risperidone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the side effect profiles of the typical antipsychotic Mesoridazine and the atypical antipsychotic Risperidone (B510). It is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the differing safety profiles of these two agents. Mesoridazine, a phenothiazine (B1677639) derivative, was withdrawn from the U.S. market in 2004 due to severe cardiac-related adverse events.[1][2] Risperidone, a benzisoxazole derivative, remains a widely prescribed antipsychotic but is associated with its own distinct set of side effects.

Executive Summary

Mesoridazine's side effect profile is dominated by a significant risk of cardiac arrhythmias, specifically QT interval prolongation, which can lead to potentially fatal outcomes.[1][2][3] In contrast, Risperidone's primary safety concerns revolve around extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic changes such as weight gain.[4][5][6] While direct head-to-head comparative trial data is limited due to Mesoridazine's market withdrawal, this guide synthesizes available clinical and post-marketing data to provide a comparative overview. A cohort study comparing Mesoridazine's parent compound, thioridazine (B1682328), with Risperidone found a higher mortality risk associated with thioridazine.[7]

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the notable side effects of Mesoridazine and Risperidone. The data for Mesoridazine is derived from historical clinical trial information and post-marketing surveillance prior to its withdrawal. Data for Risperidone is from a meta-analysis of 15 randomized controlled trials.[8]

Side Effect CategoryMesoridazine (Historical Data)Risperidone (Incidence from Meta-Analysis)
Cardiac High risk of QT prolongation and life-threatening arrhythmias (Torsades de Pointes) [1][2][3]Lower risk of significant cardiac events compared to Mesoridazine.
Extrapyramidal Symptoms (EPS) Present, including parkinsonism, akathisia, and dystonia.[3][9]Higher incidence compared to placebo (p=0.005) [8]
Metabolic Weight gain reported.[9]Significant weight gain compared to control groups (p<0.001) [8]
Endocrine Hyperprolactinemia leading to amenorrhea, galactorrhea, and gynecomastia.[9]Elevated prolactin levels are a common side effect. [8][10]
Sedation Drowsiness is a common side effect.[3]Sedation is a frequently reported adverse event.
Anticholinergic Dry mouth, constipation, blurred vision.[3]Generally lower anticholinergic effects compared to typical antipsychotics.
Other Serious Adverse Events Neuroleptic Malignant Syndrome (NMS), tardive dyskinesia.[1]Neuroleptic Malignant Syndrome (NMS), tardive dyskinesia.[6]

Experimental Protocols

Assessment of QT Interval Prolongation

Objective: To evaluate the effect of a drug on cardiac repolarization.

Methodology: A "thorough QT/QTc study" is the standard methodology.[11]

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel study in healthy volunteers.[12]

  • ECG Monitoring: 12-lead electrocardiograms (ECGs) are recorded at baseline and at multiple time points post-dosing, corresponding to the drug's pharmacokinetic profile.[11][13]

  • QT Interval Measurement: The QT interval is measured from the beginning of the QRS complex to the end of the T wave.[11]

  • Heart Rate Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTcB = QT/√RR) or Fridericia's (QTcF = QT/∛RR) formula, to obtain the QTc interval.[13]

  • Data Analysis: The change in QTc from baseline is calculated for the active drug, placebo, and positive control groups. The primary analysis focuses on the mean difference in QTc change between the drug and placebo.

Evaluation of Extrapyramidal Symptoms (EPS)

Objective: To quantify the incidence and severity of drug-induced movement disorders.

Methodology: Standardized rating scales are administered by trained clinicians.

  • Simpson-Angus Scale (SAS): Used to assess parkinsonian symptoms. It evaluates rigidity, tremor, and akinesia. Each of the 10 items is rated on a 5-point scale (0-4), and the total score is the sum of the item scores divided by 10.[14][15]

  • Barnes Akathisia Rating Scale (BARS): Specifically designed to measure drug-induced akathisia. It includes objective and subjective items and a global clinical assessment.[14][16]

  • Abnormal Involuntary Movement Scale (AIMS): A 12-item scale used to assess the severity of tardive dyskinesia.[14]

Monitoring of Prolactin Levels

Objective: To assess the impact of a drug on prolactin secretion.

Methodology:

  • Baseline Measurement: A baseline serum prolactin level is obtained before initiating treatment.[17][18][19]

  • Follow-up Monitoring: Prolactin levels are monitored periodically during treatment, especially after dose adjustments.[17][18] For antipsychotics with a high risk of hyperprolactinemia, annual monitoring is recommended.[18]

  • Sample Collection: Blood samples for prolactin measurement should be taken in the morning, in a fasting state if possible, and at least one hour after waking to minimize physiological fluctuations.[20]

  • Clinical Assessment: Patients should be regularly assessed for clinical signs and symptoms of hyperprolactinemia (e.g., menstrual irregularities, galactorrhea, sexual dysfunction).[17][18]

Assessment of Metabolic Side Effects

Objective: To monitor for changes in weight, glucose, and lipid metabolism.

Methodology:

  • Baseline Measurements: Record baseline weight, Body Mass Index (BMI), fasting plasma glucose, and a fasting lipid profile (total cholesterol, LDL, HDL, and triglycerides).[21][22]

  • Regular Monitoring:

    • Weight and BMI: Monitored at each visit, especially during the initial months of treatment.[21]

    • Fasting Glucose and Lipids: Re-evaluated at 3 months after initiating treatment and then annually.[21][22]

  • Patient Education: Patients should be counseled about the risk of metabolic side effects and the importance of diet and exercise.

Mandatory Visualization

cluster_Mesoridazine Mesoridazine (Typical Antipsychotic) cluster_Risperidone Risperidone (Atypical Antipsychotic) Mesoridazine Mesoridazine D2_M Dopamine D2 Receptor Mesoridazine->D2_M Antagonism Cardiac_Ion_M Cardiac Ion Channels (hERG) Mesoridazine->Cardiac_Ion_M Blockade Mesolimbic_M Mesolimbic Pathway (Antipsychotic Effect) D2_M->Mesolimbic_M Blockade Nigrostriatal_M Nigrostriatal Pathway (Extrapyramidal Symptoms) D2_M->Nigrostriatal_M Blockade Tuberoinfundibular_M Tuberoinfundibular Pathway (Hyperprolactinemia) D2_M->Tuberoinfundibular_M Blockade QT_Prolongation_M QT Prolongation Cardiac_Ion_M->QT_Prolongation_M Leads to Risperidone Risperidone D2_R Dopamine D2 Receptor Risperidone->D2_R Antagonism HT2A_R Serotonin 5-HT2A Receptor Risperidone->HT2A_R Potent Antagonism Mesolimbic_R Mesolimbic Pathway (Antipsychotic Effect) D2_R->Mesolimbic_R Blockade Nigrostriatal_R Nigrostriatal Pathway (Extrapyramidal Symptoms) D2_R->Nigrostriatal_R Blockade Tuberoinfundibular_R Tuberoinfundibular Pathway (Hyperprolactinemia) D2_R->Tuberoinfundibular_R Blockade HT2A_R->Nigrostriatal_R Modulates Dopamine Release (Mitigates EPS)

Caption: Comparative Signaling Pathways of Mesoridazine and Risperidone.

cluster_Screening Screening & Baseline cluster_Randomization Randomization & Treatment cluster_FollowUp Follow-up Assessments cluster_Analysis Data Analysis P1 Patient Population (e.g., Schizophrenia) P2 Informed Consent P1->P2 P3 Baseline Assessments: - ECG (QTc) - EPS Scales (SAS, BARS, AIMS) - Serum Prolactin - Metabolic Panel (Weight, BMI, Glucose, Lipids) P2->P3 R1 Randomization P3->R1 T1 Group A: Mesoridazine R1->T1 T2 Group B: Risperidone R1->T2 F1 Regular Monitoring Visits (e.g., Weeks 1, 2, 4, 8, 12) T1->F1 T2->F1 F2 ECG Monitoring F1->F2 F3 EPS Assessments F1->F3 F4 Prolactin & Metabolic Monitoring F1->F4 A1 Statistical Analysis: - Comparison of incidence & severity of side effects - Change from baseline for continuous measures F1->A1

Caption: Proposed Experimental Workflow for a Comparative Side Effect Study.

References

Validating the Antagonistic Effect of Mesoridazine on Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antagonistic effects of Mesoridazine (B118732) on serotonin (B10506) (5-HT) receptors. Through a detailed comparison with other atypical antipsychotics, supported by experimental data and protocols, this document serves as a valuable resource for researchers and professionals in the field of drug development and neuroscience. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, has been historically used in the treatment of schizophrenia.[1] However, it was withdrawn from the US market in 2004 due to significant cardiac side effects. Despite its discontinuation, understanding its serotonergic activity remains crucial for the development of safer and more effective antipsychotic drugs.

Comparative Analysis of Serotonin Receptor Binding Affinities

The antagonistic effect of a drug at a specific receptor is primarily determined by its binding affinity. This is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of Mesoridazine and a selection of other atypical antipsychotics for various serotonin receptor subtypes. This data has been compiled from various in vitro radioligand binding assays.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT3 (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)
Mesoridazine Moderate Affinity[1]Moderate Affinity[1]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Risperidone420[2]0.2[2]50[2]Data Not AvailableData Not AvailableHigh Affinity[3]
Clozapine (B1669256)Data Not AvailableHigh Affinity[4]High Affinity[5]Low Nanomolar[6]Potent Antagonist[7]High Affinity[8]
Olanzapine (B1677200)Data Not Available30-40 (IC50)[9]15 (Ki)[9]6.38 (pKB)[7]8.30 (pKi)[7]Data Not Available
ZiprasidoneHigh Affinity[10]High Affinity[10]High Affinity[10]Data Not AvailableData Not AvailableData Not Available
Aripiprazole1.7[11]3.4[11]15[11]Data Not AvailableData Not Available39[11]
Lurasidone6.8[12]2.0[12]415[12]Data Not AvailableData Not Available0.5[12]
AmisulprideLow AffinityData Not AvailableData Not AvailableData Not AvailableData Not Available11.5[13]

Functional Antagonism at Serotonin Receptors

Beyond binding affinity, functional assays are essential to determine the pharmacological action of a compound at a receptor. These assays measure the ability of a drug to inhibit the downstream signaling cascade initiated by the natural ligand (serotonin). The half-maximal inhibitory concentration (IC50) is a common measure of a drug's antagonist potency, with lower values indicating greater potency.

The table below presents available functional data for Mesoridazine and its comparators. It is important to note that comprehensive functional data for Mesoridazine across all serotonin receptor subtypes is limited.

Compound5-HT2A (IC50/pIC50/pKB)5-HT2C (IC50/pIC50)5-HT3 (Functional Assay)5-HT6 (pKB)5-HT7 (Functional Assay)
Mesoridazine Moderate Antagonism[1]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Risperidone9.07 (pIC50)[5]> Risperidone[5]No significant inhibition[7]Weak Antagonist[7]Inactivating Antagonist[3]
ClozapineCompetitive Antagonist[5]7.19 (pIC50)[5]Functional Antagonist[6]7.42[7]Reactivates Risperidone-inactivated receptors[8]
Olanzapine30-40 nM (IC50)[9]Potent Inhibition (Ki=15nM)[9]Potent Antagonist (pKB=6.38)[7]7.38[7]Data Not Available
ZiprasidoneAntagonist[10]Antagonist[10]Data Not AvailableWeak Antagonist[7]Data Not Available
AripiprazoleAntagonist[11]Partial Agonist[11]Data Not AvailableData Not AvailableFunctional Antagonist[14]
LurasidoneAntagonist[12]Data Not AvailableData Not AvailableData Not AvailableAntagonist[12]
KetanserinPotent Antagonist[15]Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Accurate and reproducible data are the cornerstone of pharmacological research. Below are detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell Membranes: Prepared from cells recombinantly expressing the human serotonin receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A receptors).

  • Test Compound: Mesoridazine or other antipsychotics.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that also binds to the target receptor (e.g., serotonin).

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To quantify the amount of bound radioligand.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Equilibration: Incubate the plate at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay Protocols

Functional assays assess the downstream consequences of receptor binding. The choice of assay depends on the signaling pathway of the specific receptor subtype.

1. cAMP Inhibition Assay (for Gi/o-coupled receptors like 5-HT1A)

Objective: To measure the inhibition of adenylyl cyclase activity upon receptor activation.

Procedure:

  • Cell Culture: Use cells stably expressing the human 5-HT1A receptor.

  • Assay Setup: Plate the cells and pre-incubate with varying concentrations of the antagonist (e.g., Mesoridazine).

  • Stimulation: Add a known concentration of a receptor agonist (e.g., serotonin) along with a stimulator of adenylyl cyclase (e.g., forskolin).

  • Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.[16]

2. Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A)

Objective: To measure the increase in intracellular calcium concentration upon receptor activation.

Procedure:

  • Cell Culture: Use cells stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist.

  • Agonist Addition: Add a known concentration of a 5-HT2A receptor agonist (e.g., serotonin).

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response and plot it against the antagonist concentration to calculate the IC50 value.[17][18]

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

G cluster_0 5-HT2A Receptor Signaling Pathway Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Gq_protein Gq Protein Receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Mesoridazine Mesoridazine (Antagonist) Mesoridazine->Receptor

Caption: Antagonism of the 5-HT2A receptor signaling cascade by Mesoridazine.

G cluster_1 Radioligand Binding Assay Workflow A Prepare reagents: Cell membranes, radioligand, test compound, buffers B Incubate components in multi-well plate A->B C Separate bound & free radioligand via filtration B->C D Wash filters to remove unbound radioligand C->D E Quantify radioactivity using scintillation counter D->E F Analyze data: Calculate IC50 and Ki E->F

Caption: A generalized workflow for a radioligand binding assay.

G Mesoridazine Mesoridazine Binding Binding Mesoridazine->Binding NoBinding No Binding SerotoninReceptor Serotonin Receptor AntagonisticEffect Antagonistic Effect SerotoninReceptor->AntagonisticEffect Binding->SerotoninReceptor NoEffect No Effect

Caption: Logical relationship of Mesoridazine's antagonistic effect.

Conclusion

The available data robustly validates the antagonistic effect of Mesoridazine at serotonin receptors, particularly the 5-HT2A subtype, where it exhibits moderate affinity and functional antagonism.[1] Its binding profile across various serotonin receptors, when compared to other atypical antipsychotics, reveals a complex interaction pattern. While its clinical use has been discontinued (B1498344) due to safety concerns, the study of Mesoridazine's serotonergic pharmacology provides valuable insights for the rational design of novel antipsychotic agents with improved efficacy and a more favorable side-effect profile. Further research to fully characterize its functional activity at a wider range of serotonin receptor subtypes would be beneficial for a complete understanding of its pharmacological footprint.

References

A Comparative Analysis of the In-Vitro and In-Vivo Potency of Mesoridazine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo potency of Mesoridazine (B118732) Besylate, a phenothiazine (B1677639) antipsychotic, with other representative antipsychotic agents. The data presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of this compound.

Mesoridazine, a metabolite of thioridazine, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] Its potency, both in laboratory assays and in living organisms, is a critical determinant of its therapeutic efficacy and side-effect profile. This guide will delve into the quantitative measures of this potency and provide the context of the experimental procedures used for these assessments.

In-Vitro and In-Vivo Potency: A Tabular Comparison

The following table summarizes the available quantitative data on the in-vitro and in-vivo potency of Mesoridazine Besylate compared to the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine (B1669256). This allows for a direct comparison of their pharmacological activity at their primary target and in a behavioral model predictive of antipsychotic efficacy.

DrugIn-Vitro Potency (Dopamine D2 Receptor Binding Affinity, Ki)In-Vivo Potency (Conditioned Avoidance Response, ED50)
This compound < 3 nM (for two of its stereoisomers)[2]Data not readily available in the form of a specific ED50 value. However, as a clinically effective antipsychotic, it is known to disrupt conditioned avoidance responding.[3]
Haloperidol 0.89 nM[4]0.15 mg/kg (impaired acquisition in rats)[5]
Clozapine ~75 nM (with [3H]raclopride as radioligand)[6]5 mg/kg (decreased avoidance in mice)[7]

Note: The in-vitro potency is represented by the Ki value, which is the inhibition constant for ligand binding to the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity. The in-vivo potency is represented by the ED50 value in the conditioned avoidance response (CAR) test, which is the dose required to produce a 50% effect in suppressing the conditioned response. A lower ED50 value indicates higher potency.

Experimental Protocols

A detailed understanding of the methodologies employed to determine these potency values is crucial for the accurate interpretation of the data.

In-Vitro Potency: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from cultured cells (e.g., HEK293 cells).

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride) is used.

  • Competition Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound, Haloperidol, or Clozapine).

  • Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In-Vivo Potency: Conditioned Avoidance Response (CAR) Test

Objective: To assess the antipsychotic potential of a test compound by measuring its ability to disrupt a learned avoidance response in an animal model.[3]

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or a hurdle is used. The floor of the apparatus is typically a grid that can deliver a mild electric shock.

  • Conditioning Stimulus (CS): A neutral stimulus, such as a light or a tone, is presented.

  • Unconditioned Stimulus (US): A mild, aversive stimulus, such as a foot shock, is delivered through the floor grid.

  • Training (Acquisition): An animal (typically a rat) is placed in the shuttle box. The CS is presented for a short period, followed by the US. The animal learns to avoid the US by moving to the other compartment of the shuttle box during the presentation of the CS (the avoidance response). If the animal fails to move during the CS, it receives the US and can escape it by moving to the other compartment (the escape response).

  • Drug Administration: Once the animals have been trained to a stable level of avoidance responding, they are administered the test compound (this compound, Haloperidol, or Clozapine) at various doses.

  • Testing: The animals are then tested in the shuttle box. The number of successful avoidance responses and escape responses is recorded.

  • Data Analysis: The dose of the drug that produces a 50% reduction in the number of avoidance responses without significantly affecting the escape response is determined as the ED50.

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and procedures discussed, the following diagrams are provided.

Dopamine_D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Mesoridazine Mesoridazine Besylate Mesoridazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to CAR_Workflow cluster_training Training Phase cluster_testing Testing Phase Start_Training Place Animal in Shuttle Box Present_CS Present Conditioned Stimulus (CS) Start_Training->Present_CS Present_US Present Unconditioned Stimulus (US) Present_CS->Present_US Avoidance_Response Animal Avoids US by Moving Present_CS->Avoidance_Response if response Escape_Response Animal Escapes US by Moving Present_US->Escape_Response if no avoidance Repeat_Trials Repeat for Multiple Trials Avoidance_Response->Repeat_Trials Escape_Response->Repeat_Trials Administer_Drug Administer Test Compound Repeat_Trials->Administer_Drug Test_Animal Place Animal in Shuttle Box Administer_Drug->Test_Animal Record_Responses Record Avoidance and Escape Responses Test_Animal->Record_Responses Analyze_Data Analyze Data to Determine ED50 Record_Responses->Analyze_Data

References

Safety Operating Guide

Proper Disposal of Mesoridazine Besylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Mesoridazine Besylate, a phenothiazine-class drug. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety standards.

This compound, formerly marketed as Serentil, is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][2] However, due to its potential health hazards, it requires careful management as a non-controlled hazardous pharmaceutical waste. Safety Data Sheets (SDS) for Mesoridazine indicate that the compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[3] Therefore, standard disposal methods such as flushing or discarding in regular trash are strictly prohibited. The recommended disposal method is incineration at a permitted hazardous waste facility.

Key Data for this compound Disposal

For quick reference, the following table summarizes the essential data for the proper handling and disposal of this compound.

ParameterValue/ClassificationCitation
DEA Controlled Substance No[1][2]
RCRA Hazardous Waste Not explicitly listed, but should be managed as hazardous due to toxicity.[4][5][6][7][8]
Primary Health Hazards Harmful if swallowed, in contact with skin, or inhaled; causes serious eye irritation.[3]
Recommended Disposal Method Incineration at a permitted hazardous waste facility.[9]
Prohibited Disposal Methods Flushing down the drain, disposal in regular trash.[10]

Experimental Protocols for Waste Neutralization (Not Recommended)

While some chemical degradation methods for phenothiazines exist in research literature, in-lab neutralization of this compound waste is not recommended as a standard disposal procedure. The complexity and potential for hazardous byproducts necessitate that disposal be handled by a licensed and accredited waste management provider. The procedures outlined below are for informational purposes only and are not a substitute for professional disposal.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound:

  • Segregation:

    • Isolate all waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips).

    • This waste must be segregated from non-hazardous laboratory trash.

  • Waste Container Labeling:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The name of the chemical: "this compound"

      • The specific hazards (e.g., "Toxic," "Harmful if Swallowed")

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a complete inventory of the waste, including the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of pickup by the disposal vendor.

    • Retain all waste manifests and certificates of destruction provided by the contractor, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Disposal Workflow start Waste Generation (this compound) is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it a RCRA Listed Hazardous Waste? is_controlled->is_hazardous No manage_as_hazardous Prudent to manage as hazardous due to toxicity is_hazardous->manage_as_hazardous No segregate Segregate as Hazardous Waste manage_as_hazardous->segregate label_container Label Container (Hazardous Waste) segregate->label_container store Store in Designated Area label_container->store professional_disposal Arrange for Professional Disposal (Incineration) store->professional_disposal document Document and Retain Records professional_disposal->document end Disposal Complete document->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mesoridazine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mesoridazine Besylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a potent antipsychotic agent that requires careful handling due to its acute oral toxicity. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE) Protocol

All personnel must use the following PPE when handling this compound. This is a mandatory requirement for all procedures involving this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free, chemotherapy-rated gloves (tested to ASTM D6978 standard).[1][2]Prevents skin contact and absorption.[3] Double gloving provides an additional barrier.[4] Powder-free gloves are recommended to avoid aerosolization and contamination of the work area.[3]
Gown Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs.[1][4]Protects skin and personal clothing from contamination. The gown's cuffs should be tucked under the outer gloves.[4]
Eye Protection Safety goggles with side shields or a face shield.[5]Protects eyes from splashes and airborne particles.[3][6]
Respiratory Protection A suitable respirator should be used, especially when handling powders or creating solutions.[5] An N-95 or N-100 particle mask is sufficient for most activities, but a chemical cartridge-type respirator is necessary for large spills.[3]Prevents inhalation of the compound, which can be harmful.[5]
Additional PPE Hair and shoe covers should be worn to prevent the spread of contamination.[3][6]Reduces the risk of carrying contaminants outside of the designated handling area.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. Isolate prep_materials Prepare Materials in Ventilated Enclosure don_ppe->prep_materials 2. Protect weigh_transfer Weighing and Transfer prep_materials->weigh_transfer 3. Contain dissolution Dissolution weigh_transfer->dissolution 4. Handle experiment Conduct Experiment dissolution->experiment 5. Proceed decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate 6. Clean doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. Decontaminate Self dispose_waste Dispose of Waste doff_ppe->dispose_waste 8. Final Disposal

Safe handling workflow for this compound.

Detailed Methodologies

1. Preparation:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to ensure adequate ventilation and containment.[5]

  • Don Full PPE: Before entering the designated area, put on all required PPE in the correct order.

  • Prepare Materials: All necessary equipment and reagents should be placed in the ventilated enclosure before handling the compound.

2. Handling:

  • Weighing and Transfer: Handle this compound as a solid in a well-ventilated area to avoid dust formation.[5] Use tools that minimize the generation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing. If the liquid concentrate is used, it must be diluted. Take care to avoid skin contact with the liquid, as it can cause irritation.[7] If skin contact occurs, wash the area immediately with soap and water.[7]

  • Conduct Experiment: Perform all experimental procedures within the designated and contained area.

3. Cleanup and Disposal:

  • Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. This can be done by scrubbing with alcohol.

  • Spill Management: In case of a spill, evacuate the area and prevent further leakage if possible.[5] Absorb spills with an inert material such as diatomite or universal binders.[5] Dispose of the contaminated material as hazardous waste. For large spills, a chemical cartridge-type respirator is required.[3]

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the gown and other protective equipment.

  • Waste Disposal: All disposable PPE and materials contaminated with this compound should be placed in a sealed plastic bag and disposed of as hazardous chemical waste.[4] For non-flushable medicines, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed container, and then throwing it in the trash.[8] However, for a laboratory setting, consult with your institution's environmental health and safety department for specific disposal protocols. Prior to any land disposal of waste residue, consult with environmental regulatory agencies for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesoridazine Besylate
Reactant of Route 2
Reactant of Route 2
Mesoridazine Besylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.